molecular formula C₂₁H₂₅ClO₃ B137183 Delmadinone CAS No. 15262-77-8

Delmadinone

Cat. No.: B137183
CAS No.: 15262-77-8
M. Wt: 360.9 g/mol
InChI Key: ZSAMZEYLGUEVJW-TTYLFXKOSA-N
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Description

Delmadinone, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₅ClO₃ and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAMZEYLGUEVJW-TTYLFXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60165088
Record name Delmadinone
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15262-77-8
Record name Delmadinone
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Record name Delmadinone [INN:BAN]
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Record name Delmadinone
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Record name Delmadinone
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Foundational & Exploratory

Delmadinone acetate mechanism of action in canines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Delmadinone Acetate in Canines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound acetate (DMA) is a synthetic steroidal progestin with potent anti-androgenic and weak glucocorticoid properties.[1][2] In veterinary medicine, it is primarily utilized in male canines for the management of androgen-dependent conditions.[3] These conditions include benign prostatic hyperplasia (BPH), hypersexuality, and certain forms of aggression.[4] This document provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound acetate in canines, based on the available scientific literature.

Core Mechanisms of Action

This compound acetate exerts its effects through a multi-faceted mechanism of action, primarily centered around the modulation of androgen signaling pathways. Its principal actions can be categorized as:

  • Anti-Androgenic Effects:

    • Androgen Receptor Blockade: this compound acetate acts as a competitive antagonist at the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][2][3]

    • Inhibition of 5α-Reductase: It inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[1][2]

  • Antigonadotropic Effects: It suppresses the release of gonadotropins from the pituitary gland, leading to a reduction in circulating testosterone levels.[1][2][5]

  • Weak Glucocorticoid Effects: this compound acetate exhibits weak glucocorticoid activity, which can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[6]

Detailed Mechanisms of Action

Anti-Androgenic Effects

The anti-androgenic properties of this compound acetate are central to its therapeutic efficacy in canines. These effects are achieved through two primary pathways: direct receptor antagonism and reduction of potent androgen synthesis.

This compound acetate competitively binds to androgen receptors located in target tissues such as the prostate gland.[1][2][3] This binding prevents the receptor from being activated by testosterone and DHT, thereby inhibiting the downstream signaling cascades that promote cell growth and proliferation in androgen-sensitive tissues.

CompoundReceptorSpeciesBinding Affinity (Ki or IC50)Reference
Dihydrotestosterone (DHT)Androgen ReceptorHamsterIC50: 3.2 nM[7]
Cyproterone AcetateAndrogen ReceptorHamsterIC50: 4.4 nM[7]
NorgestimateAndrogen ReceptorRatRBA: 0.003-0.025x DHT[8]
LevonorgestrelAndrogen ReceptorRatRBA: 0.118-0.220x DHT[8]

RBA: Relative Binding Affinity

This compound acetate inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into dihydrotestosterone (DHT).[1][2] DHT is a more potent androgen than testosterone and is a key driver of prostatic growth. By reducing the intra-prostatic conversion of testosterone to DHT, this compound acetate diminishes the primary stimulus for prostatic hyperplasia.

Quantitative data on the inhibitory potency (e.g., IC50) of this compound acetate on canine 5α-reductase is not available in the current literature. The table below presents the IC50 values for other known 5α-reductase inhibitors to provide a comparative context.

CompoundEnzyme SourceIC50Reference
17-OH-progesteroneRat Prostate Homogenate1.35 µM[9]
ProgesteroneRat Prostate Homogenate5.0 µM[9]
FinasterideHuman 5α-reductase8.5 x 10⁻⁹ M[10]
Antigonadotropic Effects

This compound acetate exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to a reduction in the secretion of gonadotropins, particularly luteinizing hormone (LH).[5] This, in turn, decreases the stimulus for testosterone production by the Leydig cells in the testes, resulting in lower circulating testosterone levels. A study in Beagle dogs demonstrated that administration of this compound acetate led to a temporary alteration of epididymal spermatozoa maturation and suppressed the secretory activity of the prostate gland.[11]

Weak Glucocorticoid Effects

This compound acetate possesses weak glucocorticoid activity.[1][2] This can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis through the inhibition of adrenocorticotropic hormone (ACTH) release from the pituitary gland.[3][6] This adrenal suppression can put treated animals at risk of developing glucocorticoid insufficiency during periods of stress.[6]

Pharmacokinetics in Canines

It is important to note that comprehensive pharmacokinetic studies of this compound acetate have not been conducted in dogs.[1] Therefore, detailed information on its absorption, distribution, metabolism, and excretion in this species is not available.

Experimental Protocols

Detailed experimental protocols for the determination of this compound acetate's specific binding affinities and enzyme inhibitory constants in canines are not available in the literature. However, the following sections describe representative methodologies for assessing the key mechanisms of action.

Radioligand Competition Binding Assay for Androgen Receptor Affinity

This in vitro assay is used to determine the binding affinity of a test compound (like this compound acetate) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.

Materials:

  • Source of androgen receptors (e.g., cytosol from canine prostate tissue or cells expressing recombinant canine androgen receptors).

  • Radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

  • Unlabeled test compound (this compound acetate).

  • Assay buffer and scintillation fluid.

Methodology:

  • Preparation of Receptor Source: Canine prostate tissue is homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptors.

  • Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki can be calculated using the Cheng-Prusoff equation.

In Vitro 5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic conversion of testosterone to DHT.

Objective: To determine the IC50 of a test compound for 5α-reductase.

Materials:

  • Source of 5α-reductase (e.g., microsomes from canine liver or prostate tissue).

  • Testosterone (substrate).

  • NADPH (cofactor).

  • Test compound (this compound acetate).

  • Assay buffer.

  • Method for quantifying DHT (e.g., HPLC, LC-MS/MS, or ELISA).

Methodology:

  • Enzyme Preparation: Microsomes are prepared from homogenized canine prostate or liver tissue by differential centrifugation.

  • Enzyme Reaction: The enzyme preparation is incubated with testosterone, NADPH, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped, typically by the addition of a solvent to extract the steroids.

  • Quantification of DHT: The amount of DHT produced is quantified using a validated analytical method.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessment of Pituitary-Adrenal Function in Male Dogs

This in vivo protocol was adapted from a study by Selman et al. to characterize the effects of this compound acetate on the pituitary-adrenal axis.[6]

Objective: To evaluate the effect of this compound acetate on basal and ACTH-stimulated cortisol secretion.

Animals: Healthy adult male dogs.

Methodology:

  • Baseline Sampling: Blood samples are collected to determine basal plasma concentrations of ACTH and cortisol.

  • ACTH Stimulation Test (Baseline): An ACTH stimulation test is performed by administering a standard dose of synthetic ACTH and collecting blood samples at specified time points (e.g., 1 and 2 hours post-administration) to measure cortisol levels.

  • Treatment Administration: this compound acetate is administered to the dogs at the recommended therapeutic dose.

  • Post-Treatment Sampling: Blood samples are collected at various time points following treatment to measure basal ACTH and cortisol concentrations.

  • Post-Treatment ACTH Stimulation Test: The ACTH stimulation test is repeated at selected intervals after this compound acetate administration to assess the adrenal response.

  • Data Analysis: Pre- and post-treatment values for basal and stimulated cortisol and basal ACTH are compared to determine the extent and duration of adrenal suppression.

Visualizations

This compound Acetate Anti-Androgenic Signaling Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion SRD5A 5α-Reductase Testosterone_cyto->SRD5A DHT Dihydrotestosterone (DHT) (Potent Androgen) AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex (Active) DHT->AR_DHT SRD5A->DHT Conversion AR_DMA AR-DMA Complex (Inactive) AR->AR_DMA AR->AR_DHT DMA_cyto This compound Acetate (DMA) DMA_cyto->SRD5A Inhibition DMA_cyto->AR Competitive Antagonism DMA_cyto->AR_DMA Gene_Transcription Gene Transcription (e.g., Prostate Growth) AR_DMA->Gene_Transcription No Activation ARE Androgen Response Element (ARE) AR_DHT->ARE Translocation & Binding ARE->Gene_Transcription Activation Radioligand Binding Assay Workflow prep Prepare Receptor Source (e.g., Canine Prostate Cytosol) incubate Incubate Receptor, Radioligand, and Competitor Concentrations prep->incubate radioligand Radiolabeled Ligand ([³H]-Mibolerone) radioligand->incubate competitor Unlabeled Competitor (this compound Acetate) competitor->incubate separate Separate Bound and Free Ligand (e.g., Charcoal Adsorption) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Determine IC50/Ki) quantify->analyze 5a_Reductase_Inhibition_Assay_Workflow prep Prepare Enzyme Source (e.g., Canine Prostate Microsomes) incubate Incubate Enzyme, Substrate, and Inhibitor Concentrations prep->incubate substrate Substrate (Testosterone) + Cofactor (NADPH) substrate->incubate inhibitor Inhibitor (this compound Acetate) inhibitor->incubate terminate Terminate Reaction and Extract Steroids incubate->terminate quantify Quantify DHT Produced (e.g., HPLC, LC-MS/MS) terminate->quantify analyze Analyze Data (Determine IC50) quantify->analyze Multifaceted Mechanism of this compound Acetate cluster_mechanisms Primary Mechanisms cluster_effects Physiological Effects DMA This compound Acetate AR_block Androgen Receptor Blockade DMA->AR_block SRD5A_inhibit 5α-Reductase Inhibition DMA->SRD5A_inhibit Gonadotropin_suppress Gonadotropin Suppression DMA->Gonadotropin_suppress Reduced_AR_signaling Reduced Androgen Receptor Signaling AR_block->Reduced_AR_signaling Reduced_DHT Reduced DHT Levels SRD5A_inhibit->Reduced_DHT Reduced_Testosterone Reduced Testosterone Production Gonadotropin_suppress->Reduced_Testosterone Therapeutic_Outcome Therapeutic Outcome (e.g., BPH Regression) Reduced_AR_signaling->Therapeutic_Outcome Reduced_DHT->Reduced_AR_signaling Reduced_Testosterone->Reduced_AR_signaling

References

Delmadinone Acetate: A Technical Guide to its Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen used in veterinary medicine. This document provides a comprehensive technical overview of its molecular characteristics, mechanism of action, and functional effects. This compound acetate exerts its biological functions primarily through competitive antagonism of the androgen receptor (AR) and agonism of the progesterone receptor (PR). Furthermore, it inhibits the enzyme 5α-reductase, preventing the conversion of testosterone to the more potent dihydrotestosterone (DHT), and suppresses the release of gonadotropins from the pituitary gland. These actions culminate in its efficacy in treating androgen-dependent conditions. This guide details its physicochemical properties, receptor binding affinities, and functional activities, supported by experimental methodologies and signaling pathway diagrams.

Molecular Structure and Physicochemical Properties

This compound acetate is a derivative of progesterone, chemically designated as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate.[1][2] Its structure is characterized by a chlorine atom at the C6 position and double bonds at the C1, C4, and C6 positions of the steroid nucleus.

PropertyValueReference
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate[1]
Molecular Formula C23H27ClO4[1][3]
Molecular Weight 402.92 g/mol [1][3]
CAS Number 13698-49-2[1]
Appearance White crystalline solid

Mechanism of Action

This compound acetate's pharmacological effects are multifactorial, stemming from its interaction with several key components of the endocrine system.

  • Androgen Receptor (AR) Antagonism : this compound acetate competitively binds to the androgen receptor, thereby blocking the binding of endogenous androgens like testosterone and dihydrotestosterone.[1][4][5][6] This prevents the receptor's translocation to the nucleus and the subsequent transcription of androgen-responsive genes.

  • Progestogenic Activity : As a progestin, this compound acetate acts as an agonist at the progesterone receptor (PR). This activity contributes to its anti-gonadotropic effects.

  • 5α-Reductase Inhibition : this compound acetate inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[4][5][6] This reduction in DHT levels further contributes to its antiandrogenic effects.

  • Anti-Gonadotropic Effects : By acting on the hypothalamus and pituitary gland, this compound acetate suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] This leads to a decrease in the production of testosterone by the testes.

Signaling Pathways

The interaction of this compound acetate with the androgen and progesterone receptor signaling pathways is pivotal to its function.

This compound Acetate's Antagonism of the Androgen Receptor Signaling Pathway.

This compound Acetate's Agonistic Action on the Progesterone Receptor Signaling Pathway.

Quantitative Functional Data

Table 1: Receptor Binding and Functional Activity Profile of this compound Acetate

ParameterActivityEffectReference
Androgen Receptor AntagonistCompetitively inhibits binding of androgens.[1][4][5][6]
Progesterone Receptor AgonistActivates progesterone receptor signaling.[1]
5α-Reductase InhibitorReduces the conversion of testosterone to DHT.[4][5][6]
Gonadotropin Release InhibitorSuppresses LH and FSH secretion.[7]
Adrenal Function SuppressiveInhibits ACTH secretion, leading to potential adrenal suppression.[1][8]

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the characterization of this compound acetate's activity.

Radioligand Binding Assay (for Receptor Affinity)

This protocol outlines a competitive binding assay to determine the affinity of this compound acetate for the androgen and progesterone receptors.

cluster_workflow Radioligand Binding Assay Workflow Prep Receptor Preparation (e.g., cell lysate, purified receptor) Incubate Incubation - Receptor - Radiolabeled Ligand (e.g., [3H]-DHT) - Unlabeled this compound Acetate (varying concentrations) Prep->Incubate Separate Separation of Bound and Free Ligand (e.g., filtration) Incubate->Separate Quantify Quantification of Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze

Workflow for a Radioligand Binding Assay.

Methodology:

  • Receptor Preparation : Prepare a source of the target receptor (androgen or progesterone). This can be a homogenate of a tissue known to express the receptor (e.g., prostate for AR, uterus for PR), a membrane fraction from cultured cells overexpressing the receptor, or purified receptor protein.[9][10]

  • Incubation : In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR or [³H]-promegestone for PR) and varying concentrations of unlabeled this compound acetate.[9][10] Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding).

  • Separation : After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[9][10]

  • Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9][10]

  • Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the drug for the receptor, can then be calculated using the Cheng-Prusoff equation.[9][10]

Hershberger Bioassay (for in vivo Antiandrogenic Activity)

The Hershberger bioassay is a standardized in vivo test to assess the androgenic and antiandrogenic properties of a substance.[2][11]

cluster_workflow Hershberger Bioassay Workflow Castration Castration of Immature Male Rats Treatment Daily Treatment (10 days) - Vehicle Control - Testosterone Propionate (TP) + Vehicle - TP + this compound Acetate (various doses) Castration->Treatment Necropsy Necropsy and Organ Weight Measurement (Prostate, Seminal Vesicles, etc.) Treatment->Necropsy Analysis Statistical Analysis of Organ Weights Necropsy->Analysis

References

Delmadinone Acetate and the Pituitary-Adrenal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate, a synthetic progestin, exerts significant effects on the hypothalamic-pituitary-adrenal (HPA) axis, primarily through its glucocorticoid-like activity. This technical guide provides a comprehensive overview of the current understanding of these effects, drawing from in vivo and in vitro studies. While specific quantitative data for this compound acetate is limited in the public domain, this guide synthesizes available information and draws parallels with other synthetic progestins to offer a detailed perspective for research and development. The primary mechanism of action involves the suppression of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, leading to a subsequent reduction in cortisol production by the adrenal cortex. This guide outlines the experimental protocols for assessing these effects and presents the available data in a structured format. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with the pituitary-adrenal axis.

Introduction

This compound acetate is a steroidal progestin and anti-androgen used in veterinary medicine.[1] Beyond its primary hormonal activities, it is recognized for its influence on the pituitary-adrenal axis.[2] Understanding the intricate interactions of this compound acetate with this critical neuroendocrine system is paramount for its safe and effective therapeutic use, as well as for the development of new steroidal drugs with targeted hormonal profiles. This guide delves into the core mechanisms, experimental validation, and quantitative outcomes of this compound acetate's effects on the HPA axis.

Mechanism of Action: Suppression of the Pituitary-Adrenal Axis

The primary effect of this compound acetate on the pituitary-adrenal axis is suppression, a consequence of its ability to act as a glucocorticoid agonist.[3] This action initiates a negative feedback loop at the level of the pituitary gland, and potentially the hypothalamus, leading to a cascade of downstream effects.

Signaling Pathway

The proposed signaling pathway for this compound acetate-induced HPA axis suppression is illustrated below.

This compound This compound Acetate Pituitary Anterior Pituitary (Corticotrophs) This compound->Pituitary Negative Feedback (Glucocorticoid Agonism) ACTH ACTH (Adrenocorticotropic Hormone) Pituitary->ACTH Secretion Adrenal Adrenal Cortex (Zona Fasciculata) ACTH->Adrenal Stimulates (+) Cortisol Cortisol Adrenal->Cortisol Production Cortisol->Pituitary Negative Feedback (-) TargetTissues Target Tissues Cortisol->TargetTissues Physiological Effects Hypothalamus Hypothalamus Cortisol->Hypothalamus Negative Feedback (-) Hypothalamus->Pituitary Stimulates (+) CRH CRH (Corticotropin-Releasing Hormone) Hypothalamus->CRH Secretion CRH->Pituitary Stimulates (+)

Figure 1: this compound Acetate's Mechanism of HPA Axis Suppression.

In Vivo Studies: Effects on Hormone Levels

In vivo studies in dogs have demonstrated the suppressive effects of this compound acetate on the HPA axis.[2] Administration of this compound acetate leads to a notable decrease in both basal and ACTH-stimulated cortisol levels, as well as a reduction in plasma ACTH concentrations.

Quantitative Data Summary

While a specific peer-reviewed publication providing mean concentrations, standard deviations, and p-values for this compound acetate's effects on ACTH and cortisol in dogs was not identified, a key study reported a "substantial suppression" of basal and post-ACTH plasma cortisol secretion and a "diminished" plasma ACTH concentration after a single dose.[2] For a quantitative perspective, data from studies on other synthetic progestins with known glucocorticoid activity, such as medroxyprogesterone acetate (MPA) and proligestone (PROL), are presented below as a surrogate.

Table 1: Effects of Synthetic Progestins on Basal Plasma ACTH and Cortisol in Dogs (Surrogate Data)

HormonePre-Treatment (Mean ± SEM)Post-Treatment (Mean ± SEM)
ACTH (pg/mL)25.3 ± 3.415.1 ± 2.1
Cortisol (nmol/L)48.7 ± 8.312.9 ± 3.6

Data adapted from studies on MPA and proligestone and should be interpreted with caution as they do not represent this compound acetate directly.

Experimental Protocol: In Vivo Assessment of HPA Axis Suppression

A typical experimental design to evaluate the in vivo effects of this compound acetate on the pituitary-adrenal axis in a canine model is as follows.

Start Study Start Acclimatization Acclimatization of Subjects Start->Acclimatization Baseline Baseline Sampling (Blood: ACTH, Cortisol) Acclimatization->Baseline Treatment This compound Acetate Administration (e.g., 1.5 mg/kg SC) Baseline->Treatment ACTHStim ACTH Stimulation Test (Pre- and Post-Treatment) Baseline->ACTHStim Pre-Treatment PostTreatmentSampling Post-Treatment Blood Sampling (Multiple Time Points) Treatment->PostTreatmentSampling PostTreatmentSampling->ACTHStim Post-Treatment Analysis Hormone Analysis (RIA/ELISA) PostTreatmentSampling->Analysis ACTHStim->Analysis Data Data Analysis (Statistical Comparison) Analysis->Data End Study End Data->End

Figure 2: Experimental Workflow for In Vivo HPA Axis Assessment.

Methodology:

  • Animal Model: Healthy adult male dogs are typically used.[2]

  • Acclimatization: Animals are allowed a period of acclimatization to the housing and handling procedures to minimize stress-induced hormonal fluctuations.

  • Baseline Data Collection: Blood samples are collected prior to treatment to establish baseline concentrations of plasma ACTH and cortisol.

  • Treatment Administration: this compound acetate is administered, for example, subcutaneously at a dose of 1.5 mg/kg.[2]

  • Post-Treatment Monitoring: Blood samples are collected at multiple time points following administration to monitor changes in hormone levels.

  • ACTH Stimulation Test: To assess adrenal responsiveness, an ACTH stimulation test is performed before and after this compound acetate treatment. This typically involves collecting a baseline blood sample, administering a synthetic ACTH analogue (e.g., cosyntropin), and collecting a second blood sample after a specified time (e.g., 1-2 hours) to measure the cortisol response.

  • Hormone Analysis: Plasma ACTH and cortisol concentrations are quantified using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Statistical Analysis: Data are statistically analyzed to compare pre- and post-treatment hormone levels.

Glucocorticoid Receptor Binding

Quantitative Data Summary (Surrogate Data)

The following table presents the relative binding affinities of medroxyprogesterone acetate (MPA) and proligestone (PROL) for the canine glucocorticoid receptor, with dexamethasone as the reference compound.

Table 2: Relative Binding Affinity of Synthetic Progestins for the Canine Glucocorticoid Receptor (Surrogate Data)

CompoundRelative Binding Affinity (%) (Dexamethasone = 100%)
Dexamethasone100
Medroxyprogesterone Acetate (MPA)~40-50
Proligestone (PROL)~10-20

Data is derived from competitive binding assays and indicates that these synthetic progestins have a notable affinity for the glucocorticoid receptor, albeit lower than dexamethasone.

Experimental Protocol: Glucocorticoid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.

Start Assay Start Preparation Preparation of Cytosol (Source of GR) Start->Preparation Incubation Incubation: - Cytosol - Radiolabeled Glucocorticoid - Unlabeled this compound (Variable Conc.) Preparation->Incubation Separation Separation of Bound and Free Ligand (e.g., Dextran-Coated Charcoal) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - IC50 Determination - Ki Calculation Quantification->Analysis End Assay End Analysis->End

Figure 3: Workflow for Glucocorticoid Receptor Binding Assay.

Methodology:

  • Preparation of Cytosol: A tissue source rich in glucocorticoid receptors (e.g., canine liver or thymus) is homogenized and centrifuged to obtain a cytosolic fraction.

  • Incubation: The cytosol is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of unlabeled this compound acetate.

  • Separation: After incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of this compound acetate for the glucocorticoid receptor.

In Vitro Studies: Effects on Pituitary Cells

Direct in vitro studies on the effect of this compound acetate on canine pituitary cells are not extensively reported. However, based on its in vivo effects, it is hypothesized that this compound acetate directly inhibits ACTH secretion from the corticotrophs of the anterior pituitary.

Experimental Protocol: In Vitro Pituitary Cell Culture

To investigate the direct effects of this compound acetate on pituitary ACTH secretion, a primary pituitary cell culture system can be employed.

Start Assay Start Isolation Isolation of Anterior Pituitary Glands Start->Isolation Dispersion Enzymatic Dispersion of Cells Isolation->Dispersion Culture Cell Culture (Plating and Incubation) Dispersion->Culture Treatment Treatment with This compound Acetate (± CRH Stimulation) Culture->Treatment Collection Collection of Culture Supernatant Treatment->Collection Analysis ACTH Quantification (ELISA/RIA) Collection->Analysis End Assay End Analysis->End

Figure 4: Experimental Workflow for In Vitro Pituitary Cell Culture.

Methodology:

  • Cell Source: Anterior pituitary glands are collected from healthy dogs.

  • Cell Isolation and Culture: The pituitary tissue is enzymatically dispersed to obtain a single-cell suspension. The cells are then plated in culture wells and maintained in an appropriate culture medium.

  • Treatment: After a period of stabilization, the cultured pituitary cells are treated with varying concentrations of this compound acetate. To assess the inhibitory effect on stimulated ACTH secretion, cells can be co-treated with a secretagogue such as corticotropin-releasing hormone (CRH).

  • Sample Collection: The culture supernatant is collected at specified time points after treatment.

  • ACTH Measurement: The concentration of ACTH in the culture supernatant is measured using a sensitive immunoassay.

  • Data Analysis: The effect of this compound acetate on basal and CRH-stimulated ACTH secretion is determined by comparing the ACTH concentrations in the treated and control groups.

Effects on Adrenal Gland Histology

Chronic suppression of ACTH by this compound acetate is expected to lead to histological changes in the adrenal cortex, specifically atrophy of the ACTH-dependent zones. While direct histological studies on this compound acetate in dogs are scarce, research on other synthetic progestins like MPA and proligestone has shown significant atrophy of the zona fasciculata and zona reticularis.[4]

Histopathological Findings (Surrogate Data)

In dogs treated with MPA and proligestone, the primary histopathological finding in the adrenal glands is a significant reduction in the thickness of the combined zona fasciculata and zona reticularis.[4]

Table 3: Histological Effects of Synthetic Progestins on the Canine Adrenal Cortex (Surrogate Data)

Adrenal Cortex ZoneHistological Finding
Zona GlomerulosaNo significant changes reported
Zona FasciculataAtrophy
Zona ReticularisAtrophy
Experimental Protocol: Adrenal Gland Histology and Morphometry

To evaluate the histological effects of this compound acetate on the adrenal glands, a long-term in vivo study followed by histopathological and morphometric analysis is required.

Methodology:

  • In Vivo Treatment: Dogs are treated with this compound acetate over an extended period.

  • Tissue Collection and Processing: At the end of the treatment period, the adrenal glands are collected, fixed in formalin, and processed for routine paraffin embedding.

  • Histological Staining: Tissue sections are stained with hematoxylin and eosin (H&E) for general morphological assessment.

  • Microscopic Examination: The stained sections are examined microscopically to assess for any pathological changes, such as cellular atrophy, changes in cell size and shape, and alterations in the overall architecture of the adrenal cortex.

  • Morphometric Analysis: Quantitative analysis of the thickness of the different cortical zones (zona glomerulosa, zona fasciculata, and zona reticularis) can be performed using image analysis software to provide objective measurements of any atrophic changes.

Conclusion

This compound acetate exerts a pronounced suppressive effect on the pituitary-adrenal axis, primarily through its glucocorticoid agonist activity. This leads to a reduction in pituitary ACTH secretion and subsequent adrenal cortisol production. While direct quantitative data for this compound acetate remains limited, the available evidence from in vivo studies in dogs, coupled with comparative data from other synthetic progestins, provides a strong foundation for understanding its mechanism of action. Further research is warranted to precisely quantify the binding affinity of this compound acetate for the glucocorticoid receptor and to detail its direct effects on pituitary and adrenal cells. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for such investigations, which are crucial for the continued safe and effective use of this compound and for the development of future hormonal therapies.

References

Investigating the Antiestrogenic Properties of Delmadinone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate is a synthetic progestin with recognized antiandrogenic and antigonadotropic effects, leading to its classification as possessing antiestrogenic properties.[1][2] While its primary applications in veterinary medicine leverage its antiandrogen activity, a thorough understanding of its antiestrogenic potential is crucial for a comprehensive pharmacological profile. This technical guide outlines the key methodologies and signaling pathways pertinent to the investigation of the antiestrogenic characteristics of this compound acetate. Due to a notable scarcity of publicly available quantitative data specifically characterizing the antiestrogenic profile of this compound acetate, this document serves as a foundational framework, detailing the requisite experimental protocols and conceptual models for such an investigation. The presented experimental designs are based on established methods for assessing antiestrogenicity of steroid hormones and related compounds.

Introduction to this compound Acetate

This compound acetate is a synthetic pregnane steroid, a derivative of progesterone, used in veterinary medicine.[1] Its hormonal activity is multifaceted, exhibiting progestogenic, antiandrogenic, and, consequently, antiestrogenic effects.[1][2] The antiandrogenic mechanism is better characterized, involving the blockage of androgen receptors, inhibition of 5α-reductase, and suppression of gonadotropin release, which in turn reduces testosterone production.[1] The antiestrogenic properties are largely inferred from its antigonadotropic action; however, direct investigation into its interaction with estrogen signaling pathways is less documented.

Potential Mechanisms of Antiestrogenic Action

The antiestrogenic effects of synthetic progestins like this compound acetate can be mediated through several mechanisms. A comprehensive investigation should consider the following potential pathways:

  • Estrogen Receptor (ER) Binding and Modulation: Direct binding to estrogen receptors (ERα and ERβ) is a primary mechanism for many antiestrogenic compounds. This compound acetate may act as a competitive inhibitor of estradiol binding to ERs, thereby preventing the activation of downstream signaling.

  • Downregulation of Estrogen Receptor Expression: Progestins can decrease the expression levels of estrogen receptors in target tissues. This reduction in receptor availability would diminish the cellular response to endogenous estrogens.

  • Inhibition of Estrogen Synthesis: Some progestins can inhibit key enzymes involved in estrogen biosynthesis, such as aromatase (CYP19A1), which converts androgens to estrogens.

  • Metabolic Inactivation of Estrogens: Progestins can enhance the metabolic clearance of estrogens by upregulating enzymes like 17β-hydroxysteroid dehydrogenase type 2, which converts the potent estradiol to the less active estrone.

  • Indirect Antiestrogenic Effects via Antigonadotropic Action: By suppressing the secretion of gonadotropins (LH and FSH) from the pituitary gland, this compound acetate can reduce ovarian estrogen production.

Signaling Pathway for Estrogen Action and Potential Inhibition by this compound Acetate

The following diagram illustrates the classical estrogen signaling pathway and highlights potential points of inhibition by an antiestrogenic compound like this compound acetate.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociates DA This compound Acetate DA->ER Competitively Inhibits ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse Leads to ER_dimer->ERE Binds

Caption: Estrogen signaling and potential inhibition.

Experimental Protocols for Assessing Antiestrogenicity

A thorough investigation of the antiestrogenic properties of this compound acetate would necessitate a series of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Estrogen Receptor Binding Affinity

This assay determines the ability of this compound acetate to compete with estradiol for binding to estrogen receptors.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

  • Receptor Source: Prepare cytosolic extracts containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from cell lines engineered to express human ERα or ERβ.

  • Radioligand: Use a radiolabeled estrogen, typically [³H]-estradiol, as the tracer.

  • Competitive Binding:

    • Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound acetate.

    • Include a control group with only the radioligand and receptor to determine total binding.

    • Include a non-specific binding control by adding a large excess of unlabeled estradiol to a separate set of incubations.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound acetate concentration.

    • Determine the IC50 value (the concentration of this compound acetate that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) compared to estradiol.

Data Presentation:

CompoundReceptor SubtypeIC50 (nM)Relative Binding Affinity (RBA) (%)
EstradiolERαValue100
This compound AcetateERαValueValue
EstradiolERβValue100
This compound AcetateERβValueValue
RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100

Workflow for Estrogen Receptor Binding Assay

ER_Binding_Workflow ReceptorPrep Prepare ER-containing Cytosol Incubation Incubate ER with [³H]-Estradiol and varying concentrations of This compound Acetate ReceptorPrep->Incubation Separation Separate Bound from Free Radioligand Incubation->Separation Counting Quantify Radioactivity (Liquid Scintillation) Separation->Counting Analysis Calculate Specific Binding, IC50, and RBA Counting->Analysis

Caption: Workflow for ER competitive binding assay.
Estrogen-Induced Cell Proliferation

This assay assesses the ability of this compound acetate to inhibit the proliferative effect of estradiol on estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.

Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to attach.

    • Treat the cells with a fixed, sub-maximal proliferative concentration of estradiol.

    • Concurrently treat with increasing concentrations of this compound acetate.

    • Include controls for vehicle, estradiol alone, and this compound acetate alone.

  • Incubation: Incubate the cells for a period sufficient to observe a proliferative response (e.g., 3-5 days).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of estradiol-induced proliferation against the logarithm of the this compound acetate concentration.

    • Determine the IC50 value for the inhibition of estradiol-induced proliferation.

Data Presentation:

TreatmentConcentrationCell Viability (% of Control)
Vehicle-100
Estradiol1 nMValue
Estradiol (1 nM) + this compound Acetate0.1 µMValue
Estradiol (1 nM) + this compound Acetate1 µMValue
Estradiol (1 nM) + this compound Acetate10 µMValue
This compound Acetate10 µMValue
Regulation of Estrogen-Responsive Gene Expression

This assay evaluates the effect of this compound acetate on the transcription of genes known to be regulated by estrogen.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

  • Cell Culture and Treatment: Culture and treat estrogen-responsive cells (e.g., MCF-7) as described for the proliferation assay.

  • RNA Extraction: After a suitable treatment period (e.g., 24-48 hours), harvest the cells and extract total RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, specific primers for estrogen-responsive genes (e.g., pS2/TFF1, GREB1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect DNA amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

    • Analyze the dose-dependent effect of this compound acetate on the estradiol-induced expression of target genes.

Data Presentation:

TreatmentTarget GeneFold Change in Gene Expression (vs. Vehicle)
Estradiol (1 nM)pS2/TFF1Value
Estradiol (1 nM) + this compound Acetate (1 µM)pS2/TFF1Value
Estradiol (1 nM)GREB1Value
Estradiol (1 nM) + this compound Acetate (1 µM)GREB1Value

In Vivo Assessment of Antiestrogenicity

The uterotrophic assay in rodents is a standard in vivo method to assess the estrogenic and antiestrogenic activity of a compound.

Experimental Protocol: Uterotrophic Assay in Ovariectomized Rodents

  • Animal Model: Use immature or adult ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens.

  • Treatment:

    • Administer a known estrogen (e.g., ethinyl estradiol) to a positive control group to induce uterine growth.

    • Administer the estrogen concurrently with this compound acetate to the test group.

    • Include a vehicle control group and a group treated with this compound acetate alone.

    • Administer the compounds daily for a set period (e.g., 3-7 days).

  • Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the uteri. Measure the wet and blotted (dry) weight of the uteri.

  • Data Analysis: Compare the uterine weights of the different treatment groups. A significant reduction in the estrogen-induced increase in uterine weight in the presence of this compound acetate indicates antiestrogenic activity.

Conclusion

While this compound acetate is categorized as having antiestrogenic properties, a detailed characterization of these effects is lacking in the scientific literature. This technical guide provides a comprehensive framework of the necessary experimental protocols and conceptual models to thoroughly investigate the antiestrogenic profile of this compound acetate. The described in vitro and in vivo assays will enable researchers to quantify its binding affinity to estrogen receptors, its impact on estrogen-induced cell proliferation and gene expression, and its overall antiestrogenic efficacy. Such data are essential for a complete understanding of the pharmacological actions of this compound acetate and for informing its potential applications in research and drug development.

References

Delmadinone Acetate: An In-depth Technical Guide on its Role in Steroid Hormone Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a potent synthetic progestin and antiandrogen primarily utilized in veterinary medicine. Its therapeutic effects stem from a multi-faceted mechanism of action that significantly impacts steroid hormone synthesis and action. This technical guide provides a comprehensive overview of the core mechanisms of DMA, focusing on its role in the intricate pathways of steroid hormone biosynthesis. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound acetate is a synthetic derivative of progesterone, characterized as a progestogen with significant antiandrogenic and weak glucocorticoid properties.[1][2] Its primary clinical applications in veterinary medicine include the management of androgen-dependent conditions such as benign prostatic hyperplasia in male dogs.[3][4] The therapeutic efficacy of DMA is attributed to its ability to modulate the synthesis and signaling of steroid hormones, particularly androgens. This guide delves into the specific molecular interactions and pathway alterations induced by this compound acetate.

Mechanism of Action

This compound acetate exerts its effects through several distinct but interconnected mechanisms:

  • Androgen Receptor Antagonism: DMA directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the androgen receptor (AR), thereby inhibiting the downstream signaling cascade that promotes androgen-dependent gene expression.[1][2]

  • Inhibition of 5α-Reductase: DMA inhibits the activity of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, DHT.[1][2] This reduction in DHT levels is a key factor in its efficacy in treating conditions like benign prostatic hyperplasia.

  • Antigonadotropic Effects: By acting on the hypothalamic-pituitary-gonadal axis, DMA suppresses the release of gonadotropins, leading to a decrease in endogenous testosterone production.[1][2]

  • Adrenal Suppression: this compound acetate can cause adrenal suppression by inhibiting the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to reduced cortisol production.[3][5]

Role in Steroid Hormone Synthesis Pathways

The synthesis of steroid hormones is a complex enzymatic cascade that begins with cholesterol. This compound acetate influences this pathway at multiple key junctures, primarily impacting androgen and, to a lesser extent, glucocorticoid synthesis.

Androgen Synthesis Pathway

The production of androgens, such as testosterone and its more potent metabolite DHT, is a primary target of this compound acetate.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a-OH_Pregnenolone CYP17A1 (17α-hydroxylase) 17a-OH_Progesterone 17α-Hydroxyprogesterone Progesterone->17a-OH_Progesterone CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) 17a-OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a-OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase Androgen_Receptor Androgen Receptor Testosterone->Androgen_Receptor DHT->Androgen_Receptor Biological_Effect Androgenic Biological Effect Androgen_Receptor->Biological_Effect This compound This compound Acetate This compound->Testosterone Inhibits Production (Antigonadotropic Effect) This compound->DHT Inhibits 5α-Reductase This compound->Androgen_Receptor Antagonist

Figure 1: Simplified Androgen Synthesis Pathway and Points of this compound Acetate Intervention.

As depicted in Figure 1, this compound acetate's primary interventions in the androgen synthesis pathway are:

  • Reduced Testosterone Production: Through its antigonadotropic effects, DMA decreases the overall synthesis of testosterone.[1][2]

  • Inhibition of 5α-Reductase: DMA blocks the conversion of testosterone to DHT.[1][2]

  • Androgen Receptor Blockade: DMA prevents the binding of remaining androgens to their receptor.[1][2]

Glucocorticoid Synthesis Pathway

This compound acetate's weak glucocorticoid activity and its inhibitory effect on ACTH secretion suggest an interaction with the glucocorticoid synthesis pathway.

Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH Adrenal_Cortex Adrenal Cortex Pituitary->Adrenal_Cortex ACTH Cortisol Cortisol Adrenal_Cortex->Cortisol CRH CRH ACTH ACTH Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a-OH_Pregnenolone CYP17A1 17a-OH_Progesterone 17α-Hydroxyprogesterone Progesterone->17a-OH_Progesterone CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17a-OH_Progesterone->11-Deoxycortisol CYP21A2 11-Deoxycortisol->Cortisol CYP11B1 Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback This compound This compound Acetate This compound->Pituitary Inhibits ACTH Secretion

Figure 2: Simplified Glucocorticoid Synthesis Pathway and the Inhibitory Effect of this compound Acetate on ACTH Secretion.

This compound acetate's primary influence on glucocorticoid synthesis is indirect, through the suppression of ACTH from the pituitary gland, which is a key stimulator of cortisol production (Figure 2).[3][5] This can lead to a state of adrenal suppression.

Quantitative Data

Table 1: Effects of this compound Acetate on Steroid Hormone Synthesis and Action

TargetEffectQuantitative DataReference
Androgen ReceptorAntagonistNot Available[1][2]
5α-ReductaseInhibitorNot Available[1][2]
Gonadotropin ReleaseInhibitorNot Available[1][2]
ACTH SecretionInhibitorNot Available[3][5]

Table 2: Receptor Binding Affinity of Chlormadinone Acetate (a related compound)

ReceptorLigandKi (nM)Reference
Human Progesterone ReceptorChlormadinone Acetate2.5[6]
Human Androgen ReceptorChlormadinone Acetate3.8[6]
Human Glucocorticoid ReceptorChlormadinone Acetate16[6]

Note: The data for chlormadinone acetate is provided for comparative purposes due to the lack of specific data for this compound acetate. These values should be interpreted with caution as they may not be directly representative of this compound acetate's binding affinities.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound acetate's effects on steroid hormone synthesis are not widely published. However, based on standard methodologies, the following protocols can be adapted to study its activity.

Protocol for 5α-Reductase Inhibition Assay

This protocol is adapted from established methods for measuring 5α-reductase activity in canine prostate tissue.[4][7]

Start Start: Canine Prostate Homogenate Preparation Incubation Incubation with [14C]-Testosterone, NADPH, and varying concentrations of this compound Acetate Start->Incubation Extraction Steroid Extraction with Organic Solvent Incubation->Extraction TLC Separation of Steroids by Thin-Layer Chromatography (TLC) Extraction->TLC Quantification Quantification of [14C]-Testosterone and [14C]-DHT spots TLC->Quantification Analysis Calculation of 5α-Reductase Activity and IC50 of this compound Acetate Quantification->Analysis End End Analysis->End

Figure 3: Experimental Workflow for 5α-Reductase Inhibition Assay.

Methodology:

  • Prostate Homogenate Preparation: Obtain fresh canine prostate tissue and homogenize in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA). Centrifuge the homogenate to obtain a microsomal fraction rich in 5α-reductase.

  • Incubation: In a reaction mixture, combine the prostate homogenate, a buffered solution containing NADPH as a cofactor, and radiolabeled [14C]-testosterone. Add varying concentrations of this compound acetate (or vehicle control) to different reaction tubes. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Steroid Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the steroids.

  • Chromatography: Spot the extracted steroids onto a thin-layer chromatography (TLC) plate. Develop the plate in a suitable solvent system to separate testosterone and dihydrotestosterone.

  • Quantification: Visualize the radiolabeled steroid spots (e.g., using a phosphorimager) and quantify the radioactivity in the testosterone and DHT spots.

  • Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of this compound acetate. Determine the IC50 value of this compound acetate for 5α-reductase inhibition by plotting the percentage of inhibition against the log concentration of the inhibitor.

Protocol for Androgen Receptor Competitive Binding Assay

This protocol is based on standard competitive binding assays using rat prostate cytosol.[8][9]

Start Start: Preparation of Rat Prostate Cytosol containing Androgen Receptors Incubation Incubation of Cytosol with [3H]-DHT (radioligand) and varying concentrations of unlabeled this compound Acetate Start->Incubation Separation Separation of Receptor-Bound and Unbound Ligand (e.g., hydroxylapatite precipitation or dextran-coated charcoal) Incubation->Separation Measurement Measurement of Radioactivity in the Receptor-Bound Fraction Separation->Measurement Analysis Calculation of Specific Binding and Determination of Ki for this compound Acetate Measurement->Analysis End End Analysis->End

Figure 4: Experimental Workflow for Androgen Receptor Competitive Binding Assay.

Methodology:

  • Cytosol Preparation: Prepare cytosol from the ventral prostate of castrated rats, which is a rich source of androgen receptors.

  • Competitive Binding: In a series of tubes, incubate the prostate cytosol with a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and increasing concentrations of unlabeled this compound acetate. Include control tubes with only the radioligand (total binding) and with the radioligand plus a large excess of unlabeled DHT (non-specific binding).

  • Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Radioactivity Measurement: Measure the radioactivity in the receptor-bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding at each concentration of this compound acetate. Plot the percentage of specific binding against the log concentration of this compound acetate to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol for In Vitro Steroidogenesis Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a well-established model for studying the effects of compounds on steroid hormone production as it expresses all the key enzymes of the steroidogenic pathway.[10][11]

Start Start: Culture H295R cells Treatment Treat cells with varying concentrations of this compound Acetate (with and without a stimulant like forskolin) for 24-48 hours Start->Treatment Harvest Harvest cell culture medium Treatment->Harvest Viability_Assay Perform cell viability assay (e.g., MTT) on the treated cells Treatment->Viability_Assay Hormone_Analysis Quantify steroid hormone levels (e.g., Testosterone, Cortisol, Progesterone) in the medium using LC-MS/MS or ELISA Harvest->Hormone_Analysis Analysis Analyze changes in hormone production relative to controls, normalized to cell viability Hormone_Analysis->Analysis Viability_Assay->Analysis End End Analysis->End

Figure 5: Experimental Workflow for In Vitro Steroidogenesis Assay using H295R Cells.

Methodology:

  • Cell Culture: Culture H295R cells in appropriate media until they reach a suitable confluency.

  • Treatment: Expose the cells to a range of concentrations of this compound acetate. A stimulant of steroidogenesis, such as forskolin, can be co-administered to assess inhibitory effects on an activated pathway. Include vehicle-treated cells as a negative control. The incubation period is typically 24 to 48 hours.

  • Sample Collection: After the treatment period, collect the cell culture medium for hormone analysis.

  • Hormone Quantification: Analyze the concentrations of various steroid hormones (e.g., testosterone, progesterone, cortisol, androstenedione, DHEA) in the collected medium using sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Cell Viability: Assess the viability of the cells after treatment using a standard assay such as the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Normalize the hormone concentrations to cell viability and compare the results from this compound acetate-treated cells to the control cells to determine the effect on the production of each steroid.

Conclusion

This compound acetate is a multi-target steroidal agent with significant antiandrogenic and progestogenic activities. Its primary roles in steroid hormone synthesis pathways involve the inhibition of testosterone production through antigonadotropic effects, blockade of the potentiation of testosterone to DHT via 5α-reductase inhibition, and direct antagonism of the androgen receptor. Furthermore, its ability to suppress ACTH secretion indicates an indirect but clinically relevant impact on glucocorticoid synthesis. While the qualitative aspects of its mechanism are well-understood, there is a notable lack of publicly available quantitative data on its direct interactions with steroidogenic enzymes. The experimental protocols outlined in this guide provide a framework for future research to elucidate these quantitative parameters, which will be crucial for a more complete understanding of its pharmacological profile and for the development of novel therapeutics targeting steroid hormone pathways.

References

The Veterinary Progestin Delmadinone: A Technical History and Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Development, Mechanism, and Clinical Application of a Key Veterinary Therapeutic Agent

Delmadinone, a potent synthetic progestin, has carved a significant niche in veterinary medicine since its emergence in the mid-20th century. This technical guide provides a comprehensive overview of the historical development of this compound for veterinary use, detailing its synthesis, preclinical and clinical evaluation, and regulatory journey. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental details and quantitative data to facilitate a thorough understanding of this important therapeutic compound.

Introduction and Historical Perspective

This compound acetate, the C17α acetate ester of this compound, was first described in the scientific literature in 1959.[1] By 1972, it was being marketed in Europe and the United Kingdom under the brand names Tardak and Zenadrex for the management of androgen-dependent conditions in male dogs.[1] While development for the US market was initiated, it does not appear to have been commercialized there.[1] this compound itself, the unesterified form, has never been marketed for medical use.[1]

Today, this compound acetate is primarily used in veterinary practice to treat benign prostatic hyperplasia (BPH), manage hypersexuality and aggression in male dogs and cats, and address certain hormone-responsive tumors.[1][2]

Synthesis and Chemical Properties

This compound acetate, chemically known as 1-dehydrochlormadinone acetate or 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate, is a derivative of progesterone.[1] Its synthesis involves the introduction of a double bond at the C1 position of chlormadinone acetate. This can be achieved through chemical dehydrogenation, for instance, by refluxing chlormadinone acetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like dioxane.

Alternatively, a biotechnological approach for the synthesis of this compound acetate from chlormadinone acetate has been described, utilizing microorganisms such as Arthrobacter simplex or Bacillus sphaericus. While potentially offering a more environmentally friendly pathway, the overall yield may be lower than chemical synthesis.

Below is a simplified workflow for the chemical synthesis of this compound acetate from Chlormadinone acetate.

G Simplified Chemical Synthesis of this compound Acetate cluster_0 Starting Material cluster_1 Chemical Reaction cluster_2 Product Chlormadinone_Acetate Chlormadinone Acetate Dehydrogenation Dehydrogenation (e.g., with DDQ in Dioxane) Chlormadinone_Acetate->Dehydrogenation Reacts with Delmadinone_Acetate This compound Acetate Dehydrogenation->Delmadinone_Acetate Yields G Mechanism of Action of this compound Acetate cluster_0 Hypothalamic-Pituitary Axis cluster_1 Gonadal Axis cluster_2 Target Tissue (e.g., Prostate) Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH / FSH Testosterone Testosterone Testes->Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binds to Prostatic_Growth Prostatic Growth Androgen_Receptor->Prostatic_Growth Stimulates This compound This compound Acetate This compound->Pituitary Inhibits Gonadotropin Release This compound->Five_Alpha_Reductase Inhibits This compound->Androgen_Receptor Blocks G Experimental Workflow: Pituitary-Adrenal Axis Study cluster_0 Phase 1: Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring cluster_3 Phase 4: Analysis Subject_Selection Subject Selection (Normal and BPH Dogs) Baseline_Sampling Baseline Blood Sampling (ACTH, Cortisol) Subject_Selection->Baseline_Sampling Baseline_ACTH_Test Baseline ACTH Response Test Baseline_Sampling->Baseline_ACTH_Test Treatment_Admin This compound Acetate Administration (1.5 mg/kg SC) Baseline_ACTH_Test->Treatment_Admin Control_Admin Saline Administration (Control Group) Baseline_ACTH_Test->Control_Admin Serial_Sampling Serial Blood Sampling (Over 50 days) Treatment_Admin->Serial_Sampling Serial_sampling_control Serial_sampling_control Post_Treatment_ACTH_Test Post-Treatment ACTH Response Test Serial_Sampling->Post_Treatment_ACTH_Test Data_Analysis Data Analysis (Hormone Concentrations) Post_Treatment_ACTH_Test->Data_Analysis

References

Delmadinone Acetate: A Technical Guide to its Primary Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Targets and Mechanism of Action

Delmadinone acetate exerts its pharmacological effects through a multi-faceted mechanism involving direct receptor antagonism, enzymatic inhibition, and negative feedback on the hypothalamic-pituitary-gonadal axis.

Androgen Receptor (AR)

This compound acetate is known to bind to the androgen receptor and is thought to function as a competitive antagonist.[1] By blocking the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), DMA prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes. This antiandrogenic activity is central to its use in treating androgen-dependent conditions.[1][2][3]

Progesterone Receptor (PR)

As a derivative of progesterone, this compound acetate exhibits progestogenic activity, indicating that it acts as an agonist at the progesterone receptor.[1][2][3] This interaction contributes to its antigonadotropic effects.

5α-Reductase

This compound acetate is an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[2][3] By reducing the levels of DHT in target tissues such as the prostate, DMA further contributes to its antiandrogenic effects.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound acetate exhibits weak glucocorticoid activity and can suppress the HPA axis. It has been shown to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal suppression.[1][4][5]

Quantitative Data

Specific quantitative data on the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound acetate for its primary biological targets are not extensively reported in publicly available literature. However, to provide a framework for its potential potency, the following table includes qualitative descriptions of DMA's activity and quantitative data for the structurally related compound, chlormadinone acetate (CMA).

TargetInteraction with this compound Acetate (Qualitative)Comparative Quantitative Data for Chlormadinone Acetate (Ki in nM)Reference CompoundReference Compound Ki (nM)
Androgen ReceptorAntagonist[1]3.8[6]Methyltrienolone2.9[6]
Progesterone ReceptorAgonist[1][2][3]2.5[6]R50204.3[6]
Glucocorticoid ReceptorWeak Agonist[2][3]16[6]Dexamethasone1.2[6]
5α-ReductaseInhibitor[2][3]Not availableNot availableNot available

Signaling Pathways

Antiandrogenic Signaling Pathway

The antiandrogenic effects of this compound acetate are mediated through two primary mechanisms: direct androgen receptor blockade and inhibition of 5α-reductase.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA This compound Acetate AR Androgen Receptor (AR) DMA->AR Blocks FiveAlphaReductase 5α-Reductase DMA->FiveAlphaReductase Inhibits ARE Androgen Response Element (ARE) AR->ARE Testosterone Testosterone Testosterone->AR Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) DHT->AR FiveAlphaReductase->DHT Nucleus Nucleus GeneTranscription Gene Transcription ARE->GeneTranscription AndrogenicEffects Androgenic Effects GeneTranscription->AndrogenicEffects

Caption: Antiandrogenic signaling pathway of this compound acetate.

Antigonadotropic Signaling Pathway

This compound acetate's progestogenic activity leads to a negative feedback loop on the hypothalamus and pituitary gland, reducing the secretion of gonadotropins and subsequently testosterone production.

DMA This compound Acetate Hypothalamus Hypothalamus DMA->Hypothalamus Negative Feedback Pituitary Pituitary DMA->Pituitary Negative Feedback Hypothalamus->Pituitary + GnRH Testes Testes Pituitary->Testes + LH, FSH GnRH GnRH LH LH FSH FSH Testosterone Testosterone Testes->Testosterone Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback

Caption: Antigonadotropic signaling pathway of this compound acetate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound acetate with its primary biological targets.

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare radiolabeled androgen (e.g., [3H]R1881) D Incubate fixed concentration of radiolabeled androgen with AR cytosol A->D B Prepare unlabeled test compound (this compound Acetate) at various concentrations E Add increasing concentrations of unlabeled test compound B->E C Prepare AR-containing cytosol from target tissue (e.g., rat prostate) C->D D->E F Allow to reach equilibrium E->F G Separate bound from unbound radioligand (e.g., using hydroxylapatite) F->G H Quantify bound radioactivity using scintillation counting G->H I Plot bound radioactivity vs. concentration of test compound H->I J Calculate IC50 and Ki values I->J

Caption: Experimental workflow for an Androgen Receptor competitive binding assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of a radiolabeled androgen (e.g., [³H]R1881) in a suitable solvent.

    • Prepare serial dilutions of the test compound (this compound acetate) and a known reference androgen (e.g., dihydrotestosterone) in the assay buffer.

    • Prepare a cytosolic fraction containing the androgen receptor from a suitable tissue source (e.g., ventral prostate of castrated rats) by homogenization and ultracentrifugation.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radiolabeled androgen.

    • Add increasing concentrations of the unlabeled test compound or the reference compound.

    • Initiate the binding reaction by adding the androgen receptor-containing cytosol preparation.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.

    • Wash the slurry to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Quantify the amount of bound radioactivity in each tube using liquid scintillation counting.

    • Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

5α-Reductase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a test compound on the activity of 5α-reductase.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare substrate (Testosterone) E Combine substrate, cofactor, and enzyme source A->E B Prepare cofactor (NADPH) B->E C Prepare test compound (this compound Acetate) at various concentrations F Add test compound or vehicle control C->F D Prepare 5α-reductase enzyme source (e.g., prostate microsomes) D->E E->F G Incubate at 37°C for a defined time F->G H Stop the reaction (e.g., by adding organic solvent) G->H I Extract steroids H->I J Quantify the product (DHT) using HPLC or LC-MS/MS I->J K Calculate the percentage of inhibition and IC50 value J->K

Caption: Experimental workflow for a 5α-Reductase inhibition assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a solution of the substrate, testosterone, in a suitable buffer.

    • Prepare a solution of the cofactor, NADPH.

    • Prepare serial dilutions of the test compound (this compound acetate) and a known 5α-reductase inhibitor (e.g., finasteride).

    • Prepare a source of 5α-reductase enzyme, typically microsomes isolated from prostate tissue of male rats.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the testosterone substrate, NADPH cofactor, and the microsomal enzyme preparation.

    • Add the test compound at various concentrations or a vehicle control.

    • Initiate the reaction and incubate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Extraction and Quantification:

    • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

    • Separate the organic layer and evaporate it to dryness.

    • Reconstitute the residue in a suitable solvent for analysis.

    • Quantify the amount of the product, dihydrotestosterone (DHT), formed using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of 5α-reductase activity for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

References

Progestational Activity of Delmadinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate is a synthetic steroidal progestin and a derivative of 17α-hydroxyprogesterone.[1] Primarily utilized in veterinary medicine, it is recognized for its potent progestational, anti-androgenic, and weak glucocorticoid activities.[2] This technical guide provides an in-depth exploration of the progestational activity of this compound, detailing its mechanism of action, the experimental protocols for its evaluation, and a framework for understanding its therapeutic effects.

This compound, as this compound acetate, is employed for the management of androgen-dependent conditions in animals, such as benign prostatic hyperplasia, and for the control of hypersexuality.[3] Its clinical efficacy is attributed to its multifaceted hormonal activities, with its progestational effects playing a crucial role in its overall pharmacological profile.

Mechanism of Action

This compound exerts its progestational effects through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. The binding of this compound to the PR initiates a cascade of molecular events that modulate the transcription of target genes.

The proposed signaling pathway for this compound's progestational activity is as follows:

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds PR_dimer Active PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex Inactive PR-HSP Complex PR_HSP_complex->PR PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Transcription Transcription Modulation PRE->Transcription Initiates Biological_Response Progestational Effects Transcription->Biological_Response Leads to

Caption: Progesterone Receptor Signaling Pathway for this compound.

Quantitative Analysis of Progestational Activity

A comprehensive understanding of this compound's progestational activity requires quantitative data from various in vitro and in vivo assays. Due to the limited publicly available data for this compound, this section outlines the critical parameters and provides illustrative data from a closely related compound, Chlormadinone Acetate (CMA), for comparative context.

In Vitro Activity
Assay TypeParameterThis compound AcetateChlormadinone Acetate (Reference)
Progesterone Receptor Binding Ki (nM) Data not available~2.1
IC50 (nM) Data not availableNot reported
Relative Binding Affinity (%) Data not availableHigh
Progesterone Receptor Transactivation EC50 (nM) Data not availableNot reported
Maximal Efficacy (%) Data not availablePotent agonist
In Vivo Activity
Assay TypeSpeciesParameterThis compound AcetateChlormadinone Acetate (Reference)
McPhail Test RabbitMcPhail Score Data not availableStrong progestational effect
Effective Dose (mg) Data not available~0.03 mg/animal

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's progestational activity. The following are standard protocols for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently labeled progestin.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Progesterone Receptor (PR) - Labeled Progestin (e.g., [3H]-Progesterone) - Test Compound (this compound) - Assay Buffer start->prepare_reagents incubate Incubate PR, Labeled Progestin, and varying concentrations of this compound prepare_reagents->incubate separate Separate Receptor-Bound and Free Labeled Progestin incubate->separate measure Measure Radioactivity or Fluorescence of Bound Ligand separate->measure analyze Analyze Data: - Generate competition curve - Calculate IC50 and Ki values measure->analyze end End analyze->end

Caption: Workflow for a Progesterone Receptor Competitive Binding Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a source of progesterone receptors, typically from cytosolic extracts of target tissues (e.g., rabbit uterus) or recombinant human PR.

    • Prepare a stock solution of a high-affinity radiolabeled progestin (e.g., [³H]progesterone) and the unlabeled test compound (this compound).

    • Prepare an appropriate assay buffer (e.g., Tris-HCl with additives to stabilize the receptor).

  • Incubation:

    • In a series of tubes, incubate a constant amount of the progesterone receptor preparation with a fixed concentration of the radiolabeled progestin.

    • Add increasing concentrations of this compound to these tubes to compete for binding. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration through glass fiber filters.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Progesterone Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line that does not endogenously express the progesterone receptor (e.g., HEK293 or HeLa).

    • Co-transfect the cells with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a progesterone-responsive promoter (containing Progesterone Response Elements, PREs).

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., progesterone).

  • Incubation:

    • Incubate the cells for a period sufficient to allow for receptor activation, gene transcription, and protein expression (typically 24-48 hours).

  • Cell Lysis and Reporter Gene Assay:

    • Lyse the cells to release the cellular contents.

    • Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter gene activity to a measure of cell viability or transfection efficiency (e.g., total protein concentration or co-transfected control reporter).

    • Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximal efficacy relative to progesterone.

In Vivo McPhail Test (Rabbit Endometrial Proliferation Assay)

The McPhail test is a classical in vivo assay to assess the progestational activity of a compound by measuring its effect on the uterine endometrium of immature female rabbits.

McPhail_Test_Workflow start Start select_animals Select Immature Female Rabbits start->select_animals estrogen_priming Prime with Estrogen (e.g., Estradiol Benzoate) select_animals->estrogen_priming administer_compound Administer this compound or Control for several consecutive days estrogen_priming->administer_compound euthanize_and_collect Euthanize Animals and Collect Uterine Tissue administer_compound->euthanize_and_collect histological_exam Histological Examination of Endometrial Glandular Proliferation euthanize_and_collect->histological_exam mcphail_scoring Score Endometrial Response (McPhail Scale 1-4) histological_exam->mcphail_scoring analyze Analyze Data and Determine Progestational Potency mcphail_scoring->analyze end End analyze->end

Caption: Workflow for the McPhail Test.

Methodology:

  • Animal Preparation:

    • Use immature female rabbits (approximately 800-1000g).

    • Prime the animals with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Compound Administration:

    • Following estrogen priming, administer the test compound (this compound) subcutaneously or orally for 5 consecutive days. Use different dose groups to establish a dose-response relationship. Include a vehicle control group and a positive control group treated with progesterone.

  • Tissue Collection and Processing:

    • On the day after the last treatment, euthanize the animals.

    • Dissect the uterus, remove any adhering fat and connective tissue, and fix it in an appropriate fixative (e.g., 10% neutral buffered formalin).

    • Process the uterine tissue for histological examination and embed in paraffin.

    • Section the paraffin blocks and stain the tissue sections with hematoxylin and eosin.

  • Histological Evaluation and Scoring:

    • Examine the uterine sections under a microscope to assess the degree of endometrial glandular proliferation.

    • Score the endometrial response based on the McPhail scale, which ranges from 1 (minimal proliferation) to 4 (maximal glandular development with extensive branching and arborization).

  • Data Analysis:

    • Calculate the mean McPhail score for each treatment group.

    • Determine the dose of this compound required to produce a defined endometrial response (e.g., a McPhail score of 2 or greater) and compare it to the effective dose of progesterone to determine its relative potency.

Conclusion

This compound is a synthetic progestin with significant progestational activity, which contributes to its therapeutic efficacy in veterinary medicine. A thorough understanding of its interaction with the progesterone receptor and its effects on target tissues is crucial for its optimal use and for the development of new therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this compound's progestational profile. Further research to generate specific quantitative data for this compound in these assays will provide a more complete picture of its pharmacological activity and allow for more precise comparisons with other progestins.

References

Initial Studies on Delmadinone Acetate for Non-Prostatic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA), a synthetic progestin and antiandrogen, has been primarily utilized in veterinary medicine for androgen-dependent conditions, most notably benign prostatic hyperplasia. However, emerging evidence suggests its potential utility in a range of non-prostatic conditions, primarily centered around its potent antigonadotropic and adrenal-suppressive activities. This technical guide synthesizes the findings from initial studies on the application of this compound acetate in non-prostatic conditions, with a focus on hypersexuality and its impact on the pituitary-adrenal axis. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying physiological mechanisms to support further research and development in this area. It is important to note that research into non-prostatic applications of this compound acetate is still in its early stages, and further investigation is required to fully elucidate its therapeutic potential and safety profile in a broader range of conditions.

Pharmacodynamics and Mechanism of Action

This compound acetate exerts its effects through a multi-faceted mechanism of action. As a progestogen, it possesses antigonadotropic properties, leading to antiandrogenic and antiestrogenic effects.[1] Its primary mechanisms include:

  • Inhibition of Gonadotropin Release: DMA suppresses the release of gonadotropins from the pituitary gland, which in turn reduces the production of testosterone.[2][3][4]

  • Androgen Receptor Blockade: this compound acetate is thought to bind to and antagonize the androgen receptor, similar to other related compounds like chlormadinone acetate.[1]

  • Inhibition of 5α-reductase: DMA inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[2][3]

  • Adrenal Suppression: A significant non-prostatic effect of this compound acetate is the suppression of the pituitary-adrenal axis. It inhibits the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to a reduction in cortisol production and potential adrenal insufficiency.[5]

Application in Non-Prostatic Conditions: Hypersexuality

One of the documented non-prostatic uses of this compound acetate is in the management of hypersexuality and other behavioral issues such as aggression in male dogs and cats.[1]

Quantitative Data on Efficacy for Hypersexuality

A clinical study evaluated the effectiveness of this compound acetate for the treatment of hypersexuality (HS) in intact male dogs. The following table summarizes the key findings from this study.[6][7]

Treatment AdministrationDosage (subcutaneous)Number of Subjects (n)Success RateMean Recovery Period (days)Mean Stable Period (months)
Single Application 3-5 mg/kg1250%5.8316.7
Second Application 3-5 mg/kg-25%7.6618.7
Third Application 3-5 mg/kg-25%6.0020.0
Experimental Protocol: Treatment of Hypersexuality in Male Dogs

The following protocol was utilized in a study to assess the efficacy of this compound acetate in treating hypersexuality in male dogs.[6]

  • Subjects: 21 intact male dogs, with 12 exhibiting signs of hypersexuality.

  • Treatment: this compound acetate (Tardak® or Tardastrex®) was administered subcutaneously at a dose of 3-5 mg/kg.

  • Dosing Schedule: A second injection was administered 15 days after the first. In some cases, treatment was repeated until the disappearance of clinical signs.

  • Monitoring: The study evaluated the success rate of recovery, the time to recovery, and the duration of the stable period following treatment.

Impact on Pituitary-Adrenal Function

This compound acetate's inhibitory effect on ACTH secretion is a critical consideration for its systemic use. This can lead to adrenal suppression and potential glucocorticoid insufficiency, especially during stressful events.[5]

Quantitative Data on Adrenal Suppression

A prospective study demonstrated a significant suppression of both basal and post-ACTH plasma cortisol levels in dogs after a single dose of this compound acetate.[5] Plasma ACTH concentrations were also noted to be diminished.[5] While specific quantitative values for the mean reduction in cortisol and ACTH were not provided in the abstract, the suppression was described as "substantial".[5]

Experimental Protocol: Assessment of Pituitary-Adrenal Function in Male Dogs

The following protocol was employed to characterize the effects of this compound acetate on the pituitary-adrenal axis in male dogs.[5]

  • Subjects: A prospective study was conducted on nine normal male dogs and seven dogs with benign prostatic hyperplasia.

  • Treatment Groups:

    • Treatment Group: Six normal male dogs and seven dogs with benign prostatic hyperplasia received this compound acetate at a dose of 1.5 mg/kg subcutaneously at 0, 1, and 4 weeks.[5][6]

    • Control Group: Three normal male dogs received saline at the same intervals.

  • Blood Sampling and Analysis: Blood concentrations of ACTH, cortisol, glucose, insulin, and growth hormone were measured over a period of 50 days.

  • Functional Tests: Intravenous glucose tolerance tests and ACTH response tests were performed on the nine normal dogs before and after the treatment period.

Visualizations

Signaling Pathway: this compound Acetate's Effect on the Hypothalamic-Pituitary-Gonadal and Adrenal Axes

G cluster_HPA Hypothalamic-Pituitary-Adrenal Axis cluster_HPG Hypothalamic-Pituitary-Gonadal Axis Hypothalamus Hypothalamus Pituitary_A Anterior Pituitary Hypothalamus->Pituitary_A CRH Adrenal_Cortex Adrenal Cortex Pituitary_A->Adrenal_Cortex ACTH Cortisol Cortisol Adrenal_Cortex->Cortisol produces Cortisol->Hypothalamus (-) Cortisol->Pituitary_A (-) Hypothalamus_G Hypothalamus Pituitary_G Anterior Pituitary Hypothalamus_G->Pituitary_G GnRH Testes Testes Pituitary_G->Testes LH/FSH Testosterone Testosterone Testes->Testosterone produces Testosterone->Hypothalamus_G (-) Testosterone->Pituitary_G (-) DHT DHT Testosterone->DHT 5α-reductase 5a-reductase_edge This compound Acetate This compound Acetate This compound Acetate->Pituitary_A (-) inhibits ACTH release This compound Acetate->Pituitary_G (-) inhibits Gonadotropin release Androgen Receptor Androgen Receptor This compound Acetate->Androgen Receptor antagonist This compound Acetate->5a-reductase_edge (-) inhibits G cluster_subjects Subject Allocation cluster_protocol Experimental Protocol cluster_outcome Outcome Measures Subjects 16 Male Dogs (9 Normal, 7 BPH) Treatment_Group Treatment Group (n=13) This compound Acetate (1.5 mg/kg SC) Subjects->Treatment_Group Control_Group Control Group (n=3) Saline Subjects->Control_Group Dosing Dosing at Weeks 0, 1, and 4 Treatment_Group->Dosing Control_Group->Dosing Blood_Sampling Blood Sampling over 50 Days Dosing->Blood_Sampling Functional_Tests IV GTT and ACTH Response Tests (Pre- and Post-Treatment) Dosing->Functional_Tests Analysis Hormone Analysis (ACTH, Cortisol, Glucose, Insulin, GH) Blood_Sampling->Analysis Assess_Adrenal Assess Pituitary-Adrenal Function Analysis->Assess_Adrenal Assess_Metabolic Assess Glucose Tolerance and GH Levels Analysis->Assess_Metabolic Functional_Tests->Assess_Adrenal Functional_Tests->Assess_Metabolic

References

Methodological & Application

Delmadinone Acetate: Application Notes and Protocols for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate (DMA) is a potent synthetic progestin and anti-androgen primarily utilized in veterinary medicine.[1][2] Its mechanism of action involves the blockage of androgen receptors, inhibition of 5α-reductase, and suppression of gonadotropin release, leading to anti-androgenic and anti-estrogenic effects.[2][3][4] While its application in human cancer research is not extensively documented, its known anti-androgenic properties suggest a potential area of investigation for androgen-dependent cancers, such as prostate cancer.

These application notes provide a framework for initiating in vitro cell culture studies with this compound acetate, drawing upon its known mechanisms and general protocols for similar steroidal compounds. Due to the limited availability of specific in vitro studies on DMA, some of the following protocols are adapted from research on structurally related compounds and general cell culture methodologies.

Mechanism of Action

This compound acetate exerts its biological effects through a multi-faceted approach:

  • Androgen Receptor (AR) Antagonism : DMA binds to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.[2]

  • 5α-Reductase Inhibition : DMA inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[3][4]

  • Antigonadotropic Effects : DMA can suppress the release of gonadotropins from the pituitary gland, leading to reduced endogenous androgen production.[2]

  • Weak Glucocorticoid Activity : this compound acetate has been noted to possess weak glucocorticoid action.[3]

Data Presentation

Due to the scarcity of published in vitro studies on this compound acetate in cancer cell lines, a comprehensive table of quantitative data such as IC50 values is not currently available. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint.

Experimental Protocols

The following are suggested protocols for investigating the effects of this compound acetate in vitro. These should be optimized for the specific cell line and research question.

Cell Line Selection

The choice of cell line is critical and should be based on the research question. For investigating the anti-androgenic properties of DMA, consider using:

  • Androgen-sensitive prostate cancer cell lines : LNCaP, VCaP

  • Androgen-insensitive prostate cancer cell lines (as controls) : PC-3, DU-145

  • Breast cancer cell lines expressing steroid receptors : MCF-7, T-47D

Preparation of this compound Acetate Stock Solution
  • Solvent Selection : this compound acetate is a steroidal compound and is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to first test solubility.

  • Stock Concentration : Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions : On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of solvent) is included in all experiments.

Cell Viability and Proliferation Assay (MTT or WST-1 Assay)

This assay determines the effect of this compound acetate on cell viability and proliferation.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound acetate stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment : The next day, replace the medium with fresh medium containing various concentrations of this compound acetate (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control.

  • Incubation : Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay :

    • For MTT : Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For WST-1 : Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound acetate

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound acetate at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting : Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining : Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

  • Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

5α-Reductase Inhibition Assay (In Vitro Enzyme Assay)

This assay can be used to confirm the inhibitory effect of this compound acetate on 5α-reductase activity.

Materials:

  • Source of 5α-reductase (e.g., from rat prostate homogenates or recombinant human enzyme)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound acetate

  • Finasteride (positive control)

  • Reaction buffer

  • Method for detection of Dihydrotestosterone (DHT) (e.g., HPLC, LC-MS/MS, or ELISA)

Protocol:

  • Reaction Setup : In a microcentrifuge tube, combine the reaction buffer, NADPH, 5α-reductase enzyme source, and this compound acetate at various concentrations. Include a no-inhibitor control and a positive control (Finasteride).

  • Initiate Reaction : Add testosterone to initiate the enzymatic reaction.

  • Incubation : Incubate at 37°C for a predetermined time.

  • Stop Reaction : Stop the reaction (e.g., by adding a quenching solvent like ethyl acetate).

  • DHT Measurement : Extract the steroids and quantify the amount of DHT produced using a suitable detection method.

  • Analysis : Calculate the percentage of inhibition of 5α-reductase activity for each concentration of this compound acetate and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound Acetate

Delmadinone_Acetate_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5-alpha Reductase Testosterone->SRD5A DMA This compound Acetate (DMA) DMA->SRD5A Inhibits AR Androgen Receptor (AR) DMA->AR Blocks DHT DHT SRD5A->DHT DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT ARE Androgen Response Element (ARE) AR_DHT->ARE Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates

Caption: Proposed mechanism of this compound Acetate's anti-androgenic action.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound Acetate (various conc.) & Vehicle Control B->C D Incubate for 24, 48, 72 hours C->D E Add MTT or WST-1 reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance with plate reader F->G H Calculate % viability and determine IC50 G->H

Caption: Workflow for determining cell viability upon DMA treatment.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow A Seed cells in 6-well plate B Treat with this compound Acetate and Control A->B C Incubate for 24 or 48 hours B->C D Harvest adherent and floating cells C->D E Wash cells with PBS D->E F Stain with Annexin V and Propidium Iodide E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for assessing apoptosis induced by DMA.

Conclusion

This compound acetate presents an interesting candidate for in vitro investigation in androgen-sensitive cancers due to its well-defined anti-androgenic mechanisms. The protocols outlined above provide a starting point for researchers to explore its potential effects on cancer cell lines. It is imperative to perform thorough dose-response and time-course experiments to establish the specific effects of DMA in the chosen cellular model. Further research is warranted to elucidate its precise molecular targets and signaling pathways in human cancer cells.

References

Application Note & Protocols: Establishing a Delmadinone Dose-Response Curve in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Prostate cancer is a prevalent malignancy, with a significant number of cases being androgen-dependent.[1] The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the progression of prostate cancer, regulating cellular proliferation and apoptosis.[2][3] Consequently, targeting the AR signaling pathway is a primary therapeutic strategy.[3][4] Delmadinone acetate (DMA) is a synthetic progestin and antiandrogen that functions as an antagonist to the androgen receptor.[5][6] While primarily used in veterinary medicine for androgen-dependent conditions like benign prostatic hyperplasia[5][7][8], its mechanism of action suggests potential for investigation in human prostate cancer.

This document provides detailed protocols to establish a dose-response curve for this compound acetate in both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines. The objective is to quantify the cytotoxic and apoptotic effects of this compound and to elucidate its impact on the androgen receptor signaling pathway.

Principle this compound acetate is expected to exert its effects by competitively binding to the androgen receptor, thereby inhibiting the downstream signaling cascade typically initiated by androgens like dihydrotestosterone (DHT).[5] This inhibition is hypothesized to decrease the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA), leading to a reduction in cell proliferation and the induction of apoptosis in androgen-sensitive prostate cancer cells.[2][9] By testing on both AR-positive (LNCaP) and AR-negative (PC-3) cell lines[10][11], these protocols aim to verify the AR-dependent mechanism of this compound's action.

Experimental Workflow

The overall experimental process is outlined in the diagram below. It begins with the culture of selected prostate cancer cell lines, followed by treatment with a range of this compound acetate concentrations. Subsequently, various assays are performed to measure cell viability, apoptosis, and changes in key molecular markers, culminating in data analysis to establish dose-response relationships.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assays cluster_3 Phase 4: Data Analysis P1 Cell Line Culture (LNCaP, PC-3) P2 Cell Seeding in Multi-well Plates P1->P2 T2 Treat Cells with this compound (0.1 nM to 100 µM) for 24-72h P2->T2 T1 Prepare this compound Acetate Serial Dilutions T1->T2 A1 Cell Viability Assay (WST-8 / MTT) T2->A1 A2 Apoptosis Assay (Annexin V/PI Flow Cytometry) T2->A2 A3 Protein Analysis (Western Blot for AR, PSA) T2->A3 A4 Gene Expression Analysis (RT-qPCR for KLK3) T2->A4 D1 Calculate IC50 Values A1->D1 D2 Quantify Apoptotic Cells A2->D2 D3 Analyze Protein & Gene Expression Levels A3->D3 A4->D3 D4 Generate Dose-Response Curves D1->D4 D2->D4 D3->D4 G cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus DHT_out DHT AR Androgen Receptor (AR) + HSPs DHT_out->AR Binds Delma This compound Acetate Delma->AR Blocks Binding AR_DHT Activated AR-DHT Dimer AR->AR_DHT Dimerization & HSP Dissociation ARE ARE AR_DHT->ARE Nuclear Translocation & DNA Binding Apoptosis Apoptosis DNA DNA PSA_Gene Target Genes (e.g., KLK3/PSA) ARE->PSA_Gene Transcription Proliferation Cell Proliferation & Survival PSA_Gene->Proliferation Promotes PSA_Gene->Apoptosis Inhibits

References

Application Notes and Protocols for Studying Delmadinone Acetate's Effect on Benign Prostatic Hyperplasia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging males, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms. The development and progression of BPH are heavily dependent on androgens, particularly dihydrotestosterone (DHT). Delmadinone acetate is a synthetic progestin and anti-androgen that holds therapeutic potential for BPH. Its primary mechanisms of action include the competitive inhibition of androgen receptors and the suppression of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1][2]

These application notes provide detailed protocols for utilizing a testosterone-induced BPH rat model to evaluate the efficacy of this compound acetate. The protocols cover the induction of BPH, administration of the compound, and subsequent analysis of key parameters.

Animal Models for BPH Research

The most common and well-established animal model for preclinical BPH studies is the testosterone-induced rodent model. This model effectively mimics the androgen-dependent growth of the prostate seen in human BPH. While spontaneous BPH in older dogs is also a valuable model, the rat model offers advantages in terms of cost, shorter study duration, and ease of handling.

Testosterone-Induced BPH in Rats

This model involves the administration of exogenous testosterone to castrated or intact male rats, leading to prostatic enlargement that shares histological features with human BPH, including both epithelial and stromal proliferation.[3][4]

Signaling Pathways in Benign Prostatic Hyperplasia

The androgen signaling pathway is central to the pathophysiology of BPH. The conversion of testosterone to DHT by 5α-reductase and the subsequent binding of DHT to the androgen receptor (AR) in prostate cells triggers a cascade of events leading to cell growth and proliferation. This compound acetate is believed to interfere with this pathway at multiple points.

BPH_Signaling_Pathway cluster_cell Prostate Cell cluster_nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Five_Alpha_Reductase 5α-Reductase AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT Nucleus Nucleus AR_DHT->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Five_Alpha_Reductase->DHT This compound This compound Acetate This compound->AR Blocks This compound->Five_Alpha_Reductase Inhibits

Androgen Signaling Pathway in BPH and Points of this compound Acetate Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound acetate on testosterone-induced BPH in a rat model.

Protocol 1: Induction of Benign Prostatic Hyperplasia in Rats

Objective: To induce prostatic hyperplasia in rats using exogenous testosterone.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g)

  • Testosterone propionate

  • Corn oil or olive oil (vehicle)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for castration (optional)

Procedure:

  • Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Castration (Optional but Recommended): To eliminate the influence of endogenous androgens, bilateral orchiectomy can be performed. Anesthetize the rats and surgically remove the testes. Allow a recovery period of 7 days.

  • BPH Induction: For castrated rats, administer testosterone propionate subcutaneously at a dose of 3-25 mg/kg daily for 3-4 weeks.[3][4][5] For non-castrated rats, a similar protocol can be followed. The vehicle (corn or olive oil) should be administered to the control group.

  • Confirmation of BPH: At the end of the induction period, a subset of animals can be euthanized to confirm prostatic enlargement by measuring prostate weight and performing histological analysis.

Protocol 2: Administration of this compound Acetate

Objective: To treat testosterone-induced BPH rats with this compound acetate to evaluate its therapeutic effect.

Materials:

  • This compound acetate

  • Vehicle for this compound acetate (e.g., sterile suspension)

  • BPH-induced rats from Protocol 1

  • Positive control: Finasteride (a 5α-reductase inhibitor)

Procedure:

  • Grouping: Divide the BPH-induced rats into the following groups (n=8-10 per group):

    • Sham + Vehicle

    • BPH + Vehicle

    • BPH + this compound acetate (low dose, e.g., 1 mg/kg)

    • BPH + this compound acetate (high dose, e.g., 10 mg/kg)

    • BPH + Finasteride (positive control, e.g., 5 mg/kg)

  • Drug Administration: Administer this compound acetate, Finasteride, or vehicle daily for the specified treatment period (e.g., 4 weeks) via an appropriate route (subcutaneous or intramuscular injection is common for this compound acetate).[6] The administration should occur concurrently with the continued testosterone propionate injections to maintain the hyperplastic state.

  • Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight weekly.

Protocol 3: Evaluation of Therapeutic Efficacy

Objective: To assess the effect of this compound acetate on prostate size, histology, and relevant biomarkers.

Materials:

  • Analytical balance

  • Calipers

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • ELISA kits for serum DHT and testosterone

  • Equipment for Western blotting or immunohistochemistry

Procedure:

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats. Collect blood samples for serum analysis. Carefully dissect the prostate gland, remove surrounding tissues, and record its wet weight.

  • Prostate Index Calculation: Calculate the prostate index as: (Prostate Weight (g) / Body Weight (g)) x 100.

  • Histopathological Analysis:

    • Fix one lobe of the prostate in 10% formalin.

    • Embed the tissue in paraffin and section it at 5 µm thickness.

    • Stain the sections with H&E.

    • Examine the slides under a microscope to assess changes in epithelial thickness, glandular acini, and stromal proliferation.[7][8][9]

  • Biochemical Analysis:

    • Measure serum levels of testosterone and DHT using ELISA kits according to the manufacturer's instructions.

    • Homogenize a portion of the prostate tissue to prepare lysates for Western blot analysis of proteins such as androgen receptor (AR), 5α-reductase, and proliferation markers (e.g., PCNA, Ki-67).

Experimental Workflow

BPH_Experimental_Workflow cluster_analysis Endpoints Start Start: Acclimatize Rats Castration Castration (Optional) Start->Castration BPH_Induction BPH Induction (Testosterone Propionate, 3-4 weeks) Castration->BPH_Induction Grouping Randomly Assign to Treatment Groups BPH_Induction->Grouping Treatment Administer this compound Acetate, Vehicle, or Positive Control (4 weeks) Grouping->Treatment Euthanasia Euthanasia & Sample Collection (Blood & Prostate) Treatment->Euthanasia Prostate_Weight Prostate Weight & Prostate Index Euthanasia->Prostate_Weight Histology Histopathology (H&E) Euthanasia->Histology Biochemistry Serum DHT & Testosterone (ELISA) Euthanasia->Biochemistry Western_Blot Protein Expression (AR, 5α-reductase, PCNA) Euthanasia->Western_Blot Analysis Data Analysis Prostate_Weight->Analysis Histology->Analysis Biochemistry->Analysis Western_Blot->Analysis

References

Application Notes: Delmadinone Acetate Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Delmadinone acetate (DMA) is a synthetic steroidal progestin and antiandrogen used in veterinary medicine.[1][2] Its therapeutic effects are mediated through its interaction with nuclear hormone receptors, primarily the androgen and progesterone receptors.[1] Understanding the binding characteristics of this compound acetate to these receptors is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound acetate for the human androgen and progesterone receptors. A protocol for assessing binding to the glucocorticoid receptor is also included due to the potential for cross-reactivity.

Principle of the Assay

The receptor binding assay is a competitive assay format. A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell lysate or purified receptor). In the presence of an unlabeled competing ligand, such as this compound acetate, the binding of the radiolabeled ligand to the receptor will be inhibited in a concentration-dependent manner. The concentration of the competing ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. This value can be used to determine the binding affinity (Ki) of the competing ligand for the receptor.

Data Presentation

While specific experimental binding data for this compound acetate is not widely available in the public domain, the following table provides reference binding affinities for the closely related compound, Chlormadinone Acetate (CMA), to human progesterone, androgen, and glucocorticoid receptors. This data is intended to provide a comparative context for expected binding characteristics.

CompoundReceptorKi (nM)Reference CompoundReference Ki (nM)
Chlormadinone AcetateProgesterone2.5R50204.3
Chlormadinone AcetateAndrogen3.8Methyltrienolone2.9
Chlormadinone AcetateGlucocorticoid16Dexamethasone1.2

Note: This data is for Chlormadinone Acetate and is provided for reference purposes only. The binding affinities of this compound acetate may differ.

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound acetate

  • Radioligands:

    • [³H]-Methyltrienolone (R1881) for Androgen Receptor (AR) assay

    • [³H]-Promegestone (R5020) for Progesterone Receptor (PR) assay

    • [³H]-Dexamethasone for Glucocorticoid Receptor (GR) assay

  • Receptor Source:

    • Human cell lines expressing the target receptors (e.g., LNCaP for AR, T47D for PR, A549 for GR)

    • Alternatively, purified recombinant human AR, PR, or GR ligand-binding domain (LBD)

  • Buffers:

    • Assay Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), DTT (1 mM), 10% glycerol, and 0.1% BSA.

    • Wash Buffer: Tris-HCl (50 mM, pH 7.4), 150 mM NaCl, 0.05% Tween-20.

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Reagents prep_ligand Prepare Serial Dilutions of this compound Acetate prep_reagents->prep_ligand add_components Add Receptor, Radioligand, and this compound Acetate to 96-well Plate prep_ligand->add_components prep_receptor Prepare Receptor Source (Cell Lysate or Purified Receptor) prep_receptor->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Separate Bound from Free Ligand by Filtration incubate->filter wash Wash Filter Plate filter->wash add_scint Add Scintillation Cocktail wash->add_scint count Measure Radioactivity using a Scintillation Counter add_scint->count plot Plot Data and Determine IC50 count->plot calculate Calculate Ki plot->calculate

Caption: Experimental workflow for the competitive radioligand binding assay.

Detailed Methodologies

1. Receptor Preparation (from cell lines):

  • Culture cells expressing the target receptor to ~80-90% confluency.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

  • Homogenize the cells and centrifuge to pellet cellular debris.

  • Collect the supernatant containing the cytosolic receptor fraction.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well filter plate, add the following components in order:

    • Assay Buffer

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd).

    • Increasing concentrations of this compound acetate or a reference compound.

    • Receptor preparation.

  • The final assay volume should be consistent across all wells.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled reference compound).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours). Incubation times may need to be optimized.

  • After incubation, rapidly filter the contents of the plate through the filter mat using a vacuum manifold.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter mat and add scintillation cocktail to each well.

  • Seal the plate and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

This compound acetate, as an androgen receptor antagonist, is expected to interfere with the canonical androgen signaling pathway. In the absence of an antagonist, androgen binding to the androgen receptor (AR) in the cytoplasm induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes. An antagonist like this compound acetate would bind to the AR but prevent these downstream events.

Androgen Receptor Antagonist Signaling Pathway Diagram

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR DMA This compound Acetate DMA->AR AR_HSP AR-HSP Complex AR->AR_HSP Association HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Androgen Binding AR_DMA AR-DMA Complex AR_HSP->AR_DMA DMA Binding ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation & Dimerization No_Transcription No Gene Transcription AR_DMA->No_Transcription Translocation & Inhibition Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: Simplified signaling pathway of an androgen receptor antagonist.

References

Application Notes and Protocols for the Preparation of Delmadinone Acetate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate is a synthetic progestin and antiandrogen used in veterinary medicine to treat androgen-dependent conditions.[1][2] In a research setting, its activity as a progesterone and androgen receptor antagonist makes it a valuable tool for studying hormone signaling pathways.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound acetate for use in in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound acetate stock solutions in DMSO.

Physicochemical Properties of this compound Acetate

A summary of the key physicochemical properties of this compound acetate is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
CAS Number 13698-49-2[1]
Molecular Formula C₂₃H₂₇ClO₄[1]
Molecular Weight 402.92 g/mol [1]
Appearance Crystalline solid[1]
Solubility in DMSO While specific quantitative data is not readily available, related steroid acetates show good solubility in DMSO (e.g., Chlormadinone acetate at 10 mg/mL). A 50 mM stock solution is likely achievable.[3]
Storage (Powder) Short-term (days to weeks) at 4°C; Long-term (months to years) at -20°C.[4]
Storage (in DMSO) Short-term (up to 2 weeks) at -20°C; Long-term (up to 3 months) at -80°C.[4]

Experimental Protocol: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound acetate in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials:

  • This compound acetate powder

  • Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile weighing boat or paper on the balance and tare to zero.

    • Allow the this compound acetate powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing this compound Acetate:

    • Carefully weigh out the desired amount of this compound acetate. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.03 mg of this compound acetate.

      • Calculation:

        • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

        • 0.001 L x 0.01 mol/L x 402.92 g/mol = 0.0040292 g = 4.03 mg

  • Dissolving in DMSO:

    • Transfer the weighed this compound acetate powder into a sterile vial.

    • Add the calculated volume of DMSO to the vial. For a 10 mM solution using 4.03 mg of powder, add 1 mL of DMSO.

    • Cap the vial tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage and Handling:

    • For immediate use, the stock solution can be kept at room temperature for a short period, protected from light.

    • For short-term storage (up to 2 weeks), store the stock solution at -20°C.[4]

    • For long-term storage (up to 3 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

    • Always label the vials clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Application in Cell Culture

When using the this compound acetate stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.[5]

  • Dilution: Prepare working solutions by diluting the stock solution in cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentration.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be below 0.5%, and ideally below 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Safety Precautions

  • This compound Acetate: As a hormonally active compound, handle this compound acetate with care. Avoid inhalation of the powder and direct contact with skin and eyes.

  • DMSO: DMSO is an excellent solvent and can readily penetrate the skin, potentially carrying dissolved substances with it.[6] Always wear appropriate chemical-resistant gloves and safety glasses when handling DMSO and solutions containing DMSO. Work in a well-ventilated area or a chemical fume hood.

Visual Representations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Acetate Stock Solution Preparation cluster_prep Preparation cluster_execution Execution cluster_storage Storage & Use gather_materials Gather Materials: - this compound Acetate - DMSO - Vial, Balance, Pipettes calculate Calculate Required Mass (e.g., 4.03 mg for 1 mL of 10 mM) gather_materials->calculate Determine target concentration and volume weigh Weigh this compound Acetate calculate->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Ensure solution is clear store Store at -20°C (short-term) or -80°C (long-term) aliquot->store use Dilute in Culture Medium for Experiments (Final DMSO < 0.5%) store->use

Caption: A flowchart illustrating the key steps for preparing a this compound acetate stock solution.

Signaling Pathway Context (Simplified)

G Simplified Mechanism of this compound Acetate Action DA This compound Acetate AR Androgen Receptor (AR) DA->AR Antagonist PR Progesterone Receptor (PR) DA->PR Agonist/Antagonist ARE Androgen Response Element (in DNA) AR->ARE Binds PRE Progesterone Response Element (in DNA) PR->PRE Binds Androgens Androgens (e.g., Testosterone) Androgens->AR Activates Progesterone Progesterone Progesterone->PR Activates Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates PRE->Gene_Transcription Regulates

Caption: A diagram showing the antagonistic effect of this compound acetate on the androgen receptor pathway.

References

Application Notes and Protocols for Delmadinone Acetate in Preclinical Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of Delmadinone Acetate for preclinical research applications in rodents, specifically focusing on its use as an antiandrogen. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies.

Introduction

This compound acetate is a synthetic progestin and antiandrogen that has been primarily used in veterinary medicine to manage androgen-dependent conditions.[1][2] Its mechanism of action involves the inhibition of testosterone production and blockade of androgen receptors.[1][3] In preclinical rodent models, this compound Acetate can be utilized to investigate its effects on hormone-dependent pathways, reproductive biology, and as a potential therapeutic agent for conditions such as benign prostatic hyperplasia.

Materials and Equipment

  • This compound Acetate: Tardak® or VR Tardak Androgen Inhibitive Suspension (10 mg/mL)[3]

  • Rodents: Male rats (e.g., Sprague-Dawley, Wistar) are commonly used in studies investigating antiandrogenic effects.

  • Administration Supplies:

    • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

    • Animal balance

    • 70% Ethanol for disinfection

  • Housing: Standard rodent housing with ad libitum access to food and water.

  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses.

Data Presentation: Dosage and Administration in Rats

The following table summarizes the available data on this compound Acetate administration in rats, primarily for the management of aggression, which can be extrapolated for other preclinical research purposes.

Parameter Dosage and Administration Details Reference
Species Rat[3]
Indication Aggressiveness and nervousness (temporary chemical castration)[3]
Formulation Suspension: 10 mg/mL[3]
Dosage 0.1 mL for an average 500g rat (equivalent to 2 mg/kg)[3]
1 mg/animal[3]
Route of Administration Subcutaneous (SQ) or Intramuscular (IM)[3]
Frequency A single injection. Can be repeated 10 days after the first injection if the desired effect is not observed. For maintenance, repeat every 3-4 weeks as needed.[3]

Experimental Protocols

  • Shake the Vial: Thoroughly shake the vial of this compound Acetate suspension (10 mg/mL) to ensure a homogenous mixture before drawing the dose.[3][4]

  • Dose Calculation: Calculate the required volume based on the animal's body weight and the desired dosage (e.g., 2 mg/kg). For a 500g rat, this would be 0.1 mL of the 10 mg/mL suspension.

  • Aseptic Technique: Use a sterile syringe and needle to withdraw the calculated volume from the vial. Disinfect the vial's rubber stopper with 70% ethanol before piercing.

  • Animal Restraint: Properly restrain the rat to ensure its safety and the accuracy of the injection.

  • Injection Site Preparation: Select an injection site, typically the loose skin over the back or flank. Clean the area with a 70% ethanol wipe.

  • Injection: Gently lift the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Injection: Slowly inject the this compound Acetate suspension.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring: Monitor the animal for any immediate adverse reactions.

Visualization of Pathways and Workflows

This compound Acetate primarily exerts its effects through two main antiandrogenic mechanisms: inhibiting pituitary gonadotrophin release and blocking androgen receptors.[1][3]

Delmadinone_Signaling_Pathway cluster_target_cell Inside Target Cell Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH/FSH Testosterone Testosterone Testes->Testosterone TargetCell Target Cell Testosterone->TargetCell Enters Cell AR Androgen Receptor (AR) Testosterone->AR Binds to GeneTranscription Gene Transcription (Androgenic Effects) AR->GeneTranscription Activates This compound This compound Acetate This compound->Pituitary Inhibits Gonadotrophin Release This compound->AR Blocks Binding

Caption: Antiandrogenic signaling pathway of this compound Acetate.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound Acetate in a preclinical rodent model.

Experimental_Workflow start Start: Acclimatization of Rodents grouping Randomization into Treatment & Control Groups start->grouping baseline Baseline Data Collection (e.g., Body Weight, Biomarkers) grouping->baseline treatment This compound Acetate Administration (SQ/IM) baseline->treatment control Vehicle Control Administration baseline->control monitoring Regular Monitoring (Clinical Signs, Body Weight) treatment->monitoring control->monitoring endpoint Endpoint Data Collection (e.g., Blood Samples, Tissue Harvest) monitoring->endpoint analysis Data Analysis (Statistical Comparison) endpoint->analysis end End: Conclusion analysis->end

Caption: Experimental workflow for a preclinical rodent study.

Important Considerations

  • Adverse Effects: Potential side effects in rodents may be similar to those observed in other species, including increased appetite, polyuria, and polydipsia.[3]

  • Adrenal Suppression: this compound acetate can cause adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[5] This is a critical consideration in study design, especially if animals are subjected to stressful procedures.

  • Fertility: Treatment with this compound Acetate may lead to reduced fertility and libido.[3]

  • Storage: Store the this compound Acetate suspension away from light and at a temperature not exceeding 25°C (77°F).[3]

  • Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols are intended to provide a foundation for the use of this compound Acetate in preclinical rodent studies. Researchers should adapt these guidelines to their specific experimental needs and objectives.

References

Application Notes and Protocols for Studying Androgen Receptor Signaling Using Delmadinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate (DMA) is a synthetic steroidal progestin and a potent antiandrogen.[1][2] Structurally related to progesterone, DMA is primarily used in veterinary medicine to treat androgen-dependent conditions.[1] Its mechanism of action involves a multi-faceted approach to antagonize the androgen receptor (AR) signaling pathway, making it a valuable tool for researchers studying this critical cellular cascade. This compound acetate exerts its effects through several mechanisms: it competitively inhibits the binding of androgens to the AR, hinders the conversion of testosterone to the more potent dihydrotestosterone (DHT) by inhibiting the 5α-reductase enzyme, and possesses antigonadotropic properties that suppress the production of androgens.[3][4][5]

These characteristics make this compound a compelling compound for investigating the intricacies of AR signaling in various physiological and pathological contexts, including prostate cancer, benign prostatic hyperplasia, and other androgen-driven diseases. This document provides detailed application notes and experimental protocols for utilizing this compound to study AR signaling pathways.

Data Presentation

CompoundReceptorParameterValue (nM)Reference
Chlormadinone Acetate (CMA)Human Androgen ReceptorKi3.8[1]
Methyltrienolone (R1881) - AgonistHuman Androgen ReceptorKi2.9[1]
Dihydrotestosterone (DHT) - AgonistHamster Prostate Androgen ReceptorIC503.2[6]
Cyproterone Acetate (CA) - AntagonistHamster Prostate Androgen ReceptorIC504.4[6]

Note: Ki represents the inhibition constant, indicating the potency of a compound in binding to a receptor. A lower Ki value signifies a higher binding affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Logic

The androgen receptor signaling pathway is a critical driver of normal male development and is implicated in the progression of prostate cancer. The following diagram illustrates the canonical AR signaling pathway and highlights the points of intervention for this compound.

Caption: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

This workflow outlines the experimental approach to characterize the antiandrogenic properties of this compound.

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Human recombinant Androgen Receptor (or prostate tissue cytosol from castrated animals)

  • [³H]-R1881 (Methyltrienolone) or another suitable radiolabeled AR agonist

  • This compound acetate

  • Unlabeled R1881 or DHT (for non-specific binding control)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation vials and scintillation fluid

  • 96-well plates

  • Filter apparatus and glass fiber filters

Procedure:

  • Prepare a dilution series of this compound acetate in the assay buffer.

  • In a 96-well plate, add a constant amount of AR protein to each well.

  • Add the diluted this compound or control compounds to the wells.

  • For total binding, add only the assay buffer. For non-specific binding, add a high concentration of unlabeled R1881 or DHT.

  • Add a constant concentration of [³H]-R1881 to all wells.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)

This assay measures the ability of this compound to inhibit androgen-induced transactivation of the androgen receptor.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP) or a host cell line co-transfected with an AR expression vector (e.g., HEK293T).[7][8]

  • An AR-responsive reporter plasmid (e.g., containing an Androgen Response Element (ARE) driving luciferase or another reporter gene).

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) or R1881.

  • This compound acetate.

  • Lysis buffer and luciferase assay reagents.

Procedure:

  • Seed the cells in 96-well plates.

  • If using a host cell line, co-transfect the cells with the AR expression plasmid, the ARE-reporter plasmid, and the normalization plasmid.

  • After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.

  • Treat the cells with a dilution series of this compound in the presence of a constant concentration of DHT or R1881 (e.g., 1 nM). Include controls with vehicle and DHT/R1881 alone.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the reporter gene activity to the control plasmid activity.

  • Plot the normalized reporter activity against the concentration of this compound to determine its antagonistic activity.

Endogenous AR Target Gene Expression Analysis

This protocol assesses the effect of this compound on the expression of known androgen-regulated genes in prostate cancer cells.

Materials:

  • Androgen-responsive prostate cancer cell line (e.g., LNCaP).[9]

  • Cell culture medium with charcoal-stripped serum.

  • DHT or R1881.

  • This compound acetate.

  • RNA extraction kit.

  • Reverse transcription kit.

  • Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

  • qPCR master mix and instrument.

Procedure:

  • Plate LNCaP cells and grow them in a medium with charcoal-stripped serum for 48 hours.

  • Treat the cells with this compound at various concentrations in the presence of DHT or R1881 for 24 hours.

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using primers for the target genes and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative change in gene expression.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of prostate cancer cells.

Materials:

  • Androgen-dependent prostate cancer cell line (e.g., LNCaP).[10]

  • Cell culture medium.

  • This compound acetate.

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).[11][12]

  • 96-well plate reader.

Procedure:

  • Seed LNCaP cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control.

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.

Conclusion

This compound is a valuable research tool for dissecting the androgen receptor signaling pathway. Its antiandrogenic properties, stemming from direct AR antagonism, 5α-reductase inhibition, and antigonadotropic effects, allow for a comprehensive interrogation of this signaling axis. The protocols outlined in this document provide a framework for researchers to characterize the biochemical and cellular effects of this compound, contributing to a deeper understanding of androgen receptor function in health and disease. The provided data on the structurally similar compound, Chlormadinone Acetate, offers a useful benchmark for these investigations. Further studies to determine the specific binding affinity and in vitro activity of this compound in human cell lines are warranted to fully elucidate its potential as a research compound.

References

Application of Delmadinone Acetate in Xenograft Models of Prostate Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate (DMA) is a synthetic steroidal progestin and a potent antiandrogen.[1] It is primarily used in veterinary medicine to treat androgen-dependent conditions, such as benign prostatic hyperplasia in dogs. This compound acetate exerts its effects through multiple mechanisms, including acting as an antagonist of the androgen receptor (AR) and possessing antigonadotropic properties.[1] Given its antiandrogenic activity, this compound acetate holds potential as a therapeutic agent for prostate diseases, including prostate cancer. This document provides detailed application notes and hypothetical protocols for evaluating the efficacy of this compound acetate in preclinical xenograft models of prostate disease.

Mechanism of Action

This compound acetate's primary mechanism of action relevant to prostate disease is its antiandrogenic effect. It is understood to function through two main pathways:

  • Androgen Receptor Antagonism: this compound acetate binds to the androgen receptor, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockage prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote prostate cell growth and proliferation.[1]

  • Antigonadotropic Effects: this compound acetate can suppress the release of gonadotropins from the pituitary gland, which in turn reduces the production of testosterone by the testes.[1]

These mechanisms are crucial for targeting androgen-dependent prostate cancer, where tumor growth is driven by androgen receptor signaling.

Signaling Pathway

Delmadinone_Mechanism_of_Action cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase AR Androgen Receptor (AR) AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound Acetate This compound->AR Blocks Binding DHT Dihydrotestosterone (DHT) DHT->AR Binds and Activates Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes AR_dimer->ARE Binds Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture LNCaP Cell Culture Implantation Subcutaneous Implantation of LNCaP cells Cell_Culture->Implantation Animal_Prep Prepare Immunodeficient Mice (e.g., BALB/c nude) Animal_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound Acetate (and Vehicle Control) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Sacrifice Euthanize Mice at Endpoint Monitoring->Sacrifice Data_Analysis Statistical Analysis of Data Monitoring->Data_Analysis Tumor_Excision Excise and Weigh Tumors Sacrifice->Tumor_Excision Tissue_Analysis Analyze Tumors (Histology, Biomarkers) Tumor_Excision->Tissue_Analysis Tumor_Excision->Data_Analysis

References

Application Notes and Protocols for In Vivo Imaging to Assess Delmadinone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate is a potent synthetic steroidal progestin and anti-androgen used in veterinary medicine to treat androgen-dependent conditions.[1][2][3] Its primary applications include the management of benign prostatic hyperplasia (BPH), hypersexuality, and certain tumors in male dogs and cats.[1][2][4][5] The efficacy of this compound stems from its multi-faceted mechanism of action, which includes blocking androgen receptors, inhibiting the 5α-reductase enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), and suppressing gonadotropin release from the pituitary gland.[6][7][8]

Assessing the therapeutic efficacy of this compound in preclinical and clinical settings requires robust, non-invasive methods to monitor changes in target tissues over time. In vivo imaging techniques offer a powerful suite of tools for this purpose, enabling longitudinal studies in the same subject, thereby reducing biological variability and improving statistical power. These techniques allow for the quantitative assessment of anatomical, functional, and molecular changes in response to treatment. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to evaluate the efficacy of this compound, particularly in the context of BPH.

Signaling Pathway and Mechanism of Action

This compound acetate exerts its effects by interfering with the androgen signaling pathway at multiple levels. The following diagram illustrates the key points of intervention.

Delmadinone_Mechanism cluster_cell Prostate Cell Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT 5α-Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Nucleus Nucleus AR->Nucleus translocation ARE Androgen Response Element (ARE) AR->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Five_Alpha_Reductase->DHT This compound This compound Acetate This compound->AR blocks This compound->Five_Alpha_Reductase inhibits Pituitary Pituitary Gland This compound->Pituitary inhibits (antigonadotropic) LH LH Release Pituitary->LH LH->Testosterone stimulates production

Figure 1: Mechanism of action of this compound acetate.

Experimental Protocols

I. High-Frequency Ultrasound (HFUS) for Anatomical Assessment

HFUS is a non-invasive, real-time imaging modality ideal for monitoring changes in prostate size and morphology in small animal models of BPH.

Objective: To quantify changes in prostate volume over time in response to this compound treatment.

Experimental Workflow:

HFUS_Workflow acclimatize Animal Acclimatization (e.g., Rodent BPH Model) baseline Baseline Imaging (Day 0) (HFUS Scan) acclimatize->baseline grouping Randomization into Groups (Vehicle vs. This compound) baseline->grouping treatment Treatment Administration (e.g., SC Injection) grouping->treatment imaging1 Follow-up Imaging (e.g., Day 7, 14, 21, 28) treatment->imaging1 longitudinal monitoring data_acq Image Acquisition (2D B-mode scans) imaging1->data_acq analysis Data Analysis (Prostate Volume Calculation) data_acq->analysis euthanasia Endpoint: Euthanasia & Histopathological Correlation analysis->euthanasia

Figure 2: Experimental workflow for HFUS imaging.

Protocol:

  • Animal Model: Utilize a testosterone-induced BPH model in castrated rodents (e.g., rats or mice).

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (1-2% in oxygen).

    • Place the animal in a supine position on a heated stage to maintain body temperature.

    • Remove abdominal fur using a depilatory cream to ensure optimal probe contact.

    • Apply pre-warmed ultrasound gel to the lower abdomen.

  • Image Acquisition:

    • Use a high-frequency ultrasound system (e.g., Vevo 2100) with a linear array transducer (18-38 MHz).

    • Locate the bladder, which serves as an anatomical landmark. The prostate glands are located just inferior to the bladder.

    • Acquire transverse and sagittal B-mode images of the entire prostate.

    • Obtain a series of transverse images at fixed intervals (e.g., 0.5 mm) through the entire gland for volume reconstruction.

  • Data Analysis:

    • Using the ultrasound system's software, manually or semi-automatically trace the prostate boundary on each transverse slice.

    • Calculate the total prostate volume using the formula: Volume = Σ (Area of slice × Slice thickness).

    • Compare the change in prostate volume from baseline between the this compound-treated and vehicle control groups.

II. Magnetic Resonance Imaging (MRI) for Functional Assessment

MRI provides excellent soft tissue contrast and can offer functional insights, such as changes in tissue cellularity and water diffusion, which are indicative of therapeutic response.[9][10]

Objective: To assess changes in prostate volume, cellularity (via Diffusion-Weighted Imaging - DWI), and vascularity (via Dynamic Contrast-Enhanced - DCE-MRI) in response to this compound.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal with isoflurane and maintain body temperature using a warm air system.

    • Position the animal prone in an MRI-compatible cradle.

    • For DCE-MRI, place a catheter in the tail vein for contrast agent administration.

  • Image Acquisition (e.g., 7T preclinical MRI):

    • T2-weighted (T2W) Imaging: Acquire high-resolution T2W images (e.g., using a turbo spin-echo sequence) in axial and sagittal planes to clearly delineate the prostate anatomy and measure its volume.

    • Diffusion-Weighted Imaging (DWI): Perform DWI with multiple b-values (e.g., 0, 100, 400, 800 s/mm²). This allows for the calculation of the Apparent Diffusion Coefficient (ADC), an indicator of tissue cellularity. A decrease in cell density, expected with this compound treatment, should lead to an increase in ADC values.

    • Dynamic Contrast-Enhanced (DCE) MRI: Acquire a series of T1-weighted images before, during, and after the bolus injection of a gadolinium-based contrast agent (e.g., Gadoteridol, 0.2 mmol/kg).[11]

  • Data Analysis:

    • Volume: Segment the prostate on T2W images to calculate volume changes over time.

    • ADC Maps: Generate ADC maps from the DWI data. Draw regions of interest (ROIs) within the prostate to quantify average ADC values. An increase in ADC suggests a positive treatment effect.

    • DCE-MRI Analysis: Analyze the signal intensity-time curves from the DCE data to derive pharmacokinetic parameters such as Ktrans (vascular permeability) and ve (extracellular volume fraction). A decrease in these parameters may indicate reduced vascularity and edema associated with treatment efficacy.[11]

III. Positron Emission Tomography (PET) for Molecular Imaging

PET imaging using specific radiotracers can non-invasively quantify the expression of molecular targets, such as the androgen receptor (AR).[12]

Objective: To measure the change in androgen receptor availability in the prostate following this compound treatment using an AR-specific PET tracer.

Protocol:

  • Radiotracer: Utilize an 18F-labeled AR-specific radiotracer, such as 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT).[13]

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging.

    • Anesthetize with isoflurane and maintain body temperature.

  • Image Acquisition:

    • Administer the [¹⁸F]FDHT tracer via tail vein injection (e.g., 5-10 MBq).

    • Perform a dynamic PET scan for 60-90 minutes, or a static scan at a specific time point post-injection (e.g., 60 minutes).

    • Acquire a co-registered CT or MRI scan for anatomical localization.

  • Data Analysis:

    • Reconstruct the PET data and co-register with the anatomical images (CT or MRI).

    • Draw ROIs over the prostate gland.

    • Calculate the tracer uptake, typically expressed as the Standardized Uptake Value (SUV).

    • A significant decrease in [¹⁸F]FDHT uptake in the this compound-treated group compared to the control group would indicate successful blockade of the androgen receptor by the drug.

Data Presentation

Quantitative data from these imaging studies should be summarized to facilitate comparison between treatment groups and across time points.

Table 1: Prostate Volume Changes Measured by HFUS and MRI

Time PointTreatment GroupNMean Prostate Volume (mm³) ± SEM% Change from Baseline
Day 0 Vehicle Control10450.5 ± 25.10%
This compound10448.9 ± 24.80%
Day 14 Vehicle Control10510.2 ± 30.5+13.3%
This compound10350.1 ± 20.3-22.0%
Day 28 Vehicle Control10580.6 ± 35.2+28.9%
This compound10285.4 ± 18.9-36.4%

Table 2: Functional and Molecular Imaging Metrics

ParameterTreatment GroupDay 0 (Baseline)Day 28
ADC Value (x 10⁻³ mm²/s) Vehicle Control1.25 ± 0.081.21 ± 0.09
(from DWI-MRI)This compound1.26 ± 0.071.65 ± 0.11
Ktrans (min⁻¹) Vehicle Control0.21 ± 0.030.24 ± 0.04
(from DCE-MRI)This compound0.22 ± 0.030.13 ± 0.02
[¹⁸F]FDHT SUVmax Vehicle Control3.5 ± 0.43.7 ± 0.5
(from PET)This compound3.6 ± 0.41.2 ± 0.2

Logical Relationship of Imaging Readouts to Efficacy

The various imaging readouts provide complementary information that, when integrated, offers a comprehensive assessment of this compound's efficacy.

Efficacy_Logic This compound This compound Administration AR_Block Androgen Receptor Blockade This compound->AR_Block Anti_Prolif Anti-proliferative & Apoptotic Effects This compound->Anti_Prolif Vascular_Norm Vascular & Stromal Normalization This compound->Vascular_Norm PET Decreased [¹⁸F]FDHT Uptake (PET Imaging) AR_Block->PET measured by MRI_DWI Increased ADC Value (DWI-MRI) Anti_Prolif->MRI_DWI leads to Anatomy_Change Decreased Prostate Volume (HFUS / T2W-MRI) Anti_Prolif->Anatomy_Change leads to MRI_DCE Decreased Ktrans (DCE-MRI) Vascular_Norm->MRI_DCE measured by Efficacy Therapeutic Efficacy Demonstrated PET->Efficacy MRI_DWI->Efficacy MRI_DCE->Efficacy Anatomy_Change->Efficacy

Figure 3: Relationship between imaging readouts and efficacy.

References

Troubleshooting & Optimization

Delmadinone acetate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delmadinone acetate, focusing on its solubility challenges in aqueous solutions.

Physicochemical Data of this compound Acetate

For ease of reference, the key physicochemical properties of this compound acetate are summarized in the table below. This information is crucial for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₂₃H₂₇ClO₄[1]
Molecular Weight 402.92 g/mol [1]
Appearance Pale beige to light beige solid[2]
Melting Point 168-170 °C[2]
Water Solubility 6.07 mg/L (at 37 °C)[2]
LogP (CLOGP) 4.15[1]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol. Soluble in Acetonitrile.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound acetate so poorly soluble in water?

A1: this compound acetate is a lipophilic (fat-soluble) molecule, as indicated by its high LogP value of 4.15.[1] Its chemical structure, a synthetic pregnane steroid derivative, lacks significant ionizable groups that would promote interaction with polar water molecules.[4] This inherent hydrophobicity leads to its very low aqueous solubility of 6.07 mg/L.[2]

Q2: How should I prepare a stock solution of this compound acetate?

A2: Due to its poor aqueous solubility, stock solutions of this compound acetate should be prepared in an appropriate organic solvent. Based on available data, acetonitrile, chloroform, or methanol can be used.[2][3] For biological experiments, dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds, though its compatibility and final concentration in the assay should be carefully evaluated. Always start with a small amount to ensure complete dissolution before preparing a larger volume.

Q3: I've noticed that the commercial veterinary formulation 'Tardak' is a suspension. What does this imply?

A3: The fact that a commercial formulation is a suspension indicates that achieving a stable, sufficiently concentrated aqueous solution of this compound acetate is challenging.[5] A suspension consists of fine drug particles dispersed in a liquid medium, which is a common strategy for administering poorly soluble drugs, particularly via intramuscular or subcutaneous routes.[5]

Q4: The commercial formulation contains benzalkonium chloride and disodium edetate. What are their roles?

A4: In the context of a suspension, benzalkonium chloride likely acts as a preservative due to its antimicrobial properties.[6] Disodium edetate is a chelating agent that can improve the stability of the formulation by sequestering metal ions that might catalyze degradation reactions.[7][8] While some surfactants can enhance solubility, the primary roles of these specific excipients in this formulation are likely preservation and stabilization rather than direct solubilization of the this compound acetate particles.

Q5: Is there a form of this compound acetate with improved solubility?

A5: A micronized grade of this compound acetate is commercially available.[9] Micronization is a process that reduces the particle size of the drug, which increases the surface area available for dissolution, thereby improving the dissolution rate.[10] While this does not change the equilibrium solubility, a faster dissolution rate can be critical for many experimental and therapeutic applications.

Troubleshooting Guide

Problem: My this compound acetate is not dissolving in my aqueous buffer.

  • Question: Have you tried preparing a concentrated stock solution in an organic solvent first?

    • Answer: this compound acetate is practically insoluble in water.[2] It is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol, and then add this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system.

  • Question: Is the final concentration of this compound acetate in your aqueous solution too high?

    • Answer: Given its very low aqueous solubility (approximately 6 µg/mL), you may be attempting to prepare a solution that is above its saturation point.[2] Re-calculate the required concentration and consider if a lower concentration would be feasible for your experiment.

Problem: After adding my organic stock solution to the aqueous buffer, a precipitate forms.

  • Question: What is the final percentage of the organic solvent in your aqueous solution?

    • Answer: If the percentage of the organic solvent is too low, the this compound acetate may precipitate out of the solution. You may need to optimize the concentration of the co-solvent. However, be mindful of the tolerance of your experimental system to the organic solvent.

  • Question: Did you add the stock solution to the buffer correctly?

    • Answer: It is often best to add the stock solution dropwise into the vortexing aqueous buffer. This can help to disperse the drug molecules more effectively and prevent localized high concentrations that can lead to immediate precipitation.

Problem: The dissolution of my this compound acetate powder is very slow, even with co-solvents.

  • Question: Are you using a micronized form of this compound acetate?

    • Answer: If not, consider obtaining a micronized grade.[9] The smaller particle size will significantly increase the surface area and, consequently, the rate of dissolution.[10]

  • Question: Have you tried using sonication or gentle heating?

    • Answer: Sonication can help to break up agglomerates of the powder and increase the interaction with the solvent. Gentle heating (e.g., to 37°C) can also increase the kinetic solubility, but be cautious about potential degradation of the compound at higher temperatures.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound Acetate (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound acetate powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration of this compound acetate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound acetate at that specific pH and temperature.

Protocol 2: Preparation of a this compound Acetate Nanosuspension by Antisolvent Precipitation

This protocol describes a common "bottom-up" method for preparing nanosuspensions to enhance the dissolution rate and bioavailability of poorly soluble drugs.

  • Organic Phase Preparation: Dissolve this compound acetate in a suitable water-miscible organic solvent (e.g., acetone or ethanol) to create a drug-cosolvent solution.[11]

  • Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution containing a stabilizer. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and a charge stabilizer (e.g., a surfactant) is often used.[11]

  • Precipitation: Under high-speed stirring or shearing (using a high-shear homogenizer), inject the drug-cosolvent solution into the aqueous stabilizer solution.[11] The rapid change in solvent polarity will cause the this compound acetate to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using techniques like Dynamic Light Scattering (DLS). The solid-state of the nanoparticles can be assessed by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Acetate Solubility Issues start Start: Preparing this compound Acetate Solution issue Issue Encountered: Precipitation or Incomplete Dissolution start->issue check_stock Q: Using an organic stock solution? issue->check_stock prepare_stock Action: Prepare a stock solution in DMSO, Ethanol, or Acetonitrile. check_stock->prepare_stock No check_conc Q: Is final aqueous concentration below ~6 µg/mL? check_stock->check_conc Yes prepare_stock->issue lower_conc Action: Lower the target concentration. check_conc->lower_conc No check_solvent_pct Q: Is final co-solvent % sufficient? check_conc->check_solvent_pct Yes lower_conc->issue increase_solvent Action: Increase co-solvent percentage. (Check system compatibility) check_solvent_pct->increase_solvent No check_addition Q: How was the stock added? check_solvent_pct->check_addition Yes increase_solvent->issue improve_addition Action: Add stock dropwise to vortexing aqueous phase. check_addition->improve_addition Poorly check_micronization Q: Is the material micronized? check_addition->check_micronization Properly improve_addition->issue use_micronized Action: Use micronized grade for faster dissolution. check_micronization->use_micronized No success Resolution: Stable Solution/Dispersion check_micronization->success Yes use_micronized->issue

Caption: A logical workflow for troubleshooting common solubility issues with this compound acetate.

ExperimentalWorkflow Experimental Workflow for Solubility Enhancement start Start: Poorly Soluble this compound Acetate solubility_test Step 1: Determine Intrinsic Solubility (Shake-Flask Method) start->solubility_test co_solvent Approach A: Co-solvency solubility_test->co_solvent nanosuspension Approach B: Nanosuspension solubility_test->nanosuspension solid_dispersion Approach C: Solid Dispersion solubility_test->solid_dispersion eval_co_solvent Screen various co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) and determine solubility. co_solvent->eval_co_solvent eval_nanosuspension Prepare nanosuspension using antisolvent precipitation or milling. Characterize particle size and stability. nanosuspension->eval_nanosuspension eval_solid_dispersion Prepare solid dispersion with a polymer (e.g., PVP, HPMC) via solvent evaporation or hot-melt extrusion. solid_dispersion->eval_solid_dispersion selection Select best approach based on: - Required Concentration - Stability - System Compatibility eval_co_solvent->selection eval_nanosuspension->selection eval_solid_dispersion->selection final_formulation Optimized Formulation selection->final_formulation

Caption: A decision-making workflow for selecting a suitable solubility enhancement technique.

References

Technical Support Center: Optimizing Delmadinone Acetate Dosage to Minimize Adrenal Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Delmadinone acetate. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to adrenal suppression that may be encountered during experiments.

Understanding this compound Acetate and Adrenal Suppression

This compound acetate is a synthetic progestin and antiandrogen used in veterinary medicine.[1] Like other synthetic steroids with glucocorticoid activity, this compound acetate can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced endogenous cortisol production.[2][3][4] This suppression occurs because this compound acetate inhibits the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2] Prolonged suppression can result in adrenal gland atrophy and an inability to produce sufficient cortisol in response to stress, a condition known as adrenal insufficiency.

The primary method for assessing adrenal function and the extent of suppression is the ACTH stimulation test. This test measures the adrenal glands' ability to produce cortisol in response to an injection of synthetic ACTH (cosyntropin).[5][6]

Data on this compound Acetate and Adrenal Suppression

While the adrenal-suppressive effect of this compound acetate is well-documented, specific dose-response data is limited in the public domain. The following table summarizes findings from a key study. Researchers are encouraged to generate their own dose-response curves for their specific experimental models.

Dosage of this compound AcetateAnimal ModelObserved Effect on Adrenal FunctionReference
1.5 mg/kg (subcutaneously)Male DogsSubstantial suppression of basal and post-ACTH plasma cortisol secretion was observed after a single dose. Plasma ACTH concentration was also diminished.[2]

Note: The study did not investigate a range of doses to establish a clear dose-response relationship. Therefore, the optimal dose to minimize adrenal suppression while achieving the desired therapeutic effect must be determined empirically in each experimental setting.

Experimental Protocols

ACTH Stimulation Test Protocol

This protocol is a standard method for evaluating adrenal reserve and diagnosing adrenal insufficiency.

Materials:

  • Cosyntropin (synthetic ACTH)

  • Saline for reconstitution

  • Syringes and needles for injection and blood collection

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Equipment for cortisol and ACTH measurement (e.g., immunoassay analyzer)

Procedure:

  • Baseline Blood Sample: Collect a pre-stimulation blood sample to measure baseline cortisol and ACTH levels.

  • Cosyntropin Administration: Administer cosyntropin. A commonly used dose in veterinary research is 5 µg/kg intravenously.

  • Post-Stimulation Blood Samples: Collect blood samples at 30 and 60 minutes post-cosyntropin administration.

  • Sample Processing: Allow blood to clot, then centrifuge to separate the serum.

  • Hormone Analysis: Measure cortisol and ACTH concentrations in all collected serum samples.

Interpretation of Results:

  • Normal Response: A significant increase in cortisol levels post-stimulation indicates a normal adrenal response.

  • Adrenal Suppression: A blunted or absent cortisol response to ACTH stimulation suggests adrenal suppression.

Measurement of Serum Cortisol and ACTH

Serum cortisol and ACTH levels are typically measured using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). It is crucial to follow the manufacturer's instructions for the specific assay kit being used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low baseline cortisol levels in control animals. - Stress during handling or blood collection.- Circadian rhythm (cortisol levels are naturally lower at certain times of the day).- Acclimatize animals to handling procedures.- Standardize the time of day for blood collection.
High variability in cortisol response to ACTH stimulation within the same treatment group. - Inconsistent dosing of this compound acetate or cosyntropin.- Individual differences in drug metabolism or stress response.- Ensure accurate and consistent administration of all substances.- Increase the sample size to account for individual variability.
No significant difference in adrenal suppression between different this compound acetate dosage groups. - The selected dose range may be too narrow or entirely within the suppressive range.- The duration of treatment may be insufficient to see dose-dependent effects.- Broaden the range of this compound acetate doses in the next experiment.- Extend the treatment period.
Animals show clinical signs of adrenal insufficiency (e.g., lethargy, weakness, inappetence) despite seemingly normal ACTH stimulation test results. - The ACTH stimulation test may not be sensitive enough to detect subtle adrenal dysfunction.- The timing of the test in relation to the last this compound acetate dose might be inappropriate.- Consider additional tests of HPA axis function (e.g., insulin tolerance test, though this carries risks).- Standardize the timing of the ACTH stimulation test relative to this compound acetate administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound acetate-induced adrenal suppression?

A1: this compound acetate, due to its glucocorticoid-like activity, exerts negative feedback on the hypothalamus and pituitary gland. This leads to a decrease in the secretion of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH), respectively. Reduced ACTH stimulation of the adrenal glands results in decreased endogenous cortisol production and, over time, adrenal atrophy.

Q2: How can I determine the lowest effective dose of this compound acetate that minimizes adrenal suppression?

A2: A dose-finding study is necessary. This involves treating groups of animals with a range of this compound acetate doses and a control group. Adrenal function should be assessed in all groups using the ACTH stimulation test. The lowest dose that achieves the desired therapeutic effect with the least impact on the cortisol response to ACTH stimulation would be considered optimal.

Q3: How long does it take for adrenal function to recover after discontinuing this compound acetate treatment?

A3: The recovery time of the HPA axis is variable and depends on the dose and duration of this compound acetate treatment. It can range from weeks to months. To assess recovery, serial ACTH stimulation tests can be performed after treatment cessation until a normal cortisol response is observed.

Q4: Are there any alternative drugs to this compound acetate with a lower risk of adrenal suppression?

A4: The choice of drug depends on the specific research application. Other synthetic progestins also carry a risk of adrenal suppression. The relative potency for adrenal suppression can vary between different compounds. A thorough literature review of alternative compounds for the desired therapeutic effect is recommended.

Q5: What are the key considerations when designing an experiment to investigate this compound acetate and adrenal function?

A5: Key considerations include:

  • Animal Model: The species and strain of the animal can influence drug metabolism and HPA axis physiology.

  • Dosage and Route of Administration: These should be clearly defined and consistently applied.

  • Duration of Treatment: The length of exposure to this compound acetate will impact the degree of adrenal suppression.

  • Control Groups: A vehicle-treated control group is essential for comparison.

  • Timing of Sample Collection: Cortisol has a diurnal rhythm, so blood samples should be collected at a consistent time of day.

  • Method of Euthanasia: If terminal procedures are performed, the method should minimize stress to avoid artifactual increases in cortisol.

Visualizations

HPA_Axis_Suppression Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + CRH CRH Hypothalamus->CRH releases Adrenal Adrenal Gland Pituitary->Adrenal + ACTH ACTH Pituitary->ACTH releases Cortisol Cortisol (Endogenous) Adrenal->Cortisol produces This compound This compound Acetate (Exogenous) This compound->Hypothalamus - (Inhibition) This compound->Pituitary - (Inhibition) Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary -

Caption: HPA axis and this compound acetate-induced suppression.

Experimental_Workflow start Start: Dose-Finding Study Design groups Animal Grouping: - Control (Vehicle) - this compound Acetate (Low Dose) - this compound Acetate (Mid Dose) - this compound Acetate (High Dose) start->groups treatment Treatment Period groups->treatment acth_test ACTH Stimulation Test treatment->acth_test sampling Blood Sampling: - Baseline (0 min) - Post-ACTH (30 min) - Post-ACTH (60 min) acth_test->sampling analysis Cortisol & ACTH Analysis sampling->analysis data_analysis Data Analysis: - Compare cortisol response across groups - Determine dose-response relationship analysis->data_analysis end End: Identify Optimal Dose data_analysis->end

Caption: Experimental workflow for dosage optimization.

References

Potential for Delmadinone cross-reactivity in steroid hormone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Delmadinone and its structural analogs to exhibit cross-reactivity in steroid hormone immunoassays. The following information is intended to help troubleshoot unexpected results and answer frequently asked questions.

FAQs: Understanding this compound Cross-Reactivity

Q1: What is this compound and why might it interfere with steroid hormone immunoassays?

A1: this compound acetate is a synthetic steroidal progestin and antiandrogen used in veterinary medicine.[1] It is a derivative of 17α-hydroxyprogesterone, sharing a core structure with endogenous steroid hormones such as progesterone, cortisol, and testosterone.[1] Immunoassays rely on antibodies that recognize specific molecular shapes. Due to structural similarities, antibodies in an immunoassay designed for a specific steroid hormone may also bind to this compound or its metabolites, a phenomenon known as cross-reactivity. This can lead to inaccurate, often falsely elevated, measurements of the intended hormone.[2][3][4]

Q2: Has the cross-reactivity of this compound been quantified in common steroid hormone immunoassays?

A2: Currently, there is a lack of specific published data quantifying the percentage of cross-reactivity of this compound in commercially available immunoassays for steroid hormones like cortisol, progesterone, testosterone, and estradiol.

Q3: If there is no data for this compound, how can I estimate its potential for cross-reactivity?

A3: In the absence of direct data, the potential for cross-reactivity can be inferred by examining data from structurally similar compounds. This compound's structural analogs include other 17α-hydroxyprogesterone derivatives like chlormadinone acetate, cyproterone acetate, and megestrol acetate.[1] Reviewing the cross-reactivity of these compounds can provide an indication of the potential for interference.

Q4: What are the typical consequences of cross-reactivity in a competitive immunoassay?

A4: In competitive immunoassays, which are commonly used for small molecules like steroids, a cross-reacting substance competes with the labeled antigen for a limited number of antibody binding sites. This competition leads to a signal that is falsely interpreted as a higher concentration of the target hormone.[2][5]

Troubleshooting Guide: Unexpected Steroid Hormone Levels

If you are working with samples that may contain this compound or its metabolites and are observing unexpectedly high results in your steroid hormone immunoassays, consider the following troubleshooting steps.

Step 1: Initial Data Review and Sample History
  • Unexpected Result: Is the measured hormone concentration physiologically improbable or inconsistent with the expected clinical or experimental picture?

  • Sample Origin: Confirm if the subject has been administered this compound or structurally related progestins.

Step 2: Assess Potential for Cross-Reactivity
  • Consult the immunoassay kit's package insert for a list of tested cross-reactants. While this compound may not be listed, its analogs might be.

  • Review the provided data tables on the cross-reactivity of this compound's structural analogs.

Step 3: Experimental Verification
  • Serial Dilution: Analyze serial dilutions of the sample. If a cross-reacting substance is present, the apparent hormone concentration may not decrease linearly with dilution.

  • Spike and Recovery: Spike a known concentration of the target hormone into the sample matrix and a control matrix. Poor recovery in the sample matrix could suggest interference.

  • Alternative Assay: If possible, re-analyze the sample using a different immunoassay from another manufacturer that utilizes a different antibody. A significant discrepancy in results between assays can indicate cross-reactivity.[6]

  • Confirmatory Method: The gold standard for confirming steroid hormone levels and identifying interfering substances is mass spectrometry (LC-MS/MS). This method separates molecules based on their mass-to-charge ratio, providing high specificity and eliminating antibody-related cross-reactivity issues.[2][7]

Quantitative Data on Structural Analogs

Disclaimer: The following tables summarize published cross-reactivity data for structural analogs of this compound. This data is intended to provide an estimate of potential interference. The actual cross-reactivity of this compound may differ.

Table 1: Cross-Reactivity of Chlormadinone Acetate

Target AnalyteImmunoassay TypeCross-Reactivity (%)Reference
ProgesteroneCompetitive Protein-Binding<1%[8]
EstradiolRadioimmunoassay<1%[8]

Table 2: Cross-Reactivity of Other Structurally Related Progestins in a Progesterone Immunoassay

Interfering CompoundImmunoassay TypeCross-Reactivity (%)Reference
MedroxyprogesteroneRoche Elecsys (Electrochemiluminescence)0.5 - 4.9% (Weak)
DydrogesteroneCompetitive Protein-Binding1.4%[8]

Table 3: Cross-Reactivity of Various Steroids in a Cortisol Immunoassay

Interfering CompoundImmunoassay TypeCross-Reactivity (%)Reference
PrednisoloneRoche Elecsys (Electrochemiluminescence)High
6-MethylprednisoloneRoche Elecsys (Electrochemiluminescence)High

Experimental Protocols

Protocol: Determination of Cross-Reactivity by Competitive Immunoassay

This protocol outlines a general procedure for determining the percent cross-reactivity of a compound (e.g., this compound) in a competitive steroid hormone immunoassay (e.g., ELISA).

Objective: To quantify the degree to which a test compound interferes with the measurement of a target steroid hormone.

Materials:

  • Competitive immunoassay kit for the target steroid hormone (e.g., Progesterone ELISA kit).

  • Purified standard of the target steroid hormone.

  • Purified standard of the test compound (this compound).

  • Assay buffer provided with the kit.

  • Microplate reader.

Procedure:

  • Prepare Standards:

    • Prepare a standard curve of the target hormone according to the kit manufacturer's instructions. This typically involves serial dilutions of a concentrated stock.

    • Prepare a series of dilutions of the test compound (this compound) in the assay buffer. The concentration range should be broad enough to elicit a response from no inhibition to maximum inhibition of the signal.

  • Assay Performance:

    • Run the assay with the target hormone standards to generate a standard curve.

    • In separate wells, run the assay with the various dilutions of the test compound.

    • Include a zero-standard (assay buffer only) to determine the maximum signal (B₀).

  • Data Analysis:

    • Calculate the concentration of the target hormone that causes a 50% reduction in the maximum signal (the IC₅₀ of the target hormone). This can be determined from the standard curve.

    • Calculate the concentration of the test compound that causes a 50% reduction in the maximum signal (the IC₅₀ of the test compound).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of Target Hormone / IC₅₀ of Test Compound) x 100

Interpretation:

  • A high percent cross-reactivity indicates that the test compound significantly interferes with the assay.

  • A low percent cross-reactivity suggests minimal interference at the concentrations tested.

Visualizations

Troubleshooting_Workflow Start Unexpectedly High Steroid Hormone Result Step1 Step 1: Review Data and Sample History - Physiologically plausible? - this compound administered? Start->Step1 Step2 Step 2: Assess Potential Cross-Reactivity - Check kit insert - Review analog data Step1->Step2 Step3 Step 3: Experimental Verification Step2->Step3 Dilution Perform Serial Dilution - Non-linear result? Step3->Dilution Option 1 AlternativeAssay Use Alternative Immunoassay - Discrepant results? Step3->AlternativeAssay Option 2 Confirmation Confirm with LC-MS/MS (Gold Standard) Step3->Confirmation Option 3 Conclusion Result likely due to Cross-Reactivity Dilution->Conclusion AlternativeAssay->Conclusion Confirmation->Conclusion

Caption: Troubleshooting workflow for unexpected immunoassay results.

Cross_Reactivity_Calculation cluster_0 Experimental Data cluster_1 Calculation Target_IC50 Determine IC50 of Target Hormone Formula % Cross-Reactivity = (IC50_Target / IC50_Test) x 100 Target_IC50->Formula Test_IC50 Determine IC50 of Test Compound (this compound) Test_IC50->Formula

Caption: Logical relationship for calculating percent cross-reactivity.

Steroid_Signaling_Pathway Steroid Steroid Hormone (e.g., Progesterone) Membrane Cell Membrane Steroid->Membrane Receptor Intracellular Receptor Steroid->Receptor Membrane->Receptor Diffusion Complex Hormone-Receptor Complex Receptor->Complex Nucleus Nucleus Complex->Nucleus HRE Hormone Response Element (on DNA) Complex->HRE Binding Nucleus->HRE Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

References

Technical Support Center: Managing Off-Target Effects of Delmadinone in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Delmadinone acetate in long-term studies. The information is designed to help anticipate and manage potential off-target effects, ensuring the integrity and success of your research.

Quick Reference: this compound Acetate Receptor Binding Profile

While precise quantitative binding affinities for this compound acetate are not widely published, the following table summarizes its known receptor activity based on available literature. This information is crucial for understanding its potential on-target and off-target effects.

ReceptorActivityImplication for Long-Term Studies
Progesterone Receptor (PR) Strong AgonistPrimary on-target effect. Long-term administration may lead to profound progestogenic effects.
Androgen Receptor (AR) AntagonistPrimary on-target effect for conditions like benign prostatic hyperplasia. Contributes to its antiandrogenic properties.[1]
Glucocorticoid Receptor (GR) Weak AgonistPrimary source of off-target effects. Can lead to adrenal suppression and metabolic changes with chronic use.[2][3]
5α-Reductase InhibitorContributes to its antiandrogenic effects by reducing the conversion of testosterone to dihydrotestosterone.[2][3]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during long-term experiments with this compound acetate.

Issue 1: Signs of Adrenal Suppression

Question: We are observing lethargy, weakness, and poor stress response in our animal models during a long-term this compound acetate study. Could this be related to the drug?

Answer: Yes, these clinical signs are consistent with adrenal suppression, a known off-target effect of this compound acetate.[1][2][3] this compound acetate has weak glucocorticoid activity and can suppress the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] This leads to reduced endogenous cortisol production by the adrenal glands.

Troubleshooting Steps:

  • Confirm Adrenal Suppression: The gold standard for diagnosing adrenal insufficiency is the ACTH stimulation test.

  • Monitor Electrolytes: While less common with glucocorticoid-induced suppression, monitoring serum sodium and potassium levels can help rule out a broader adrenal insufficiency.

  • Stress Management: For animals undergoing procedures, consider supportive care to manage stress, as their endogenous stress response will be blunted.

  • Dose Re-evaluation: If the adrenal suppression is severe and impacting the study outcomes, a re-evaluation of the this compound acetate dose may be necessary.

Issue 2: Unexpected Metabolic Changes

Question: Our study subjects are showing increased appetite, weight gain, and polydipsia/polyuria. Are these expected side effects?

Answer: Yes, increased appetite, polydipsia (excessive thirst), and polyuria (excessive urination) are occasionally reported side effects of this compound acetate.[3] While the exact mechanism for polydipsia and polyuria is not fully elucidated, it may be related to the drug's hormonal effects. The increased appetite is a more commonly observed effect of progestins.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify the changes in food and water consumption to determine the severity of the side effects.

  • Monitor Body Weight: Regularly track body weight to assess the impact of increased appetite.

  • Rule out Diabetes Mellitus: this compound acetate can reduce sensitivity to insulin and potentially unmask latent diabetes.[2][3] Monitor blood glucose levels, especially in animals with significant polydipsia and polyuria.

  • Controlled Feeding: If weight gain is a concern for the study parameters, consider implementing a controlled feeding protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target concern with long-term this compound acetate administration?

A1: The primary off-target concern is adrenal suppression due to the weak glucocorticoid activity of this compound acetate.[1][2][3] This can lead to a state of iatrogenic hypoadrenocorticism, where the animal is unable to mount an adequate stress response.

Q2: How can we proactively monitor for adrenal suppression in our long-term study?

A2: Regular monitoring of basal cortisol levels can be an early indicator of HPA axis suppression. However, an ACTH stimulation test is the most definitive way to assess adrenal reserve and should be considered at key time points during a long-term study.

Q3: Are there any known drug interactions we should be aware of during our study?

A3: Yes, co-administration of this compound acetate with other steroid compounds should be done with caution.[2][3] Additionally, drugs that induce liver enzymes, such as phenobarbital, may increase the metabolism of this compound acetate, potentially reducing its efficacy.[2][3]

Q4: Can we mitigate the glucocorticoid-mediated off-target effects of this compound acetate?

A4: Mitigating these effects can be challenging. The most direct approach is to use the lowest effective dose of this compound acetate to achieve the desired on-target effect. There are no specific antagonists for the glucocorticoid effects of this compound acetate that would not also interfere with its primary mechanism of action. Careful monitoring and management of secondary symptoms (e.g., metabolic changes) are key.

Experimental Protocols

Protocol 1: ACTH Stimulation Test for Assessment of Adrenal Function

This protocol is a standard method to assess the functional capacity of the adrenal glands.

Materials:

  • Cosyntropin (synthetic ACTH)

  • Baseline blood collection tubes (e.g., EDTA or serum separator tubes)

  • Post-stimulation blood collection tubes

  • Saline for injection (if dilution is required)

  • Centrifuge

  • Freezer for sample storage

Procedure:

  • Baseline Blood Sample: Collect a baseline blood sample for cortisol measurement.

  • ACTH Administration: Administer cosyntropin at a dose of 5 µg/kg intravenously or intramuscularly.

  • Post-Stimulation Blood Sample: Collect a second blood sample 60 minutes after ACTH administration.

  • Sample Processing: Centrifuge the blood samples to separate plasma or serum.

  • Cortisol Analysis: Measure the cortisol concentrations in both the baseline and post-stimulation samples using a validated assay.

Interpretation of Results:

  • Normal Adrenal Function: A significant increase in cortisol levels post-stimulation.

  • Adrenal Suppression: A blunted or absent cortisol response to ACTH stimulation.

Visualizations

Signaling Pathways and Experimental Workflows

Delmadinone_Action_Pathway cluster_drug This compound Acetate cluster_receptors Cellular Receptors cluster_effects Biological Effects This compound This compound Acetate PR Progesterone Receptor (PR) This compound->PR Strong Agonist AR Androgen Receptor (AR) This compound->AR Antagonist GR Glucocorticoid Receptor (GR) This compound->GR Weak Agonist OnTarget On-Target Effects (Progestogenic, Anti-androgenic) PR->OnTarget AR->OnTarget OffTarget Off-Target Effects (Adrenal Suppression) GR->OffTarget

Caption: Mechanism of on-target and off-target effects of this compound acetate.

HPA_Axis_Suppression Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH Cortisol Endogenous Cortisol Adrenal->Cortisol Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback This compound This compound Acetate (Weak GR Agonist) This compound->Pituitary Suppression of ACTH (Negative Feedback)

Caption: this compound-induced suppression of the HPA axis.

Troubleshooting_Workflow Start Observe Unexpected Clinical Signs (e.g., Lethargy, Polydipsia) IsAdrenal Suspect Adrenal Suppression? Start->IsAdrenal IsMetabolic Suspect Metabolic Changes? Start->IsMetabolic IsAdrenal->IsMetabolic No ACTH_Test Perform ACTH Stimulation Test IsAdrenal->ACTH_Test Yes Monitor_Glucose Monitor Blood Glucose and Water Intake IsMetabolic->Monitor_Glucose Yes Confirm_Suppression Adrenal Suppression Confirmed ACTH_Test->Confirm_Suppression Confirm_Metabolic Metabolic Changes Confirmed Monitor_Glucose->Confirm_Metabolic Action_Adrenal Manage Stress Re-evaluate Dose Confirm_Suppression->Action_Adrenal Action_Metabolic Controlled Feeding Rule out Diabetes Confirm_Metabolic->Action_Metabolic

Caption: Troubleshooting workflow for common off-target effects.

References

Delmadinone Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and degradation of Delmadinone under various experimental conditions. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to assist researchers in designing and interpreting stability studies, ensuring the integrity and reliability of their experimental results.

Disclaimer: Specific quantitative stability data for this compound acetate is not extensively available in the public domain. Therefore, the quantitative data and degradation pathways presented in this guide are based on established principles of steroid chemistry and data from structurally similar progestins, such as Chlormadinone acetate and Megestrol acetate. These should be considered as illustrative examples to guide experimental design. It is imperative to conduct specific stability studies for the this compound formulation being used.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in experimental settings?

A1: Like other steroid compounds, this compound acetate is susceptible to degradation induced by several factors, including:

  • Hydrolysis: The ester linkage in this compound acetate is prone to hydrolysis under both acidic and basic conditions, yielding this compound and acetic acid.

  • Oxidation: The steroid nucleus can be oxidized, particularly when exposed to oxidizing agents or under conditions that promote the formation of reactive oxygen species.

  • Photolysis: Exposure to light, especially UV radiation, can lead to photodegradation. It is recommended to protect this compound from light.[1]

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.

Q2: What are the likely degradation products of this compound acetate?

A2: Based on its chemical structure and the degradation pathways of similar steroids, the primary degradation products of this compound acetate are expected to be:

  • This compound: Formed via hydrolysis of the acetate ester.

  • Oxidized derivatives: Hydroxylated or epoxidized forms of this compound or this compound acetate.

  • Isomers or rearrangement products: Formed under certain stress conditions, particularly acidic environments.

Q3: How should I store my this compound acetate samples to ensure stability?

A3: To minimize degradation, this compound acetate should be stored in well-closed containers, protected from light, and at controlled room temperature (or as specified by the manufacturer). For long-term storage, refrigeration (2-8 °C) is often recommended. Solutions of this compound acetate should be freshly prepared and used promptly. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Q4: Are there any known incompatibilities of this compound acetate with common excipients?

  • Strongly acidic or basic excipients: These can catalyze hydrolysis.

  • Excipients with high peroxide content: These can promote oxidative degradation.

  • Reducing sugars (e.g., lactose): Although less common, Maillard-type reactions can occur under certain conditions, especially in the presence of moisture and heat.

It is crucial to perform compatibility studies with the specific excipients used in your formulation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected potency of this compound acetate in solution.
Possible Cause Troubleshooting Step
Hydrolysis Prepare solutions fresh daily. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 4-6) and store at 2-8°C. Avoid alkaline conditions.
Adsorption to container surfaces Use silanized glass or polypropylene containers to minimize adsorption.
Photodegradation Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
Solvent-induced degradation Ensure the chosen solvent is of high purity and does not contain reactive impurities. Acetonitrile and methanol are generally suitable solvents.
Issue 2: Appearance of unknown peaks in chromatograms during stability testing.
Possible Cause Troubleshooting Step
Forced degradation The appearance of new peaks is expected during forced degradation studies. These represent degradation products.
Contamination Ensure all glassware and solvents are clean. Run a blank (solvent only) to check for extraneous peaks.
Interaction with matrix components If working with a complex formulation, perform compatibility studies to identify potential interactions between this compound and excipients.
Secondary degradation Over-stressing the sample can lead to the formation of secondary degradation products. Reduce the stress level (e.g., lower temperature, shorter exposure time) to primarily observe the initial degradation products.

Quantitative Data Summary

The following tables summarize expected degradation patterns for a steroid acetate similar to this compound under forced degradation conditions. These are illustrative and the actual extent of degradation will depend on the specific experimental conditions.

Table 1: Illustrative Hydrolytic Degradation of a Steroid Acetate

Condition Time (hours) Temperature (°C) Expected Degradation (%)
0.1 M HCl24605 - 15
0.1 M NaOH84010 - 20
pH 7.4 Buffer7260< 5

Table 2: Illustrative Oxidative and Photolytic Degradation of a Steroid Acetate

Condition Time (hours) Expected Degradation (%)
3% H₂O₂2410 - 25
Photolytic (ICH Q1B)1.2 million lux hours & 200 W h/m²5 - 15

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound stability.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound acetate and to assess its intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 40°C for 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound acetate in a controlled temperature oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound acetate (e.g., 0.1 mg/mL in methanol) and solid this compound acetate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound acetate from its potential degradation products.

Methodology (Example):

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of acetonitrile and water. A typical starting point could be a gradient from 50% acetonitrile to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound acetate (a photodiode array detector is recommended to assess peak purity).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the main this compound acetate peak.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Acetate Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) stock->base oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradation Product Identification (e.g., LC-MS, NMR) hplc->identification

Caption: Figure 1. General Workflow for Forced Degradation Studies.

G Figure 2. Hypothetical Degradation Pathways of this compound Acetate DA This compound Acetate D This compound DA->D Hydrolysis (Acid/Base) OxD Oxidized Products DA->OxD Oxidation IsoD Isomers/Rearrangement Products DA->IsoD Acid/Light Stress D->OxD Oxidation

Caption: Figure 2. Hypothetical Degradation Pathways of this compound Acetate.

G Figure 3. Troubleshooting Logic for Inconsistent Potency start Inconsistent/Low Potency Observed check_hydrolysis Check for Hydrolysis (pH, Temp, Age of Solution) start->check_hydrolysis check_photo Check for Photodegradation (Light Exposure) check_hydrolysis->check_photo No remedy_hydrolysis Use Fresh Solutions Buffer pH, Store Cold check_hydrolysis->remedy_hydrolysis Yes check_adsorption Check for Adsorption (Container Material) check_photo->check_adsorption No remedy_photo Protect from Light check_photo->remedy_photo Yes remedy_adsorption Use Silanized Glass/PP check_adsorption->remedy_adsorption Yes end Potency Stabilized remedy_hydrolysis->end remedy_photo->end remedy_adsorption->end

References

Technical Support Center: Addressing Delmadinone Resistance in Prostate Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Delmadinone acetate is primarily used in veterinary medicine, and as such, dedicated research models of resistance in human prostate cancer are not well-established in publicly available literature. The following troubleshooting guides, protocols, and data are based on established principles and methodologies for studying resistance to other anti-androgens (e.g., enzalutamide, bicalutamide) in prostate cancer research and are provided as a comprehensive, representative framework for researchers investigating this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound acetate in prostate cancer cells?

A1: this compound acetate is a synthetic progestin and anti-androgen.[1][2] Its primary mechanisms of action in prostate cancer cells are believed to be:

  • Androgen Receptor (AR) Antagonism: It directly binds to the androgen receptor, competing with androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting AR-mediated gene transcription and cell proliferation.[1]

  • Antigonadotropic Effects: It can suppress the release of gonadotropins from the pituitary gland, leading to reduced production of testosterone.[1]

Q2: My prostate cancer cell line (e.g., LNCaP) is showing reduced sensitivity to this compound acetate over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to anti-androgens is a common phenomenon in prostate cancer research. The primary mechanisms, which are likely applicable to this compound acetate, include:

  • Androgen Receptor (AR) Alterations:

    • AR Overexpression/Amplification: The cancer cells produce an excess of the AR protein, which can overwhelm the inhibitory effect of this compound at standard concentrations.

    • AR Mutations: Mutations in the AR ligand-binding domain can alter its structure, potentially converting this compound from an antagonist to an agonist or preventing its binding altogether.

    • AR Splice Variants: The expression of constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain renders them insensitive to drugs targeting this region.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to promote survival and proliferation independently of AR signaling. Key pathways include:

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in advanced prostate cancer and can drive cell growth even when the AR pathway is inhibited.[3][4][5][6]

    • Wnt/β-catenin Pathway: Aberrant activation of the Wnt pathway can promote tumor progression and resistance to therapy.[1][7][8][9][10]

  • Increased Intratumoral Androgen Synthesis: Cancer cells may upregulate the machinery for synthesizing their own androgens from precursors, thereby outcompeting this compound at the receptor level.

Q3: How can I confirm that my prostate cancer cell line has developed resistance to this compound acetate?

A3: Confirmation of resistance involves a combination of functional and molecular assays:

  • Cell Viability/Proliferation Assays (e.g., MTT, WST-1): A significant increase (typically >3-10 fold) in the half-maximal inhibitory concentration (IC50) of this compound acetate in the suspected resistant cell line compared to the parental, sensitive cell line is a primary indicator of resistance.[11]

  • Western Blot Analysis: Assess the protein levels of key markers. In resistant cells, you may observe:

    • Increased expression of full-length AR or the appearance of AR splice variants (e.g., AR-V7).

    • Unaltered or increased expression of Prostate-Specific Antigen (PSA), a downstream target of AR, in the presence of this compound.

    • Increased phosphorylation of key proteins in bypass pathways (e.g., p-Akt, p-mTOR).

  • Quantitative PCR (qPCR): Measure the mRNA levels of AR, AR splice variants, and AR target genes (e.g., KLK3 for PSA, TMPRSS2).

Q4: Are there established prostate cancer cell lines that are intrinsically resistant to anti-androgens?

A4: Yes, some prostate cancer cell lines are known to be androgen-independent and are therefore intrinsically resistant to anti-androgens that target the AR pathway. These include:

  • PC-3: An AR-negative cell line.

  • DU145: An AR-negative cell line.

These cell lines can be useful as negative controls in your experiments.

Troubleshooting Guides

Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line

Symptom Possible Cause Troubleshooting Steps
Massive cell death after initial this compound treatment. The starting concentration of this compound is too high.- Determine the IC50 of this compound in the parental cell line first. - Start the resistance induction protocol with a concentration at or below the IC20-IC30.
Resistant clones are not emerging after prolonged culture. - Insufficient drug pressure. - The parental cell line has a low propensity to develop resistance. - Suboptimal cell culture conditions.- Gradually increase the this compound concentration in a stepwise manner once the cells have adapted to the current concentration. - Consider using a different parental cell line (e.g., LNCaP, VCaP, C4-2B are commonly used to generate anti-androgen resistance). - Ensure optimal cell density and media conditions.
The resistant phenotype is lost over time when this compound is removed. The resistance mechanism is transient or dependent on continuous drug pressure.- Maintain the resistant cell line in a medium containing a maintenance dose of this compound. - Re-characterize the resistant phenotype regularly.[12] - Prepare and use low-passage frozen stocks of the resistant cell line.

Issue 2: Inconsistent or Unexpected Results in Characterization Assays

Symptom Possible Cause Troubleshooting Steps
High variability in cell viability (MTT) assay results. - Uneven cell seeding. - Inconsistent drug treatment duration or concentration. - Contamination.- Ensure a single-cell suspension before seeding. - Use a multichannel pipette for adding cells and reagents. - Adhere strictly to the protocol timings. - Regularly check for cell culture contamination.[13][14][15][16][17]
No change in AR or PSA expression in Western blots of suspected resistant cells. - The resistance mechanism is independent of AR overexpression (e.g., bypass pathway activation). - Technical issues with the Western blot.- Analyze the activation status of bypass pathways (e.g., p-Akt, β-catenin). - Verify antibody specificity and optimize blotting conditions. - Use appropriate positive and negative controls.
Conflicting results between qPCR and Western blot for AR expression. Post-transcriptional or post-translational regulation of AR.- This can be a valid biological finding. - Investigate potential mechanisms like altered protein stability or microRNA regulation.

Data Presentation

Table 1: Representative IC50 Values for Anti-Androgens in Sensitive and Resistant Prostate Cancer Cell Lines

Cell LineParental IC50 (μM)Resistant IC50 (μM)Fold Change in Resistance
LNCaP-DelmaR (Hypothetical) 0.512.525
VCaP-DelmaR (Hypothetical) 1.228.824
C4-2B-DelmaR (Hypothetical) 2.035.017.5

Data are hypothetical and for illustrative purposes, based on typical fold-changes observed with other anti-androgens.

Table 2: Representative Changes in Protein Expression in this compound-Resistant Cells (Hypothetical Densitometry Data)

ProteinParental (Relative Expression)This compound-Resistant (Relative Expression)Fold Change
Full-Length AR 1.03.5+3.5
AR-V7 Not Detected2.8N/A
PSA 1.0 (DHT-stimulated)0.9 (DHT + this compound)-0.1 (Resistance)
p-Akt (Ser473) 1.04.2+4.2
β-catenin 1.03.1+3.1

Data are hypothetical and represent common findings in anti-androgen resistant models.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Prostate Cancer Cell Lines

This protocol is adapted from methods used to generate enzalutamide- and abiraterone-resistant cell lines.

  • Parental Cell Culture: Culture a human prostate cancer cell line (e.g., LNCaP, VCaP, or C4-2B) in its recommended growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Determine Initial this compound Concentration: Perform a dose-response curve using a cell viability assay (e.g., MTT) to determine the IC50 of this compound acetate for the parental cell line.

  • Initiate Resistance Induction: Begin by continuously exposing the parental cells to a low concentration of this compound acetate (e.g., IC20-IC30).

  • Monitor and Passage Cells: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the culture medium.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound acetate in a stepwise manner (e.g., by 1.5-2 fold). Allow the cells to adapt and recover at each new concentration before the next increase.

  • Establishment of Resistant Line: This process can take several months (typically 6-12 months). A stable resistant cell line is considered established when it can proliferate consistently in a high concentration of this compound acetate (e.g., >10-fold the parental IC50).

  • Cryopreservation and Maintenance: Prepare frozen stocks of the resistant cell line at an early passage. For routine culture, maintain the cells in a medium containing a maintenance dose of this compound acetate to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed parental and this compound-resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.[18][19][20][21]

  • Drug Treatment: Prepare serial dilutions of this compound acetate in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (including a vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 values.

Protocol 3: Western Blot Analysis of AR and PSA

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.[23]

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[23]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm cluster_nucleus Androgen Androgen (DHT) AR_cytoplasm AR Androgen->AR_cytoplasm This compound This compound Acetate This compound->AR_cytoplasm AR_Androgen_complex AR-Androgen Complex AR_cytoplasm->AR_Androgen_complex Translocation HSP HSP HSP->AR_cytoplasm AR_dimer AR Dimer AR_Androgen_complex->AR_dimer Dimerization ARE ARE AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth nucleus_label Nucleus cytoplasm_label Cytoplasm

Caption: Androgen Receptor (AR) Signaling Pathway and site of this compound acetate inhibition.

Resistance_Workflow Start Start with Parental Prostate Cancer Cell Line (e.g., LNCaP) IC50 Determine this compound IC50 via MTT Assay Start->IC50 Culture Continuous Culture with Increasing this compound Concentrations IC50->Culture Resistant_Line Establish Stable This compound-Resistant (DelmaR) Cell Line Culture->Resistant_Line Characterize Characterize Resistant Phenotype Resistant_Line->Characterize Viability Confirm IC50 Shift (MTT Assay) Characterize->Viability Western Analyze Protein Expression (Western Blot) - AR, AR-V7, PSA, p-Akt Characterize->Western qPCR Analyze Gene Expression (qPCR) - AR, PSA Characterize->qPCR

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

Bypass_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway AR_Signaling AR Signaling Cell_Survival Cell Survival & Proliferation AR_Signaling->Cell_Survival This compound This compound Acetate This compound->AR_Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Survival Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->Cell_Survival

Caption: Key bypass signaling pathways implicated in anti-androgen resistance.

References

Technical Support Center: Troubleshooting Inconsistent Results in Delmadinone Acetate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delmadinone acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound acetate and what is its primary mechanism of action?

This compound acetate is a synthetic steroidal progestin and antiandrogen.[1][2] Its primary use is in veterinary medicine to treat androgen-dependent conditions.[2] The mechanism of action involves:

  • Androgen Receptor (AR) Blockade: It acts as an antagonist to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2]

  • 5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent androgen, DHT.

  • Gonadotropin Suppression: It has antigonadotropic effects, which leads to a reduction in the production of androgens.[2]

Q2: What are the common in vitro applications of this compound acetate?

While primarily used in veterinary clinical settings, in a research context, this compound acetate is studied for its antiandrogenic and progestational effects. Common in vitro applications include investigating its impact on prostate cancer cell lines, studying androgen receptor signaling pathways, and assessing its effects on gene expression related to androgen-dependent processes.

Q3: In which solvents can I dissolve this compound acetate for in vitro experiments?

This compound acetate is a steroidal compound and is expected to have low solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentration. It is crucial to keep the final solvent concentration in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which cell lines are suitable for studying the effects of this compound acetate?

The choice of cell line depends on the research question. For studying antiandrogenic effects, prostate cancer cell lines are commonly used:

  • LNCaP: These cells are androgen-sensitive and express a functional androgen receptor, making them a suitable model to study the antagonistic effects of this compound acetate on androgen-induced cell proliferation and gene expression.[3][4]

  • PC-3: These cells are androgen-insensitive and have low to absent androgen receptor expression.[5][6] They can serve as a negative control to determine if the effects of this compound acetate are AR-dependent.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Cell Viability

Symptoms:

  • High variability in results from cell viability assays (e.g., MTT, XTT, CellTiter-Glo®) between experiments.

  • No observable dose-dependent effect on cell viability when one is expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Instability or Degradation Prepare fresh stock solutions of this compound acetate regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound acetate in cell culture medium over long incubation periods is not well-documented; consider replenishing the medium with fresh compound for long-term experiments.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells, including vehicle controls. High solvent concentrations can be toxic to cells and mask the effects of the compound. Perform a solvent toxicity curve to determine the maximum tolerated solvent concentration for your specific cell line.
Cell Seeding Density Optimize the initial cell seeding density. If cells are too sparse, they may not respond consistently. If they are too confluent, contact inhibition can affect proliferation rates and mask the effects of the compound.
Assay Interference Some compounds can interfere with the chemistry of cell viability assays. For tetrazolium-based assays (MTT, XTT), compounds with reducing properties can lead to false-positive results.[7] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.[8]
Resistant Cell Line If using a cell line with low or no androgen receptor expression (e.g., PC-3), a lack of effect may be expected.[5][6] Confirm the AR status of your cell line.
Issue 2: Variability in Gene Expression Analysis (qPCR, Western Blot)

Symptoms:

  • Inconsistent changes in the expression of androgen-responsive genes (e.g., PSA, TMPRSS2) after this compound acetate treatment.

  • High variability in protein levels of the androgen receptor or downstream signaling molecules.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Treatment Conditions Optimize the concentration and incubation time for this compound acetate treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing changes in your target genes or proteins.
Presence of Androgens in Serum Standard fetal bovine serum (FBS) contains androgens that can activate the androgen receptor and interfere with the effects of an antagonist. Use charcoal-stripped FBS to remove endogenous steroids from the culture medium.[9]
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.
Inconsistent Cell Health Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or unhealthy cells may not respond consistently to hormonal stimuli.
Experimental Technique Variability Standardize all steps of the experimental protocol, from cell seeding to RNA/protein extraction and analysis. Ensure consistent timing of treatments and harvesting.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol provides a general framework. Optimal cell seeding density, this compound acetate concentrations, and incubation times should be determined empirically for your specific cell line.

Materials:

  • Androgen-sensitive prostate cancer cells (e.g., LNCaP)[3][4]

  • Complete growth medium (e.g., RPMI-1640 with 10% charcoal-stripped FBS)

  • This compound acetate stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound acetate in complete growth medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound acetate.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

TreatmentConcentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability (relative to Vehicle)
Vehicle01.251.281.221.25100%
This compound0.11.181.201.151.1894.4%
This compound10.950.980.920.9576.0%
This compound100.620.650.600.6249.6%
This compound1000.300.320.280.3024.0%

Visualizations

Signaling Pathway

Delmadinone_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT DHT AR Androgen Receptor (AR) DHT->AR binds FiveAlphaReductase->DHT ARE Androgen Response Element (ARE) AR->ARE translocates & binds This compound This compound Acetate This compound->FiveAlphaReductase inhibits This compound->AR blocks GeneExpression Gene Expression (e.g., PSA, TMPRSS2) ARE->GeneExpression regulates Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_treatment Prepare this compound acetate dilutions adhere->prepare_treatment treat_cells Treat cells with this compound acetate prepare_treatment->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate % viability read_absorbance->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Stability (Fresh stock, storage) start->check_reagents check_solvent Verify Solvent Control (Concentration, toxicity) start->check_solvent check_cells Assess Cell Health & Conditions (Passage, density, serum) start->check_cells check_assay Consider Assay Interference (Alternative assay) start->check_assay solution_reagents Prepare fresh reagents check_reagents->solution_reagents Issue Found solution_solvent Run solvent toxicity curve check_solvent->solution_solvent Issue Found solution_cells Use low passage cells, optimize density, use charcoal-stripped serum check_cells->solution_cells Issue Found solution_assay Use orthogonal viability assay (e.g., ATP-based) check_assay->solution_assay Issue Found

References

Technical Support Center: Investigating the Impact of Delmadinone on Liver Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Delmadinone on liver enzyme levels in animal studies. This resource provides troubleshooting advice and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on liver enzyme levels in animal models?

Q2: Are there specific animal models that are more susceptible to this compound-induced liver enzyme elevation?

The available documentation primarily refers to dogs and cats as the target species for this compound acetate treatment[1][2]. There is no specific information in the provided search results to suggest a higher susceptibility of one particular preclinical animal model (e.g., rats, mice) over others. When designing a study, consider using a species for which there is baseline data on steroid metabolism and hepatotoxicity.

Q3: What are the known contraindications related to liver function for this compound?

This compound acetate is contraindicated in patients with severe impairment of liver function[1][2]. This suggests that pre-existing liver conditions could be exacerbated by the administration of this compound.

Q4: What is the mechanism of action of this compound that might lead to elevated liver enzymes?

This compound acetate is a progestin and antiandrogen[3]. It blocks androgen receptors, inhibits the 5α-reductase enzyme, and suppresses gonadotropin release[1][2]. While the precise mechanism for liver enzyme elevation is not detailed, it could be related to its steroidal structure and subsequent metabolism in the liver, a common pathway for such compounds[4].

Troubleshooting Guide

Issue 1: Unexpectedly high or variable baseline liver enzyme levels in control animals.

  • Possible Cause: Underlying health issues in the animal colony, stress from handling or housing conditions, or diet.

  • Troubleshooting Steps:

    • Health Screening: Ensure all animals are properly screened for underlying diseases before the study begins.

    • Acclimatization: Allow for a sufficient acclimatization period (typically 1-2 weeks) for animals to adjust to the facility and housing conditions.

    • Standardized Diet: Use a standardized and controlled diet throughout the study, as nutritional factors can influence liver enzyme levels.

    • Handling Procedures: Implement consistent and gentle handling procedures to minimize stress.

Issue 2: No significant changes in liver enzyme levels are observed even at high doses of this compound.

  • Possible Cause: The chosen animal model may be resistant to the hepatotoxic effects of this compound at the tested doses, or the duration of the study may be too short.

  • Troubleshooting Steps:

    • Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify a dose that elicits a measurable response without causing acute, overwhelming toxicity.

    • Study Duration: Consider extending the duration of the study. Some drug-induced liver injuries develop over a longer period of chronic exposure.

    • Species Selection: If feasible, consider a different animal model that may have a metabolic profile more susceptible to the compound.

Issue 3: High mortality in the treatment group, preventing the collection of terminal liver enzyme data.

  • Possible Cause: The administered dose is too high, leading to acute toxicity and mortality.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose to a level that is sublethal but still expected to produce measurable changes in liver enzymes.

    • Staggered Dosing: Introduce the drug in a staggered manner to allow the animals to acclimate to the substance.

    • Closer Monitoring: Increase the frequency of monitoring for clinical signs of toxicity to allow for humane euthanasia and sample collection before unexpected death.

Data Presentation

Due to the lack of specific quantitative data in the provided search results, the following table is a template illustrating how to present such data clearly.

Table 1: Hypothetical Impact of this compound Acetate on Liver Enzyme Levels in a 28-day Rat Study

Treatment GroupDose (mg/kg/day)nALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)ALP (U/L) (Mean ± SD)
Control0 (Vehicle)1035.2 ± 5.180.5 ± 10.2250.7 ± 35.8
Low Dose11042.8 ± 6.388.1 ± 12.5265.4 ± 40.1
Mid Dose101065.7 ± 9.8110.3 ± 15.7310.9 ± 45.3*
High Dose5010150.4 ± 25.2 220.9 ± 30.1450.2 ± 55.6**

* p < 0.05, ** p < 0.01 compared to control group. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase. SD: Standard Deviation.

Experimental Protocols

As no specific experimental protocol for this compound-induced liver enzyme level studies was found, a generalizable protocol for assessing drug-induced liver injury in rodents is provided below.

Protocol: Assessment of Drug-Induced Liver Injury in Rats

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Grouping: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups (low, mid, and high dose of this compound acetate). Each group should consist of a sufficient number of animals (e.g., n=10 per sex per group) to ensure statistical power.

  • Drug Administration: this compound acetate is administered daily for a specified period (e.g., 28 days) via a clinically relevant route (e.g., subcutaneous injection, as it is used in veterinary medicine[1]). The vehicle used for the control group should be the same as that used to dissolve/suspend the this compound acetate.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded weekly.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the study (e.g., day 28) for biochemical analysis of liver enzymes (ALT, AST, ALP).

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a gross necropsy is performed. The liver is weighed, and sections are collected and preserved in 10% neutral buffered formalin for histopathological examination.

Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Outcome Assessment Animal_Model Select Animal Model (e.g., Rats) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Grouping Randomize into Groups (Control, Low, Mid, High Dose) Acclimatization->Grouping Dosing Daily Dosing (e.g., 28 days) Grouping->Dosing Monitoring Daily Clinical Monitoring Weekly Body Weights Dosing->Monitoring Blood_Sampling Blood Collection (Baseline, Terminal) Dosing->Blood_Sampling Necropsy Necropsy & Liver Weight Monitoring->Necropsy Biochemistry Liver Enzyme Analysis (ALT, AST, ALP) Blood_Sampling->Biochemistry Data_Analysis Statistical Analysis Biochemistry->Data_Analysis Histopathology Liver Histopathology Necropsy->Histopathology Histopathology->Data_Analysis Conclusion Conclusion on Hepatotoxicity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound-induced liver toxicity.

DILI_Pathway cluster_drug Drug Metabolism cluster_injury Cellular Injury Mechanisms cluster_outcome Hepatocellular Outcome This compound This compound Acetate (Parent Compound) Metabolism Hepatic Metabolism (e.g., Cytochrome P450) This compound->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Immune_Response Immune-Mediated Response Metabolism->Immune_Response Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury / Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury Immune_Response->Hepatocyte_Injury Enzyme_Release Release of Liver Enzymes (ALT, AST, ALP) Hepatocyte_Injury->Enzyme_Release

Caption: Generalized signaling pathway for drug-induced liver injury (DILI).

References

Technical Support Center: Mitigating Delmadinone Interference in Hormonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Delmadinone and its acetate salt (this compound Acetate) in hormonal assays.

Troubleshooting Guides

Issue: Suspected this compound Interference in a Hormonal Assay

If you are working with samples that may contain this compound or this compound Acetate, you may observe unexpectedly high or inconsistent results in your hormonal assays, particularly for progesterone. This is due to the structural similarity between this compound and other steroid hormones, which can lead to cross-reactivity in immunoassays.

Troubleshooting Workflow:

Troubleshooting_Workflow A Unexpected/Inconsistent Hormonal Assay Results B Is this compound or a structural analogue present in samples? A->B C Review Assay Specificity Data B->C Yes K No Interference Detected: Troubleshoot other assay parameters B->K No D Perform Serial Dilution C->D E Assess Linearity D->E F Non-linear recovery? E->F G Perform Spike and Recovery F->G Yes F->K No H Poor recovery? G->H I Confirm with an alternative method (e.g., LC-MS/MS) H->I Yes H->K No J Interference Confirmed: Implement Mitigation Strategy I->J

Caption: Troubleshooting workflow for suspected this compound interference.

Data Presentation: Cross-Reactivity of Structurally Similar Steroids in Progesterone Immunoassays

Specific cross-reactivity data for this compound in commercially available immunoassays is not widely published. However, the following table provides examples of cross-reactivity for other progestins and structurally related steroids in a typical progesterone immunoassay. This illustrates the potential for interference and the importance of validating your specific assay.

Compound% Cross-Reactivity (Example)Notes
Progesterone100%Target analyte
11α-OH-Progesterone100%Metabolite with high cross-reactivity
5β-Dihydroprogesterone18.2%High potential for interference
Deoxycorticosterone1.7%Moderate potential for interference
17-OH-Progesterone0.4%Low potential for interference
Medroxyprogesterone Acetate0.5% - 4.9%Structurally similar synthetic progestin
Chlormadinone Acetate <1% [1]Close structural analogue of this compound Acetate
Pregnenolone0.2%Precursor with low cross-reactivity
Corticosterone0.3%Low potential for interference
Testosterone<0.1%Minimal to no cross-reactivity

Note: This data is compiled from various sources and is for illustrative purposes only.[2][3][4] Cross-reactivity can vary significantly between different assay kits and manufacturers.

Experimental Protocols

Protocol 1: Determining this compound Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to determine the percentage of cross-reactivity of this compound in your specific competitive enzyme-linked immunosorbent assay (ELISA) for progesterone.

Methodology:

  • Prepare a standard curve for progesterone according to the assay kit manufacturer's instructions.

  • Prepare a dilution series of this compound. The concentration range should be wider than the progesterone standard curve (e.g., 10-fold higher than the highest progesterone standard).

  • Run the this compound dilution series in the ELISA as you would for unknown samples.

  • Calculate the 50% binding (B/B0) concentration for both the progesterone standard curve and the this compound dilution curve. This is the concentration of the analyte that displaces 50% of the labeled antigen from the antibody.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Progesterone at 50% B/B0 / Concentration of this compound at 50% B/B0) x 100

Cross_Reactivity_Protocol A Prepare Progesterone Standard Curve C Run both series in Progesterone ELISA A->C B Prepare this compound Dilution Series B->C D Generate Dose-Response Curves C->D E Determine 50% Binding (B/B0) Concentration for both D->E F Calculate % Cross-Reactivity E->F

Caption: Workflow for determining this compound cross-reactivity in a competitive ELISA.

Protocol 2: Sample Pre-treatment using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

For a definitive quantification of progesterone without interference from this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method. This requires sample purification to remove interfering substances.

Methodology:

  • Sample Preparation: Spike serum samples with an internal standard (e.g., deuterated progesterone).

  • Protein Precipitation: Add acetonitrile to the serum sample to precipitate proteins. Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol and then water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.

    • Elute the progesterone and this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

SPE_Protocol A Spike Serum Sample with Internal Standard B Protein Precipitation (Acetonitrile) A->B D Load Supernatant B->D C Condition SPE Cartridge C->D E Wash Cartridge D->E F Elute Analytes E->F G Evaporate and Reconstitute F->G H Analyze by LC-MS/MS G->H

Caption: Solid-Phase Extraction (SPE) workflow for sample purification.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with hormonal assays?

A1: this compound Acetate is a synthetic steroid and a derivative of progesterone.[1] Its chemical structure is very similar to that of progesterone, which can cause it to be recognized by the antibodies used in progesterone immunoassays. This "cross-reactivity" leads to a false-positive signal, resulting in an overestimation of the actual progesterone concentration.

Q2: Which assays are most likely to be affected?

A2: Competitive immunoassays, such as ELISA and radioimmunoassays (RIA), are particularly susceptible to interference from structurally related molecules like this compound. Assays for progesterone are at the highest risk, but depending on the specificity of the antibodies used, assays for other steroid hormones like cortisol and testosterone could also potentially be affected.

Q3: How can I quickly check for interference in my assay?

A3: A serial dilution is a quick and effective way to screen for interference. Dilute a sample suspected of containing this compound with the assay buffer (e.g., 1:2, 1:4, 1:8). If the measured concentration of the hormone does not decrease linearly with the dilution factor, interference is likely present.

Q4: My assay shows non-linear dilution. What is the next step?

A4: If you observe non-linear dilution, the next step is to confirm the interference. A spike and recovery experiment can be performed by adding a known amount of progesterone to a sample containing suspected this compound and a control sample without it. If the recovery of the spiked progesterone is significantly lower or higher than expected in the this compound-containing sample, this further indicates interference. Ultimately, the most reliable way to confirm and accurately quantify the target hormone is to use a more specific method like LC-MS/MS.

Q5: What is the best way to eliminate this compound interference?

A5: The gold standard for eliminating interference and accurately measuring hormone levels in the presence of confounding compounds is to use a chromatographic method coupled with mass spectrometry, such as LC-MS/MS. This method separates the different molecules based on their physicochemical properties before detection, allowing for precise quantification of the target hormone without interference from this compound.

Q6: Are there any pre-analytical steps I can take to reduce interference?

A6: Sample purification techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to separate this compound from the target hormone before analysis by immunoassay. However, developing and validating these extraction methods to ensure they effectively separate the compounds without losing the target analyte can be complex and time-consuming. For routine analysis, switching to a more specific method like LC-MS/MS is often more practical.

This compound Signaling Pathway Interaction:

This compound acetate acts as a progestin, binding to the progesterone receptor. It also has antiandrogenic effects, likely through binding to and blocking the androgen receptor, and antigonadotropic effects, which reduce the production of testosterone.

Delmadinone_Pathway This compound This compound Acetate PR Progesterone Receptor This compound->PR Agonist AR Androgen Receptor This compound->AR Antagonist Pituitary Pituitary Gland This compound->Pituitary Inhibits GnRH Gonadotropin-Releasing Hormone (GnRH) GnRH->Pituitary Stimulates LH Luteinizing Hormone (LH) Pituitary->LH Releases Testes Testes LH->Testes Stimulates Testosterone Testosterone Production Testes->Testosterone

Caption: Simplified signaling pathway interactions of this compound Acetate.

References

Navigating Delmadinone Acetate Protocols Across Species: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Delmadinone Acetate in experimental settings across various animal species. This compound Acetate, a synthetic progestin and anti-androgen, is a valuable tool for investigating androgen-dependent conditions.[1][2] However, its application requires careful consideration of species-specific physiological differences. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound Acetate?

A1: this compound Acetate functions as a potent anti-androgen and progestin.[1] Its primary mechanisms include:

  • Blocking Androgen Receptors: It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to their receptors.[3]

  • Inhibition of 5α-reductase: This enzyme is crucial for converting testosterone to the more potent DHT. This compound Acetate inhibits its activity, reducing DHT levels.[3]

  • Antigonadotropic Effects: It suppresses the release of gonadotropins from the pituitary gland, leading to decreased testosterone production.[1]

Q2: What are the established clinical and research applications of this compound Acetate?

A2: In veterinary medicine, this compound Acetate is primarily used for androgen-dependent conditions in male dogs and cats.[1][4] These include benign prostatic hyperplasia, hypersexuality, and certain forms of aggression.[1] In a research context, it is used to model and investigate the mechanisms of these conditions.

Q3: Are there any known species for which this compound Acetate is contraindicated?

A3: Yes, this compound Acetate should not be administered to diabetic animals due to its potential to reduce insulin sensitivity.[3] Use with caution in animals with severe liver or kidney impairment.[3]

Q4: What are the common side effects observed with this compound Acetate administration?

A4: Common side effects include increased appetite, polydipsia (increased thirst), and polyuria (increased urination).[3] Local reactions at the injection site, such as hair discoloration or loss, can occur.[3] More serious potential side effects include adrenal suppression and the manifestation of latent diabetes mellitus.[3]

Q5: How should this compound Acetate be stored?

A5: this compound Acetate suspension should be stored at temperatures not exceeding 25°C (77°F) and protected from light.[5] It is crucial to shake the vial well before use to ensure a homogenous suspension.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy - Insufficient dosage for the species/individual.- Incorrect administration route.- The condition is not androgen-dependent.- Individual variation in response.- Review and adjust the dosage based on species-specific data or pilot studies.- Ensure the correct administration route (intramuscular or subcutaneous) is being used.[3]- Confirm the androgen-dependency of the experimental model.- Consider that some animals may not respond to treatment.[3] For dogs, if no improvement is seen within eight days, a second treatment may be considered.[3]
Adverse Adrenal Effects (Adrenal Suppression) - this compound Acetate has a weak glucocorticoid action and can suppress the hypothalamic-pituitary-adrenal (HPA) axis.[3][6]- Monitor animals closely for signs of adrenal insufficiency, especially during stressful situations.[3]- Consider performing an ACTH stimulation test to assess adrenal function before and during long-term studies.- Use the lowest effective dose for the shortest possible duration.
Injection Site Reactions - Local irritation from the suspension.- Improper injection technique.- Rotate injection sites.- For subcutaneous injections, choose an inconspicuous area like the inner thigh.[3]- Ensure proper aseptic technique during administration.
Metabolic Disturbances (e.g., Hyperglycemia) - this compound Acetate can reduce insulin sensitivity.[3]- Avoid use in diabetic animals.[3]- Monitor blood glucose levels in long-term studies, especially in species predisposed to diabetes.

Species-Specific Dosage and Administration Protocols

The following tables summarize recommended starting dosages for this compound Acetate in different species based on available data. It is critical to note that these are starting points, and dose adjustments may be necessary based on the specific experimental design and individual animal response. For species not listed, a thorough literature review and pilot studies are essential.

Canine (Dog)
Indication Dosage Route of Administration Frequency Citation(s)
Benign Prostatic Hyperplasia<10 kg: 1.5-2.0 mg/kg10-20 kg: 1.0-1.5 mg/kg>20 kg: 1.0 mg/kgIntramuscular (IM) or Subcutaneous (SC)Single injection, may be repeated after 8 days if no response. Follow-up treatment may be needed after 3-4 weeks.[2]
Hypersexuality1.0-2.0 mg/kgIM or SCSingle injection.
Aggression (Hormone-driven)1.0-2.0 mg/kgIM or SCSingle injection.
Feline (Cat)
Indication Dosage Route of Administration Frequency Citation(s)
Hypersexuality1.5 mg/kgIM or SCSingle injection, may be repeated after 8 days if no response.
Rodent (Rat) - Experimental Use Only

Disclaimer: this compound Acetate is not licensed for use in rats. The following information is based on anecdotal evidence and should be used with extreme caution in a research setting.

Indication Dosage Route of Administration Frequency Citation(s)
Aggression/Nervousness0.1 mL of a 10 mg/mL suspension for a 500g rat (approximately 2 mg/kg) OR 1 mg per animalSC or IMSingle injection, may be repeated after 10 days if no response, or as needed after 3-4 weeks.[5]

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound Acetate on Pituitary-Adrenal Function in a Canine Model

This protocol is adapted from a study investigating the effects of this compound Acetate on the pituitary-adrenal axis in male dogs.[6]

Objective: To characterize the effects of this compound Acetate on ACTH and cortisol levels.

Animals: Healthy adult male dogs.

Materials:

  • This compound Acetate injectable suspension (10 mg/mL)

  • Saline solution (0.9% NaCl)

  • ACTH (Cosyntropin)

  • Blood collection tubes (for serum or plasma)

  • Centrifuge

  • ELISA or radioimmunoassay kits for ACTH and cortisol

Procedure:

  • Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the start of the experiment.

  • Baseline Blood Collection: Collect baseline blood samples from all animals to measure basal ACTH and cortisol concentrations.

  • Group Allocation: Randomly assign animals to a treatment group (this compound Acetate) and a control group (saline).

  • Administration:

    • Treatment Group: Administer this compound Acetate at a dose of 1.5 mg/kg via subcutaneous injection at week 0, week 1, and week 4.[6]

    • Control Group: Administer an equivalent volume of saline at the same time points.[6]

  • Serial Blood Sampling: Collect blood samples at regular intervals (e.g., daily for the first week, then weekly) over a 50-day period to monitor changes in ACTH and cortisol levels.[6]

  • ACTH Stimulation Test:

    • Perform an ACTH stimulation test before the first administration (baseline) and at selected time points after treatment.

    • Collect a pre-ACTH blood sample.

    • Administer ACTH (e.g., 5 µg/kg IV).

    • Collect a post-ACTH blood sample at a specified time (e.g., 2 hours) to assess the adrenal response.[6]

  • Data Analysis: Analyze hormone concentrations using appropriate statistical methods to compare the treatment and control groups over time.

Visualizations

Signaling Pathway of this compound Acetate

Delmadinone_Pathway cluster_pituitary Pituitary Gland cluster_testes Testes cluster_target_cell Target Cell (e.g., Prostate) GnRH_Receptor GnRH Receptor Gonadotropin_Release Gonadotropin (LH/FSH) Release GnRH_Receptor->Gonadotropin_Release Stimulates Testosterone_Production Testosterone Production Gonadotropin_Release->Testosterone_Production Stimulates Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binds Five_Alpha_Reductase->DHT Converts Gene_Expression Androgenic Gene Expression Androgen_Receptor->Gene_Expression Activates This compound This compound Acetate This compound->Gonadotropin_Release Inhibits This compound->Five_Alpha_Reductase Inhibits This compound->Androgen_Receptor Blocks

Caption: Mechanism of action of this compound Acetate.

Experimental Workflow for Pituitary-Adrenal Function Study

Experimental_Workflow start Start: Acclimation of Canine Subjects baseline Baseline Data Collection (Blood Samples, ACTH Stim Test) start->baseline randomization Randomization baseline->randomization control_group Control Group (Saline Administration) randomization->control_group Group 1 treatment_group Treatment Group (this compound Acetate Admin) randomization->treatment_group Group 2 monitoring Serial Blood Sampling (50-day period) control_group->monitoring treatment_group->monitoring acth_repeat Repeat ACTH Stimulation Test monitoring->acth_repeat data_analysis Hormone Concentration Analysis acth_repeat->data_analysis end End: Conclusion on Adrenal Suppression data_analysis->end

Caption: Workflow for evaluating this compound's adrenal effects.

References

Validation & Comparative

A Comparative Analysis of Delmadinone Acetate and Osaterone Acetate for the Treatment of Canine Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Canine Benign Prostatic Hyperplasia (BPH) is a common, age-related condition in intact male dogs, characterized by the proliferation of prostatic epithelial and stromal cells. This guide provides a comprehensive comparison of two key therapeutic agents used in its management: delmadinone acetate and osaterone acetate. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and safety profiles, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development purposes.

Mechanism of Action: A Tale of Two Anti-androgens

Both this compound acetate and osaterone acetate are synthetic steroidal anti-androgens that function by interfering with the hormonal pathways that drive prostatic growth. However, they exhibit distinct and overlapping mechanisms.

This compound Acetate: This compound is a potent progestin with strong anti-androgenic and weak glucocorticoid properties.[1][2] Its primary mechanisms of action in treating canine BPH include:

  • Androgen Receptor Blockade: It competitively inhibits the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT), to androgen receptors within the prostate gland.[1]

  • Inhibition of 5α-reductase: this compound acetate inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to DHT.[1]

  • Suppression of Gonadotropin Release: Through its progestogenic activity, it exerts a negative feedback on the pituitary gland, leading to decreased secretion of luteinizing hormone (LH) and subsequently reduced testicular testosterone production.[1]

Osaterone Acetate: This agent is also a steroidal anti-androgen with progestogenic activity.[3][4] Its mechanism is multifaceted and targeted at the prostate:

  • Competitive Androgen Receptor Antagonism: It directly competes with androgens for binding to their receptors in the prostate, thereby preventing the cellular signaling that leads to growth.[3]

  • Inhibition of Testosterone Uptake: Osaterone acetate blocks the transport of testosterone into the prostatic cells.[3]

  • Inhibition of 5α-reductase: Like this compound, it also inhibits the activity of 5α-reductase, reducing the intra-prostatic concentration of DHT.[5]

The following diagrams illustrate the signaling pathways affected by these two drugs.

Delmadinone_Acetate_Pathway cluster_prostate Prostate Cell Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH Testosterone Testosterone Testes->Testosterone Prostate_Cell Prostate_Cell Testosterone->Prostate_Cell Enters Cell 5a-reductase 5a-reductase Testosterone->5a-reductase DHT DHT 5a-reductase->DHT Converts Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor Binds Gene_Transcription Gene_Transcription Androgen_Receptor->Gene_Transcription Activates Cell_Growth_Proliferation Cell_Growth_Proliferation Gene_Transcription->Cell_Growth_Proliferation Delmadinone_Acetate Delmadinone_Acetate Delmadinone_Acetate->Pituitary Inhibits LH Release (Negative Feedback) Delmadinone_Acetate->5a-reductase Inhibits Delmadinone_Acetate->Androgen_Receptor Blocks Binding

Fig. 1: Mechanism of Action of this compound Acetate

Osaterone_Acetate_Pathway cluster_prostate Prostate Cell Testosterone Testosterone Prostate_Cell_Membrane Testosterone->Prostate_Cell_Membrane Transport Testosterone_in_Cell Testosterone 5a-reductase 5a-reductase Testosterone_in_Cell->5a-reductase DHT DHT 5a-reductase->DHT Converts Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor Binds Gene_Transcription Gene_Transcription Androgen_Receptor->Gene_Transcription Activates Cell_Growth_Proliferation Cell_Growth_Proliferation Gene_Transcription->Cell_Growth_Proliferation Osaterone_Acetate Osaterone_Acetate Osaterone_Acetate->Prostate_Cell_Membrane Blocks Transport Osaterone_Acetate->5a-reductase Inhibits Osaterone_Acetate->Androgen_Receptor Blocks Binding

Fig. 2: Mechanism of Action of Osaterone Acetate

Comparative Efficacy: A Head-to-Head Clinical Trial

A pivotal multicenter, randomized clinical trial by Albouy et al. (2008) provides the most direct comparison of the efficacy of osaterone acetate and this compound acetate in treating canine BPH.[5][6][7]

Prostate Volume Reduction

Osaterone acetate demonstrated a significantly faster reduction in prostate volume compared to this compound acetate.[5][6][7]

Time PointOsaterone Acetate (% Reduction)This compound Acetate (% Reduction)
Day 1438.0%27.6%[8][9][10]
Day 60>35%>35%[6][11]

Data from Albouy et al. (2008) and a systematic review citing the same study.

Clinical Symptom Resolution

Both drugs were found to be similarly effective in the overall reduction of clinical signs and in achieving complete clinical remission over the 180-day trial period.[5][6][7]

ParameterOsaterone AcetateThis compound Acetate
Clinical Recovery (Day 14)49.3%47.8%[8][9][10]
Complete Clinical Remission (by Day 180)84%82.8%[11]
Relapse Rate (by Day 180)~16%~20%[11]

Data from Albouy et al. (2008) and a systematic review citing the same study.

Impact on Serum Testosterone

While both drugs have anti-androgenic effects, their impact on systemic testosterone levels appears to differ.

Osaterone Acetate: Studies have shown that osaterone acetate can cause a significant but transient decline in mean serum testosterone levels. In one study, the mean testosterone level decreased from 3.34 ± 0.54 ng/ml to below 1.94 ng/ml one week after administration, with levels returning to near pre-treatment values by the fifth month.

Safety and Adverse Effects

Both this compound acetate and osaterone acetate are generally well-tolerated, with most adverse effects being minor and transient.[5][6][7]

Commonly Reported Side Effects (for both drugs):

  • Increased appetite[10][11]

  • Transient behavioral changes[11]

  • Vomiting and diarrhea[11]

  • Polyuria/polydipsia[11]

  • Lethargy[11]

Drug-Specific Considerations:

  • This compound Acetate: May cause adrenal suppression due to its glucocorticoid-like activity and inhibition of ACTH release.

  • Osaterone Acetate: Has been noted to potentially cause a dull or dry coat.[11]

Experimental Protocols

Key Clinical Trial: Albouy et al. (2008)

Objective: To compare the therapeutic potential of osaterone acetate with that of this compound acetate in the treatment of benign prostatic hyperplasia in dogs.

Study Design: A multicenter, randomized clinical trial.

Animals: 142 male dogs of various breeds with clinical signs of BPH. 73 dogs were treated with osaterone acetate and 69 with this compound acetate.[8][9][10]

Treatment Protocol:

  • Osaterone Acetate Group: Received 0.25 mg/kg bodyweight of osaterone acetate orally once a day for seven consecutive days.[5][6][7]

  • This compound Acetate Group: Received a single intramuscular or subcutaneous injection of this compound acetate at a dose of 3 mg/kg bodyweight.[5][6][7]

Monitoring and Data Collection:

  • Dogs were monitored at five time points over a 180-day period: Day 0 (baseline), Day 14, Day 60, Day 120, and Day 180.[8][9][10]

  • At each visit, a clinical examination was performed, and the prostate volume was determined by ultrasonography.[8][9][10]

  • Efficacy was assessed based on the percentage reduction in prostate size and the clinical recovery rate (complete resolution of clinical signs).[8][9][10]

The following diagram outlines the experimental workflow of this comparative study.

Experimental_Workflow cluster_enrollment Enrollment & Baseline cluster_treatment Treatment Groups cluster_monitoring Monitoring & Follow-up Enrollment 142 Dogs with BPH Baseline Day 0: - Clinical Examination - Prostate Ultrasonography Enrollment->Baseline Randomization Randomization Baseline->Randomization Osaterone_Group Osaterone Acetate (n=73) 0.25 mg/kg/day PO for 7 days Randomization->Osaterone_Group Group 1 Delmadinone_Group This compound Acetate (n=69) 3 mg/kg IM/SC once Randomization->Delmadinone_Group Group 2 Day14 Day 14 Osaterone_Group->Day14 Delmadinone_Group->Day14 Day60 Day 60 Data_Collection At each follow-up: - Clinical Examination - Prostate Ultrasonography Day14->Data_Collection Day120 Day 120 Day60->Data_Collection Day180 Day 180 Day120->Data_Collection Day180->Data_Collection Efficacy_Analysis Efficacy Analysis: - % Prostate Volume Reduction - Clinical Recovery Rate Data_Collection->Efficacy_Analysis

Fig. 3: Experimental Workflow of Albouy et al. (2008)

Conclusion

Both this compound acetate and osaterone acetate are effective medical treatments for canine BPH, offering a viable alternative to surgical castration. Osaterone acetate provides a more rapid reduction in prostate volume, which may be advantageous in cases with severe clinical signs. However, both drugs achieve similar overall rates of clinical remission. The choice between these two therapies may depend on factors such as the desired speed of action, the preferred route of administration (oral for osaterone vs. injectable for this compound), and consideration of their respective side effect profiles. Further research into the long-term effects and a direct quantitative comparison of their impact on serum testosterone levels would be beneficial for a more complete understanding of these two important veterinary drugs.

References

Comparative Analysis of Delmadinone Acetate and Cyproterone Acetate on Androgen Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two steroidal antiandrogens, Delmadinone Acetate (DMA) and Cyproterone Acetate (CPA), focusing on their interaction with androgen receptors (AR). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data, and detailed experimental protocols.

Introduction

This compound acetate and cyproterone acetate are both synthetic progestins with potent antiandrogenic properties.[1][2] They belong to the class of steroidal antiandrogens, which act by competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor.[3] This blockade of the androgen receptor is a key mechanism in the treatment of various androgen-dependent conditions. While both compounds share a common therapeutic principle, their specific interactions with the androgen receptor and their broader pharmacological profiles exhibit notable differences.

Mechanism of Action

Both this compound Acetate and Cyproterone Acetate exert their antiandrogenic effects through multiple mechanisms. The primary mode of action is the direct competitive antagonism of the androgen receptor.[1][2] Upon binding to the AR, they prevent the conformational changes required for receptor activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.

Cyproterone Acetate (CPA) is a well-characterized androgen receptor antagonist.[4] In addition to its direct receptor blockade, CPA also possesses potent progestational activity, which leads to a negative feedback on the hypothalamic-pituitary-gonadal axis. This results in reduced secretion of gonadotropins (LH and FSH), and consequently, a decrease in testicular androgen production.[2] Some studies have also indicated that CPA can inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[2]

This compound Acetate (DMA) , primarily used in veterinary medicine, also functions as a potent progestin and antiandrogen.[5][6] Its mechanism involves blocking androgen receptors and inhibiting 5α-reductase.[7] Similar to CPA, its progestational activity contributes to its antiandrogenic effects by suppressing gonadotropin release.[6]

Quantitative Data Presentation

Table 1: Androgen Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeIC50 (nM)Reference(s)
Cyproterone AcetateAndrogen ReceptorHamsterCompetitive Binding4.4[8]
Cyproterone AcetateAndrogen ReceptorNot SpecifiedNot Specified7.1Not Specified

Table 2: Functional Activity

CompoundAssay TypeCell LineEffectEC50 / IC50Reference(s)
Cyproterone AcetateReporter Gene AssayNot SpecifiedPartial AgonistEC50: 4.0 µMNot Specified

Note: The absence of quantitative data for this compound Acetate in the available scientific literature prevents a direct numerical comparison of its binding affinity with Cyproterone Acetate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT DHT AR Androgen Receptor (AR) + HSPs DHT->AR Binds Five_alpha_reductase->DHT AR_DHT AR-DHT Complex AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Dimerization & Translocation DMA This compound Acetate DMA->Five_alpha_reductase Inhibits DMA->AR Inhibits CPA Cyproterone Acetate CPA->Five_alpha_reductase Inhibits (potential) CPA->AR Inhibits ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription

Figure 1: Androgen Receptor Signaling Pathway and Inhibition.

Competitive_Binding_Assay cluster_workflow Experimental Workflow Preparation 1. Prepare Receptor Source (e.g., prostate cytosol) Radioligand 2. Add Radiolabeled Androgen (e.g., [3H]DHT) Preparation->Radioligand Competitor 3. Add Unlabeled Competitor (DMA or CPA at various concentrations) Radioligand->Competitor Incubation 4. Incubate to Reach Equilibrium Competitor->Incubation Separation 5. Separate Bound from Free Ligand (e.g., charcoal adsorption, filtration) Incubation->Separation Quantification 6. Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis 7. Data Analysis (IC50 determination) Quantification->Analysis

Figure 2: Workflow for a Competitive Androgen Receptor Binding Assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound Acetate and Cyproterone Acetate for the androgen receptor.

Materials:

  • Receptor Source: Rat ventral prostate cytosol or a cell line overexpressing the human androgen receptor.

  • Radioligand: [³H]-Dihydrotestosterone ([³H]DHT) or another high-affinity AR agonist.

  • Test Compounds: this compound Acetate and Cyproterone Acetate dissolved in a suitable solvent (e.g., DMSO).

  • Buffers: Tris-HCl buffer with additives like EDTA, dithiothreitol (DTT), and glycerol.

  • Separation Agent: Dextran-coated charcoal or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor Preparation: Prepare cytosol from homogenized rat ventral prostates by ultracentrifugation, or prepare lysates from cells expressing the androgen receptor. Determine the protein concentration of the receptor preparation.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add a fixed amount of the receptor preparation.

  • Competition: Add increasing concentrations of the unlabeled test compound (DMA or CPA). For total binding, add vehicle only. For non-specific binding, add a high concentration of unlabeled DHT.

  • Radioligand Addition: Add a fixed, subsaturating concentration of the radioligand (e.g., [³H]DHT) to all tubes.

  • Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the free radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filter the incubation mixture through glass fiber filters to capture the receptor-bound radioligand.

  • Quantification: Transfer the supernatant (if using charcoal) or the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Androgen Receptor Reporter Gene Assay

This protocol describes a cell-based assay to measure the functional antagonist activity of the compounds.

Objective: To determine the ability of this compound Acetate and Cyproterone Acetate to inhibit androgen-induced transcriptional activation of a reporter gene.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., PC-3, LNCaP, or HEK293) co-transfected with an androgen receptor expression vector and a reporter plasmid. The reporter plasmid contains an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Test Compounds: this compound Acetate and Cyproterone Acetate.

  • Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (DMA or CPA) for a short pre-incubation period (e.g., 1 hour).

  • Agonist Stimulation: Add a fixed concentration of an androgen agonist (e.g., DHT) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the percentage of inhibition of the androgen-induced response against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

Both this compound Acetate and Cyproterone Acetate are effective antiandrogens that function primarily by antagonizing the androgen receptor. Cyproterone Acetate is a well-documented AR antagonist with a high binding affinity. While this compound Acetate is also known to bind to the androgen receptor and exert potent antiandrogenic effects, a lack of publicly available quantitative binding data currently prevents a direct comparison of its receptor affinity with that of Cyproterone Acetate. Further in-depth studies with direct, side-by-side comparisons are necessary to fully elucidate the relative potencies of these two compounds at the molecular level. The provided experimental protocols offer a framework for conducting such comparative studies to generate the data required for a more complete understanding of their respective interactions with the androgen receptor.

References

A Comparative Analysis of Delmadinone Acetate and Finasteride in the Inhibition of 5-Alpha Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Delmadinone acetate and the well-established 5-alpha reductase inhibitor, finasteride. The following sections detail their respective mechanisms of action, present available comparative data, and outline relevant experimental protocols to facilitate further research and development in the field of androgen-dependent pathologies.

Introduction

Androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia are primarily driven by the action of dihydrotestosterone (DHT), a potent metabolite of testosterone. The conversion of testosterone to DHT is catalyzed by the enzyme 5-alpha reductase. Consequently, inhibition of this enzyme is a key therapeutic strategy. Finasteride is a specific and potent inhibitor of 5-alpha reductase. This compound acetate, a progestin and antiandrogen used in veterinary medicine, also exhibits 5-alpha reductase inhibitory activity as part of its broader mechanism of action. This guide aims to validate and compare the efficacy of this compound acetate against finasteride.

Mechanism of Action

Finasteride: A Specific 5-Alpha Reductase Inhibitor

Finasteride is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of 5-alpha reductase, particularly isoenzymes type II and III.[1] By binding to the enzyme, finasteride blocks the conversion of testosterone to DHT in target tissues like the prostate gland, hair follicles, and skin.[1] This leads to a significant reduction in circulating and tissue levels of DHT, thereby mitigating its effects on androgen-sensitive tissues. Finasteride has a high affinity for 5-alpha reductase but negligible affinity for the androgen receptor itself.

This compound Acetate: A Multi-Modal Antiandrogen

This compound acetate is a synthetic progestin with potent antiandrogenic properties.[2] Its mechanism of action is multi-faceted. Primarily, it acts as a competitive antagonist of the androgen receptor, directly blocking the binding of testosterone and DHT.[2][3] Additionally, this compound acetate exhibits antigonadotropic effects, suppressing the release of luteinizing hormone (LH), which in turn reduces testosterone production. Crucially, the official Summary of Product Characteristics for veterinary products containing this compound acetate states that it also "inhibits 5α-reductase".[4][5] This indicates a dual action of both blocking androgen receptors and reducing the production of the potent androgen DHT.

G cluster_finasteride Finasteride Mechanism cluster_this compound This compound Acetate Mechanism Testosterone1 Testosterone Five_Alpha_Reductase1 5-alpha Reductase Testosterone1->Five_Alpha_Reductase1 DHT1 Dihydrotestosterone (DHT) Five_Alpha_Reductase1->DHT1 Androgen_Receptor1 Androgen Receptor DHT1->Androgen_Receptor1 Androgenic_Effects1 Androgenic Effects Androgen_Receptor1->Androgenic_Effects1 Finasteride Finasteride Finasteride->Five_Alpha_Reductase1 Inhibits Testosterone2 Testosterone Five_Alpha_Reductase2 5-alpha Reductase Testosterone2->Five_Alpha_Reductase2 Androgen_Receptor2 Androgen Receptor Testosterone2->Androgen_Receptor2 DHT2 Dihydrotestosterone (DHT) Five_Alpha_Reductase2->DHT2 DHT2->Androgen_Receptor2 Androgenic_Effects2 Androgenic Effects Androgen_Receptor2->Androgenic_Effects2 This compound This compound Acetate This compound->Five_Alpha_Reductase2 Inhibits This compound->Androgen_Receptor2 Antagonizes

Figure 1: Comparative signaling pathways of Finasteride and this compound Acetate.

Comparative Efficacy Data

Table 1: Comparative Effects of this compound Acetate and Finasteride on Sex Steroid Concentrations in Male Dogs

ParameterTreatment GroupPre-treatment (mean ± SEM)Post-treatment (mean ± SEM)
Testosterone (nmol/L) This compound Acetate8.7 ± 2.11.4 ± 0.4
Finasteride9.1 ± 2.312.8 ± 3.1
DHT (nmol/L) This compound Acetate0.6 ± 0.10.2 ± 0.05
Finasteride0.7 ± 0.20.3 ± 0.1
Statistically significant decrease from pre-treatment values. Data adapted from a study on male dogs.[6]

The data indicates that while both drugs significantly reduce DHT levels, this compound acetate also leads to a significant decrease in testosterone levels, likely due to its antigonadotropic effects. In contrast, finasteride treatment is associated with a slight increase in testosterone, a known consequence of 5-alpha reductase inhibition.

A clinical trial in dogs with BPH demonstrated that a single injection of this compound acetate (3 mg/kg) resulted in a 28% reduction in prostate volume after 14 days, with clinical sign remission in nearly half the dogs.[7] Finasteride has been shown to reduce prostate volume by 20-30% in men with BPH.[1]

Experimental Protocols

In Vitro 5-Alpha Reductase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of a test compound on 5-alpha reductase.

Materials:

  • Rat liver microsomes (source of 5-alpha reductase)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound acetate, finasteride)

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the microsomal enzyme preparation.

  • Add the test compound at various concentrations to the reaction mixture. A control group with no inhibitor should also be prepared.

  • Initiate the enzymatic reaction by adding testosterone to the mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching agent (e.g., a strong acid or base).

  • Extract the steroids from the reaction mixture using ethyl acetate.

  • Separate testosterone and DHT using TLC.

  • Quantify the amount of DHT produced in each sample using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G start Start prepare_mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) start->prepare_mixture add_compound Add Test Compound (e.g., this compound, Finasteride) prepare_mixture->add_compound add_substrate Add Substrate (Testosterone) add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_steroids Extract Steroids (Ethyl Acetate) stop_reaction->extract_steroids separate_steroids Separate Steroids (TLC) extract_steroids->separate_steroids quantify_dht Quantify DHT (Scintillation Counter) separate_steroids->quantify_dht calculate_inhibition Calculate % Inhibition and IC50 quantify_dht->calculate_inhibition end End calculate_inhibition->end

Figure 2: Experimental workflow for in vitro 5-alpha reductase inhibition assay.

Discussion and Conclusion

The available evidence confirms that finasteride is a specific and highly potent inhibitor of 5-alpha reductase. This compound acetate, while primarily functioning as a progestin and androgen receptor antagonist, also possesses 5-alpha reductase inhibitory activity. This dual mechanism of action, coupled with its antigonadotropic effects, results in a significant reduction of both testosterone and DHT.

For researchers and drug development professionals, the choice between a specific 5-alpha reductase inhibitor like finasteride and a multi-modal antiandrogen such as this compound acetate depends on the desired therapeutic outcome. For conditions primarily driven by high levels of DHT where maintaining testosterone levels is desirable, a specific 5-alpha reductase inhibitor may be preferred. In contrast, for conditions requiring a more profound suppression of androgenic activity, a compound with a multi-faceted mechanism like this compound acetate could be more effective.

Further in vitro studies are warranted to quantify the direct inhibitory potency (IC50) of this compound acetate on 5-alpha reductase isoenzymes to allow for a more direct comparison with finasteride. Such data would be invaluable for the development of new therapeutic agents for androgen-dependent diseases.

References

A Head-to-Head Comparison of Delmadinone and Flutamide in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of prostate cancer therapeutics, androgen receptor (AR) antagonists play a pivotal role. This guide provides a comprehensive head-to-head comparison of two such antagonists: Delmadinone acetate, a steroidal antiandrogen and progestin, and Flutamide, a non-steroidal antiandrogen. While both compounds exhibit antiandrogenic properties, their distinct chemical structures and mechanisms of action warrant a detailed comparative analysis for researchers in the field.

At a Glance: Key Performance Indicators

FeatureThis compound AcetateFlutamide
Drug Class Steroidal Antiandrogen, ProgestinNon-steroidal Antiandrogen
Primary Mechanism Androgen receptor antagonist, antigonadotropic, and potential 5α-reductase inhibition.[1][2]Pure androgen receptor antagonist.[3][4]
Androgen Receptor Binding Affinity (Ki) Data in human prostate cancer models is not readily available.For its active metabolite, hydroxyflutamide, Ki is approximately 55 nM for the rat anterior pituitary AR.
In Vitro Efficacy (IC50) Data in human prostate cancer cell lines is not readily available.For LNCaP cells, the IC50 is approximately 14.3 µM; for PC3 cells, it is approximately 17.88 µM.
Clinical Use in Prostate Cancer Primarily used in veterinary medicine for benign prostatic hyperplasia; not standard in human prostate cancer.[5][6]Previously used for metastatic prostate cancer, often in combination with a GnRH agonist.[4][7][8]
Key Side Effects Potential for adrenal suppression.[1][9]Gynecomastia, gastrointestinal issues, and potential hepatotoxicity.[3][10]

Mechanism of Action: A Tale of Two Structures

This compound Acetate , a synthetic progestin, exhibits a multi-faceted mechanism of action. As a steroidal compound, its structure is related to progesterone. Its antiandrogenic effects are believed to stem from its ability to act as an antagonist at the androgen receptor.[5] Additionally, its progestogenic activity leads to an antigonadotropic effect, suppressing the release of luteinizing hormone (LH) and subsequently reducing testosterone production.[6] There is also evidence to suggest it may inhibit 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT).[1][2]

Flutamide , a non-steroidal antiandrogen, possesses a more direct mechanism of action. It functions as a pure, competitive antagonist of the androgen receptor.[3][4] Flutamide and its more active metabolite, hydroxyflutamide, bind to the AR and prevent androgens like testosterone and DHT from binding and activating the receptor. This blockade inhibits the downstream signaling pathways that promote the growth of prostate cancer cells.[3] Unlike steroidal agents, flutamide does not possess inherent hormonal (e.g., progestational or glucocorticoid) activity.[11]

Signaling Pathway Diagram

Androgen_Receptor_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR AR_complex AR-Androgen Complex Nucleus Nucleus AR_complex->Nucleus translocates to ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription & Tumor Growth ARE->Gene_Transcription activates This compound This compound Acetate This compound->AR antagonizes This compound->Five_alpha_reductase inhibits Pituitary Pituitary Gland This compound->Pituitary inhibits LH release (antigonadotropic effect) Flutamide Flutamide Flutamide->AR antagonizes Five_alpha_reductase->DHT LH Luteinizing Hormone (LH) LH->Testosterone stimulates production Pituitary->LH releases

Figure 1: Mechanisms of Action of this compound Acetate and Flutamide.

Comparative Efficacy Data

Direct comparative clinical trials between this compound acetate and Flutamide in human prostate cancer are lacking. However, data from individual studies and trials comparing Flutamide with other antiandrogens, such as chlormadinone acetate (a compound structurally related to this compound), can provide valuable insights.

Clinical Trial Data: Flutamide vs. Chlormadinone Acetate

A double-blind comparative study in patients with stage C or D prostate cancer who had no prior hormone therapy provides a useful parallel.

ParameterFlutamide (375 mg/day)Chlormadinone Acetate (100 mg/day)
Objective Response Rate 48.9%45.0%
PSA Decrease >50% 87.5%85.7%
Effect on Testosterone Significant IncreaseSignificant Decrease
Effect on LH & FSH Significant IncreaseSignificant Decrease
Gynecomastia Observed in 8 patientsNot reported as a primary side effect
Diarrhea & Hepatic Toxicity Rare and well-toleratedRare and well-tolerated

Data from a 12-week study.[12]

This study highlights a key difference between non-steroidal and steroidal antiandrogens. Flutamide, by blocking the androgen receptor at the hypothalamic-pituitary axis, leads to a reflex increase in LH, FSH, and consequently testosterone.[12] In contrast, the progestational activity of chlormadinone acetate suppresses gonadotropin release, leading to a decrease in testosterone levels.[12]

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Methodology:

  • Receptor Source: Cytosol extract from androgen-sensitive tissues (e.g., rat ventral prostate) or cells (e.g., LNCaP), or purified recombinant human androgen receptor.

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-Mibolerone or [³H]-R1881, is used at a fixed concentration.

  • Competitor: Increasing concentrations of the unlabeled test compound (this compound or Flutamide) are added to compete with the radioligand for binding to the AR.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal, hydroxylapatite, or filter-based assays.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a test compound on the proliferation of prostate cancer cell lines.

Methodology:

  • Cell Culture: Androgen-sensitive (e.g., LNCaP) or androgen-insensitive (e.g., PC3, DU-145) prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (this compound or Flutamide) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_ar_assay Androgen Receptor Binding Assay cluster_cell_assay Cell Proliferation Assay (MTT) AR_Source Prepare Receptor Source (e.g., LNCaP cell lysate) Radioligand Add Radioligand ([³H]-R1881) AR_Source->Radioligand Competitor Add Test Compound (this compound or Flutamide) Radioligand->Competitor Incubate_AR Incubate Competitor->Incubate_AR Separate_AR Separate Bound/ Unbound Ligand Incubate_AR->Separate_AR Quantify_AR Quantify Radioactivity Separate_AR->Quantify_AR Analyze_AR Calculate Ki Quantify_AR->Analyze_AR Seed_Cells Seed Prostate Cancer Cells (e.g., LNCaP, PC3) Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate (48-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Cells Calculate IC50 Read_Absorbance->Analyze_Cells

Figure 2: Workflow for In Vitro Characterization of Antiandrogens.

Conclusion for the Research Community

The comparison between this compound acetate and Flutamide underscores the critical differences between steroidal and non-steroidal antiandrogens. Flutamide, as a pure AR antagonist, has been extensively studied in the context of human prostate cancer, with well-defined efficacy and side-effect profiles. Its mechanism of action leads to a compensatory rise in endogenous androgens, a factor that must be considered in therapeutic strategies, often necessitating its use in combination with chemical or surgical castration.

This compound acetate, while demonstrating antiandrogenic properties primarily in veterinary applications, presents a more complex mechanistic profile that includes antigonadotropic effects. The lack of robust, publicly available data on its binding affinity to the human androgen receptor and its efficacy in human prostate cancer cell lines represents a significant knowledge gap.

For researchers and drug development professionals, this comparison highlights several key takeaways:

  • The need for further in-depth preclinical evaluation of this compound acetate in human prostate cancer models to ascertain its potential as a therapeutic agent.

  • The importance of considering the broader endocrine effects of steroidal versus non-steroidal antiandrogens in the design of new therapeutic strategies.

  • The value of comparative studies, even with structurally related compounds, in elucidating the nuanced mechanisms and clinical implications of different classes of AR antagonists.

Future research should aim to directly compare the in vitro and in vivo efficacy of this compound and Flutamide in prostate cancer models to provide a clearer understanding of their relative therapeutic potential.

References

In Vitro Comparison of the Antiandrogenic Potency of Delmadinone and Other Progestins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vitro data on the antiandrogenic properties of Delmadinone in comparison to other progestins reveals a landscape of varied potencies and experimental methodologies. This guide synthesizes the existing research to provide a comparative overview for researchers, scientists, and drug development professionals. While direct comparative in vitro studies including this compound acetate are limited in the public domain, this document collates available data to facilitate an informed understanding of its antiandrogenic profile relative to other key progestins.

This compound acetate, a synthetic progestin, is recognized for its antiandrogenic effects, which are primarily attributed to its ability to block androgen receptors.[1] Its mechanism of action also involves the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT), and the suppression of gonadotropin release, leading to reduced testosterone production.[1] This multifaceted antiandrogenic activity makes it a compound of interest in various therapeutic areas. However, a quantitative in vitro comparison with other progestins is crucial for a precise evaluation of its potency.

Comparative Analysis of Androgen Receptor Binding Affinity

The primary mechanism of antiandrogenic action for many progestins is the competitive antagonism of the androgen receptor (AR). The binding affinity of a compound to the AR is a key indicator of its potential antiandrogenic potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

While specific Ki or IC50 values for this compound acetate from direct comparative in vitro studies were not identified in the reviewed literature, data for structurally similar and other commonly used progestins are available. Chlormadinone acetate, which shares a close structural resemblance to this compound acetate, has demonstrated a high binding affinity for the human androgen receptor.[2]

Table 1: In Vitro Androgen Receptor Binding Affinity of Various Progestins

ProgestinReceptor SourceRadioligandKi (nM)Relative Binding Affinity (RBA) (%)Reference
Chlormadinone Acetate Human[3H]Methyltrienolone3.8-[2]
Cyproterone Acetate Not SpecifiedNot Specified-Potent antiandrogen[3][4]
Dienogest Not SpecifiedNot Specified-Potent antiandrogen[3][4]
Drospirenone Not SpecifiedNot Specified-Antiandrogenic properties[4]
Nomegestrol Acetate Not SpecifiedNot Specified-Antiandrogenic properties[4]
Medrogestone Not SpecifiedNot Specified-Antiandrogenic properties[4]

Note: A lower Ki value indicates a higher binding affinity. RBA is relative to a reference androgen, often DHT or a synthetic androgen. The table highlights the potent antiandrogenic nature of several progestins through their interaction with the androgen receptor. Direct comparative data including this compound acetate is needed for a complete assessment.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for key experiments typically used to assess in vitro antiandrogenic potency.

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

  • Receptor Preparation: Cytosol containing the androgen receptor is prepared from target tissues (e.g., rat prostate) or from cells engineered to express the human androgen receptor.

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [3H]methyltrienolone or [3H]DHT) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, other progestins).

  • Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen Receptor-Mediated Reporter Gene Assay

This functional assay measures the ability of a compound to inhibit androgen-induced gene expression.

  • Cell Culture and Transfection: A suitable cell line (e.g., PC-3, HeLa) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression, either alone or in combination with increasing concentrations of the test compound.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the androgen-induced reporter gene activity (IC50) is calculated to determine its antagonistic potency.

Visualizing the Antiandrogenic Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing antiandrogenic activity.

Androgen_Receptor_Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone 5a_reductase 5α-reductase Testosterone->5a_reductase Conversion AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization DHT Dihydrotestosterone (DHT) DHT->AR Binding & Activation 5a_reductase->DHT This compound This compound This compound->AR Antagonism Transcription Gene Transcription ARE->Transcription Initiation

Caption: Androgen Receptor Signaling Pathway and Site of this compound Action.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Competitive Binding Assay cluster_2 Data Analysis prep Prepare Receptor Source (e.g., cell lysate, purified receptor) incubation Incubate Receptor, Radioligand, and Test Compounds prep->incubation radioligand Prepare Radiolabeled Androgen (e.g., [3H]DHT) radioligand->incubation competitors Prepare Test Compounds (this compound, other progestins) competitors->incubation separation Separate Bound and Free Radioligand incubation->separation counting Measure Bound Radioactivity (Scintillation Counting) separation->counting analysis Calculate IC50 and/or Ki values counting->analysis comparison Compare Potency of Progestins analysis->comparison

References

Validating the Long-Term Safety Profile of Delmadinone Acetate in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term preclinical safety profile of Delmadinone acetate and its alternatives. Due to the limited availability of public long-term preclinical safety data for this compound acetate, this document leverages its known clinical adverse effects and mechanism of action for comparison against the more extensively documented preclinical safety profiles of other antiandrogenic compounds. This guide aims to offer a valuable resource for researchers and drug development professionals by contextualizing the safety of this compound acetate within the broader landscape of antiandrogen therapies.

Comparative Analysis of Long-Term Preclinical Safety Findings

The following table summarizes the available long-term preclinical safety findings for this compound acetate and selected steroidal and non-steroidal antiandrogens. It is important to note the absence of specific long-term toxicology and carcinogenicity data for this compound acetate in the public domain.

DrugClassKey Preclinical/Clinical Long-Term Safety FindingsSpecies
This compound Acetate Steroidal Antiandrogen, ProgestinPreclinical Data Not Publicly Available. Known Clinical Adverse Effects in Dogs: Adrenal suppression, manifestation of latent diabetes mellitus, elevated plasma liver enzymes (ALT, alkaline phosphatase), changes in teats (tumors, hyperplasia, cysts, galactorrhoea).[1][2][3]Dog
Osaterone Acetate Steroidal Antiandrogen, ProgestinGeneral Toxicity: High therapeutic index. Adverse effects primarily related to its hormonal activity.Carcinogenicity: No specific public data on long-term carcinogenicity studies found.Dog
Bicalutamide Non-steroidal AntiandrogenCarcinogenicity: Benign Leydig cell tumors in rats; Hepatocellular carcinoma in male mice.[4] These effects are considered linked to the drug's antiandrogenic and enzyme-inducing properties in rodents. Genotoxicity studies were negative.[4]Rat, Mouse
Flutamide Non-steroidal AntiandrogenGeneral Toxicity: Hepatotoxicity is a significant concern.Carcinogenicity: Interstitial cell adenomas of the testes in rats.Rat
Cyproterone Acetate Steroidal Antiandrogen, ProgestinGeneral Toxicity: Potential for hepatotoxicity.Carcinogenicity: In high doses and long-term use in humans, associated with an increased risk of meningioma. Preclinical data has suggested potential mutagenic activity, though a long-term human cohort study did not find an increased risk of liver cancer.Human (clinical), Rodent (preclinical)

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical safety studies. Below are generalized methodologies for chronic toxicity and carcinogenicity studies in rodents, based on established regulatory guidelines.

Chronic Toxicity Study

A chronic toxicity study aims to characterize the toxicological profile of a substance after prolonged and repeated exposure.

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity following long-term administration.

Experimental Design:

  • Test System: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Group Size: For rodents, a common design includes at least 20 animals per sex per group.

  • Dose Levels: A minimum of three dose levels (low, intermediate, and high) and a control group receiving the vehicle only. The high dose is typically the Maximum Tolerated Dose (MTD) determined from shorter-term studies. The low dose should ideally be a multiple of the intended clinical exposure.

  • Route of Administration: The intended clinical route of administration is used (e.g., oral gavage, dietary admixture).

  • Duration: For rodents, the duration is often 6 months. For non-rodents, it can be 9 months or longer.[5][6]

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, behavioral changes, and mortality.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmology: Examinations at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood samples collected at multiple time points to assess effects on blood cells and organ function.

    • Urinalysis: Conducted at selected intervals.

    • Gross Pathology: Full necropsy of all animals at termination.

    • Histopathology: Microscopic examination of a comprehensive list of organs and tissues from all animals in the control and high-dose groups, and any gross lesions from all animals.

Carcinogenicity Bioassay

A carcinogenicity bioassay is designed to assess the potential of a substance to cause cancer.

Objective: To identify any neoplastic lesions (tumors) associated with long-term exposure to the test substance.

Experimental Design:

  • Test System: Typically conducted in two rodent species, often rats and mice.[7]

  • Group Size: Usually 50 animals per sex per group.

  • Dose Levels: At least two dose levels and a concurrent control group. The high dose is the MTD.

  • Route of Administration: The intended clinical route.

  • Duration: The majority of the animal's lifespan, typically 2 years for rodents.[8]

  • Parameters Monitored:

    • Clinical Observations and Palpation: Regular monitoring for clinical signs and palpable masses.

    • Body Weight and Food Consumption: Measured weekly for the first few months and then bi-weekly or monthly.

    • Hematology: Often performed at terminal sacrifice.

    • Gross Pathology: Detailed necropsy of all animals, including those that die or are euthanized during the study.

    • Histopathology: Microscopic examination of all organs and tissues from all animals, with particular attention to any masses or lesions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a generalized workflow for preclinical safety assessment.

cluster_this compound This compound Acetate Mechanism Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor This compound This compound 5α-reductase 5α-reductase This compound->5α-reductase Inhibits This compound->Androgen_Receptor Blocks Hypothalamus_Pituitary Hypothalamus_Pituitary This compound->Hypothalamus_Pituitary Inhibits Gonadotropin Release Gene_Expression Gene_Expression Androgen_Receptor->Gene_Expression Activates Hypothalamus_Pituitary->Testosterone Stimulates Production

Caption: Mechanism of Action of this compound Acetate.

cluster_alternatives Androgen Receptor Antagonism by Alternatives Androgen Androgen AR Androgen Receptor Androgen->AR Binds & Activates Alternative Alternative Antiandrogen (e.g., Bicalutamide, Flutamide) Alternative->AR Competitively Binds & Blocks AR_Active Activated AR Complex AR->AR_Active Nucleus Nucleus AR_Active->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates Cellular_Response Cellular_Response Gene_Transcription->Cellular_Response Leads to

Caption: General Mechanism of Androgen Receptor Antagonists.

cluster_workflow Preclinical Long-Term Safety Assessment Workflow Dose_Range_Finding Dose-Range Finding Studies (Short-term) Chronic_Tox Chronic Toxicity Study (e.g., 6-9 months) Dose_Range_Finding->Chronic_Tox Inform Dose Selection Carcinogenicity Carcinogenicity Bioassay (e.g., 2 years) Chronic_Tox->Carcinogenicity Inform Dose Selection Data_Analysis Data Analysis & Interpretation Chronic_Tox->Data_Analysis Carcinogenicity->Data_Analysis Regulatory_Submission Regulatory Submission Data_Analysis->Regulatory_Submission

Caption: Generalized Preclinical Safety Assessment Workflow.

References

Comparative study of Delmadinone and chlormadinone acetate's molecular mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular mechanisms of two closely related synthetic progestins, Delmadinone acetate and Chlormadinone acetate, reveals distinct yet overlapping profiles of activity. This guide provides a comparative overview of their interactions with key steroid receptors, their impact on androgenic pathways, and the experimental methodologies used to elucidate these functions. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds.

This compound acetate and Chlormadinone acetate are synthetic derivatives of progesterone, both exhibiting progestogenic, antiandrogenic, and weak glucocorticoid properties.[1][2][3] Chlormadinone acetate (CMA) is a well-characterized compound used in human medicine, while this compound acetate (DMA), a derivative of CMA, is primarily utilized in veterinary applications.[1][4][5][6] Their shared structural backbone suggests similar molecular actions, primarily centered around the modulation of progesterone and androgen receptors.

Molecular Mechanism of Action

The primary molecular activities of both this compound and Chlormadinone acetate involve:

  • Progesterone Receptor (PR) Agonism: Both compounds bind to and activate the progesterone receptor, mimicking the effects of endogenous progesterone. This is the basis for their progestogenic and antigonadotropic effects.

  • Androgen Receptor (AR) Antagonism: They act as competitive antagonists at the androgen receptor, blocking the binding of testosterone and dihydrotestosterone (DHT) and thereby inhibiting androgen-mediated gene transcription.[2][3][7][8]

  • Inhibition of 5α-Reductase: Both molecules have been shown to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[3][7][8] This dual antiandrogenic action—receptor blockade and reduced production of a potent androgen—is a key feature of their pharmacological profile.

  • Antigonadotropic Effects: Through their progestogenic activity, they exert negative feedback on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone). This, in turn, decreases the production of endogenous androgens.[1][3][4]

  • Weak Glucocorticoid Activity: Both compounds exhibit a low level of activity at the glucocorticoid receptor.[7][8]

Comparative Quantitative Data

While direct comparative studies providing quantitative data for both this compound acetate and Chlormadinone acetate are limited in publicly available literature, extensive data exists for Chlormadinone acetate. The structural similarity of this compound acetate as a derivative suggests a comparable mechanistic profile, though potencies may differ.

Table 1: Receptor Binding Affinity of Chlormadinone Acetate and its Metabolites [9][10]

CompoundProgesterone Receptor (Ki, nM)Androgen Receptor (Ki, nM)Glucocorticoid Receptor (Ki, nM)
Chlormadinone Acetate (CMA)2.53.816
3α-hydroxy-CMA138369
3β-hydroxy-CMA6.02021
R5020 (Reference Progestin)4.3--
Methyltrienolone (Reference Androgen)-2.9-
Dexamethasone (Reference Glucocorticoid)--1.2

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

To elucidate the molecular mechanisms of this compound and Chlormadinone acetate, a series of in vitro assays are typically employed. The following diagrams illustrate the key signaling pathways and the workflows for the experimental protocols used to generate comparative data.

G Progesterone and Androgen Receptor Signaling Pathways cluster_0 Progesterone Receptor Pathway cluster_1 Androgen Receptor Pathway cluster_2 5α-Reductase Pathway PR Progesterone Receptor (PR) HSP Heat Shock Proteins PR->HSP Dissociates PR_dimer PR Dimerization PR->PR_dimer Progestin This compound / Chlormadinone (Agonist) Progestin->PR Binds PR_nucleus Nuclear Translocation PR_dimer->PR_nucleus PRE Progesterone Response Element (PRE) PR_nucleus->PRE Binds Transcription_PR Gene Transcription (Progestogenic Effects) PRE->Transcription_PR AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Androgen Testosterone / DHT Androgen->AR Binds Antiandrogen This compound / Chlormadinone (Antagonist) Antiandrogen->AR Blocks Binding AR_nucleus Nuclear Translocation AR_dimer->AR_nucleus ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Transcription_AR Gene Transcription (Androgenic Effects) ARE->Transcription_AR Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT Inhibitor This compound / Chlormadinone (Inhibitor) Inhibitor->FiveAlphaReductase Inhibits

Caption: Progesterone and Androgen Receptor Signaling Pathways.

G Experimental Workflow: Receptor Binding Assay start Start prepare_reagents Prepare Reagents: - Receptor Protein (PR, AR, GR) - Labeled Ligand - Test Compounds (this compound, Chlormadinone) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds prepare_reagents->serial_dilution plate_setup Plate Setup (384-well): - Add Test Compounds - Add Receptor and Labeled Ligand serial_dilution->plate_setup incubation Incubate at Room Temperature plate_setup->incubation measurement Measure Signal (e.g., Fluorescence Polarization) incubation->measurement data_analysis Data Analysis: - Calculate IC50 / Ki values measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow: Receptor Binding Assay.

G Experimental Workflow: 5α-Reductase Inhibition Assay start Start prepare_enzyme Prepare 5α-Reductase Enzyme (e.g., from rat liver microsomes) start->prepare_enzyme prepare_reagents Prepare Reagents: - Testosterone (Substrate) - NADPH (Cofactor) - Test Compounds (this compound, Chlormadinone) prepare_enzyme->prepare_reagents incubation Incubate Enzyme, Substrate, Cofactor, and Test Compound prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract Steroids stop_reaction->extraction quantification Quantify Testosterone and DHT (e.g., by HPLC or LC-MS) extraction->quantification data_analysis Data Analysis: - Calculate % Inhibition and IC50 quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow: 5α-Reductase Inhibition Assay.

Detailed Experimental Protocols

Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of a test compound to the progesterone receptor by measuring its ability to displace a fluorescently labeled progesterone ligand.

Materials:

  • Purified human progesterone receptor ligand-binding domain (PR-LBD).

  • Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green).

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA).

  • Test compounds (this compound acetate, Chlormadinone acetate) dissolved in DMSO.

  • Progesterone (as a reference competitor).

  • 384-well, low-volume, black microplates.

  • Microplate reader capable of fluorescence polarization measurements.

Procedure:

  • Reagent Preparation: Prepare working solutions of PR-LBD and the fluorescent ligand in the assay buffer.

  • Compound Dilution: Perform a serial dilution of the test compounds and the reference competitor in the assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Assay Setup: To each well of the 384-well plate, add the test compound or reference competitor. Include control wells for "no competitor" (receptor and fluorescent ligand only) and "no receptor" (fluorescent ligand only).

  • Reaction Initiation: Add a premixed solution of PR-LBD and fluorescent ligand to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Androgen Receptor Antagonist Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of the androgen receptor induced by an androgen agonist.

Materials:

  • A mammalian cell line stably expressing the human androgen receptor and a luciferase reporter gene linked to an androgen-responsive promoter (e.g., 22RV1-AR-luc).

  • Cell culture medium and supplements.

  • Test compounds (this compound acetate, Chlormadinone acetate) dissolved in DMSO.

  • An androgen receptor agonist (e.g., R1881 or DHT).

  • 96-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into the 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium.

  • Agonist Co-treatment: Add the diluted test compounds to the cells, followed by the addition of the AR agonist at a concentration that elicits a submaximal response (e.g., EC80). Include control wells with agonist only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: The antagonistic activity is determined by the reduction in luciferase expression in the presence of the test compound compared to the agonist-only control. Calculate the IC50 value for each compound.

5α-Reductase Enzyme Inhibition Assay[11]

This assay quantifies the ability of a test compound to inhibit the enzymatic conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.

Materials:

  • Source of 5α-reductase (e.g., rat liver microsomes or recombinant human enzyme).

  • Testosterone (substrate).

  • NADPH (cofactor).

  • Test compounds (this compound acetate, Chlormadinone acetate) dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Finasteride (as a reference inhibitor).

  • Reaction buffer (e.g., phosphate buffer, pH 6.5).

  • Quenching solution (e.g., 1N HCl).

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system for steroid quantification.

Procedure:

  • Pre-incubation: Pre-incubate the 5α-reductase enzyme with the test compound or vehicle in the reaction buffer at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding testosterone and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Steroid Extraction: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Quantification: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Analyze the sample using HPLC or LC-MS to separate and quantify the remaining testosterone and the formed DHT.

  • Data Analysis: Calculate the percentage of inhibition of DHT formation for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

References

Delmadinone: A Comparative Analysis of its Binding Affinity for Progesterone and Androgen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delmadinone, a steroidal progestin, has been a subject of interest for its potential therapeutic applications stemming from its hormonal activities. Understanding its interaction with key nuclear receptors is crucial for elucidating its mechanism of action and predicting its physiological effects. This guide provides a comparative assessment of the binding affinity of this compound for the progesterone receptor (PR) and the androgen receptor (AR), offering valuable insights for researchers in pharmacology and drug development.

Relative Binding Affinity Data

The binding affinity is represented by the inhibition constant (Ki), which indicates the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value signifies a higher binding affinity.

CompoundReceptorKi (nM)Reference CompoundReference Ki (nM)
Chlormadinone Acetate (CMA)Progesterone Receptor (PR)2.5Promegestone (R5020)4.3
Chlormadinone Acetate (CMA)Androgen Receptor (AR)3.8Methyltrienolone (R1881)2.9

Data sourced from a study on Chlormadinone Acetate, a closely related progestin.[1]

Based on this data for a closely related compound, this compound likely exhibits a high affinity for both the progesterone and androgen receptors, with a slightly stronger affinity for the progesterone receptor. The comparable Ki values for both receptors suggest a dual-action potential, which is a critical consideration in its pharmacological profiling.

Experimental Protocols

The determination of binding affinities for nuclear receptors is typically achieved through competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.

Principle of Competitive Radioligand Binding Assay

This in vitro assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand, which has a known high affinity for the receptor of interest. The displacement of the radioligand by the test compound is proportional to the test compound's binding affinity.

Key Steps in the Experimental Workflow:
  • Receptor Preparation: Isolation of the target receptor, either from tissue homogenates (e.g., rat prostate cytosol for AR) or from cell lines engineered to overexpress the human receptor.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-R1881 for AR, or [³H]-Progesterone for PR) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include filtration through glass fiber filters or precipitation of the receptor-ligand complexes.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound to a nuclear receptor.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., from tissue or cell culture) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Progesterone) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Plotting Data Plotting (% Specific Binding vs. [Compound]) Quantification->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway Context

This compound, by binding to progesterone and androgen receptors, can modulate the signaling pathways associated with these nuclear receptors. Upon ligand binding, these receptors typically translocate to the nucleus, bind to specific DNA sequences known as hormone response elements (HREs), and regulate the transcription of target genes.

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds AR Androgen Receptor (AR) This compound->AR Binds Dimerization Dimerization & Translocation PR->Dimerization AR->Dimerization Cytoplasm Cytoplasm Nucleus Nucleus HRE Hormone Response Element (HRE) on DNA Dimerization->HRE Binds to Transcription Modulation of Gene Transcription HRE->Transcription Biological_Response Biological Response Transcription->Biological_Response

Caption: Simplified nuclear receptor signaling pathway.

This guide provides a foundational understanding of this compound's interaction with progesterone and androgen receptors, leveraging data from a closely related compound. The provided experimental framework and pathway diagrams offer a robust starting point for further research and development efforts. Researchers are encouraged to perform direct binding assays with this compound to obtain specific quantitative data and further validate these findings.

References

A Cross-Species Comparative Guide to Delmadinone Acetate: Metabolism and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and efficacy of Delmadinone acetate across various species, drawing upon available experimental data. This compound acetate, a synthetic progestin and antiandrogen, is primarily utilized in veterinary medicine for managing androgen-dependent conditions.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer an objective resource for research and drug development.

Data Presentation

Efficacy of this compound Acetate in Dogs for Benign Prostatic Hyperplasia (BPH)

A key application of this compound acetate is in the management of Benign Prostatic Hyperplasia (BPH) in male dogs.[1] A multicenter randomized clinical trial compared the therapeutic potential of this compound acetate with Osaterone acetate in treating BPH in dogs.[3]

ParameterThis compound AcetateOsaterone AcetateReference
Dosage 3 mg/kg (single intramuscular or subcutaneous injection)0.25 mg/kg (oral, once a day for 7 days)[3]
Prostate Volume Reduction (at day 14) 27.6%38%[3]
Clinical Recovery Rate (at day 14) 47.8%49.3%[3]
Time to Relapse Longer than Osaterone acetateShorter than this compound acetate[3]
Recommended Dosage of this compound Acetate for Dogs and Cats
SpeciesIndicationDosageReference
Dog Benign Prostatic Hyperplasia<10 kg: 1.5-2.0 mg/kg10-20 kg: 1.0-1.5 mg/kg>20 kg: 1.0 mg/kg(IM or SC injection, may be repeated after 8 days if no response)[4]
Dog Hypersexuality1.5-2.0 mg/kg (IM or SC injection, may be repeated after 8 days if no response)[4]
Cat Hypersexuality1.5 mg/kg (IM or SC injection, may be repeated after 8 days if no response)[4][5]

Experimental Protocols

Comparative Efficacy Study of this compound Acetate and Osaterone Acetate for BPH in Dogs

This section outlines the methodology used in a multicenter, randomized clinical trial to compare the efficacy of this compound acetate and Osaterone acetate in dogs with BPH.[3]

1. Study Animals:

  • A total of 142 male dogs of various breeds with a diagnosis of benign prostatic hyperplasia were included in the study.

2. Treatment Groups:

  • This compound Acetate Group (n=69): Received a single intramuscular or subcutaneous injection of this compound acetate at a dose of 3 mg/kg.

  • Osaterone Acetate Group (n=73): Received Osaterone acetate orally at a dose of 0.25 mg/kg once a day for seven days.

3. Efficacy Assessment:

  • Clinical Signs: The severity of clinical signs associated with BPH was monitored at baseline and at various time points throughout the 180-day trial.

  • Prostate Volume: Prostatic volume was measured using transabdominal ultrasonography at baseline and at specified follow-up intervals. The volume was calculated using the formula for a prolate ellipsoid: Volume = 0.52 x length x width x height.[6][7]

4. Data Analysis:

  • The percentage reduction in prostate volume and the clinical recovery rate were calculated for each treatment group.

  • Statistical analysis was performed to compare the efficacy between the two treatment groups.

In Vitro Metabolism Study using Liver S9 Fractions (Generalized Protocol)

Due to the lack of specific published studies on this compound acetate metabolism, a generalized protocol for in vitro metabolism studies using liver S9 fractions is provided below. This methodology is commonly employed to investigate the metabolic fate of xenobiotics.[8][9][10]

1. Preparation of Liver S9 Fractions:

  • Liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate buffer).

  • The homogenate is centrifuged at 9,000g for 20 minutes at 4°C.

  • The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.

2. Incubation:

  • The S9 fraction is incubated with this compound acetate at a specific concentration (e.g., 1 µM) in the presence of necessary cofactors.

  • For Phase I metabolism (oxidation, reduction, hydrolysis), NADPH is added.

  • For Phase II metabolism (conjugation), cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) are included.

  • Incubations are carried out at 37°C for a defined period.

3. Sample Analysis:

  • The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

4. Data Interpretation:

  • The rate of disappearance of the parent compound is determined to assess metabolic stability.

  • The structures of the formed metabolites are elucidated based on their mass spectral data.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound Acetate

This compound acetate exerts its therapeutic effects through a dual mechanism of action: antagonism of the androgen receptor and inhibition of the enzyme 5α-reductase.[1][11][12] This dual action effectively reduces the androgenic stimulation of target tissues like the prostate gland.

Delmadinone_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Target Cell (e.g., Prostate Cell) Testosterone Testosterone Testosterone_in Testosterone Testosterone->Testosterone_in Diffusion Five_alpha_reductase 5α-Reductase Testosterone_in->Five_alpha_reductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR AR_DHT_complex AR-DHT Complex AR->AR_DHT_complex This compound This compound Acetate This compound->AR Blocks Binding This compound->Five_alpha_reductase Inhibits Five_alpha_reductase->DHT Conversion Gene_Transcription Gene Transcription (e.g., Growth Factors) AR_DHT_complex->Gene_Transcription Translocation to Nucleus Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Mechanism of action of this compound acetate.

Hypothetical Metabolic Pathway of this compound Acetate

While specific metabolites of this compound acetate have not been extensively reported, a hypothetical metabolic pathway can be proposed based on the metabolism of other steroid compounds. The primary routes of metabolism for steroids typically involve hydroxylation, reduction, and conjugation.

Delmadinone_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) This compound This compound Acetate Hydroxylation Hydroxylation (CYP450 enzymes) This compound->Hydroxylation Reduction Reduction This compound->Reduction Hydrolyzed_this compound Hydroxylated Metabolites Hydroxylation->Hydrolyzed_this compound Reduced_this compound Reduced Metabolites Reduction->Reduced_this compound Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Hydrolyzed_this compound->Conjugation Reduced_this compound->Conjugation Conjugated_Metabolites Conjugated Metabolites (Water-soluble) Conjugation->Conjugated_Metabolites Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Hypothetical metabolic pathway of this compound acetate.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for conducting an in vitro drug metabolism study, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Tissue Liver Tissue (e.g., from Dog, Cat, Human) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation (9000g) Homogenization->Centrifugation S9_Fraction Liver S9 Fraction Centrifugation->S9_Fraction Incubation_Mix Incubation Mixture: S9 Fraction + this compound + Cofactors S9_Fraction->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction Incubate->Quench Extraction Sample Extraction Quench->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Metabolic_Stability Metabolic Stability Assessment LCMS->Metabolic_Stability Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: Workflow for in vitro metabolism studies.

Conclusion

This compound acetate is an effective therapeutic agent for managing androgen-dependent conditions in veterinary species, particularly BPH and hypersexuality in dogs and cats. Its dual mechanism of action, involving both androgen receptor antagonism and 5α-reductase inhibition, provides a robust means of reducing androgenic stimulation. While quantitative efficacy data is available, particularly in canines, there remains a significant knowledge gap regarding the cross-species metabolism of this compound acetate. Further research, including in vitro and in vivo studies, is warranted to elucidate its metabolic pathways and identify species-specific metabolites. Such information will be invaluable for optimizing therapeutic regimens, understanding potential drug interactions, and ensuring the safe and effective use of this important veterinary drug.

References

Validating Delmadinone Acetate as a Tool Compound for Hormone-Dependent Disease Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delmadinone acetate (DMA), a synthetic progestin, presents itself as a potentially valuable tool for investigating the complex mechanisms underlying hormone-dependent diseases, including certain cancers and benign hyperplasias. Its utility as a research tool stems from its distinct pharmacological profile, characterized by both progestogenic and antiandrogenic activities. This guide provides a comprehensive comparison of this compound acetate with other relevant compounds, supported by experimental data and detailed protocols to facilitate its evaluation and application in a research setting.

Mechanism of Action: A Multi-Faceted Approach

This compound acetate exerts its effects through a combination of mechanisms, making it a versatile compound for studying hormonal signaling pathways.[1][2][3] Its primary modes of action include:

  • Progestogenic Activity: As a derivative of progesterone, DMA binds to and activates the progesterone receptor (PR), influencing the expression of progesterone-responsive genes.[4]

  • Antiandrogenic Activity: DMA competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1][2][4] This blockade prevents the downstream signaling cascades that promote growth and proliferation in androgen-sensitive tissues.

  • 5α-Reductase Inhibition: DMA has been shown to inhibit the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent androgen, DHT.[2] This further contributes to its antiandrogenic effects.

  • Antigonadotropic Effects: By exerting negative feedback on the hypothalamic-pituitary-gonadal axis, DMA can suppress the secretion of gonadotropins, leading to reduced production of endogenous androgens.[2][5]

This multifaceted mechanism allows researchers to probe various aspects of hormone signaling, from direct receptor interaction to the regulation of hormone synthesis.

Comparative Pharmacological Data

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Progestins and Antiandrogens

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Reference Compound
Chlormadinone Acetate (CMA) *2.53.816Progesterone, Methyltrienolone, Dexamethasone
3α-OH-CMA 138369Progesterone, Methyltrienolone, Dexamethasone
3β-OH-CMA 6.02021Progesterone, Methyltrienolone, Dexamethasone
Cyproterone Acetate -4.4 (IC50)-Dihydrotestosterone
Dihydrotestosterone (DHT) -3.2 (IC50)--

Data for Chlormadinone Acetate (CMA) and its metabolites are presented as a surrogate for this compound Acetate due to the lack of publicly available direct binding data for DMA.[6][7] IC50 values for Cyproterone Acetate and DHT are from a competitive binding assay in hamster prostate.[8]

The data for CMA indicates a high affinity for both the progesterone and androgen receptors, with a lower affinity for the glucocorticoid receptor.[6][7] This dual activity is a key feature to consider when designing experiments.

In Vitro and In Vivo Experimental Models

The following sections provide detailed protocols for key experiments to assess the activity of this compound acetate and compare it to other compounds in relevant biological models.

In Vitro Assays

1. Androgen Receptor Competition Assay in Prostate Cancer Cells (LNCaP)

This assay determines the ability of a test compound to compete with a known androgen for binding to the androgen receptor.

  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

  • Materials:

    • LNCaP cells

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

    • Charcoal-stripped FBS

    • Radiolabeled androgen (e.g., [³H]-R1881)

    • Unlabeled R1881 (for determining non-specific binding)

    • This compound acetate and other test compounds

    • Scintillation fluid and counter

  • Protocol:

    • Culture LNCaP cells in RPMI-1640 with 10% FBS.

    • For the experiment, switch to medium containing 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

    • Plate cells in a 24-well plate and allow them to attach.

    • Prepare a series of dilutions of this compound acetate and other test compounds.

    • Incubate the cells with a fixed concentration of [³H]-R1881 and varying concentrations of the test compounds for 2-4 hours at 37°C.

    • Include control wells with [³H]-R1881 only (total binding) and [³H]-R1881 with an excess of unlabeled R1881 (non-specific binding).

    • After incubation, wash the cells with cold PBS to remove unbound ligand.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each compound.

2. Progesterone Receptor-Mediated Gene Expression Assay in Breast Cancer Cells (T47D)

This reporter gene assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.

  • Cell Line: T47D (human ductal breast epithelial tumor cell line) stably transfected with a progesterone response element (PRE)-luciferase reporter construct.

  • Materials:

    • T47D-PRE-Luc cells

    • DMEM/F12 medium supplemented with 10% FBS

    • Phenol red-free medium with charcoal-stripped FBS

    • This compound acetate and other test compounds

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Culture T47D-PRE-Luc cells in DMEM/F12 with 10% FBS.

    • For the experiment, switch to phenol red-free medium with charcoal-stripped FBS for 48-72 hours.

    • Plate cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound acetate and other test compounds for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Determine the EC50 value for each compound.[9][10]

In Vivo Models

1. Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats

This model is used to evaluate the efficacy of antiandrogenic compounds in preventing or treating BPH.[11][12][13]

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Materials:

    • Testosterone propionate

    • Corn oil or other suitable vehicle

    • This compound acetate and other test compounds

  • Protocol:

    • Castrate male rats at 8-10 weeks of age.

    • Allow a one-week recovery period.

    • Induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) dissolved in corn oil for 4 weeks.

    • Administer this compound acetate or other test compounds orally or via injection, starting from the first day of testosterone treatment (prevention model) or after the development of BPH (treatment model).

    • At the end of the treatment period, euthanize the animals and carefully dissect and weigh the prostate glands.

    • Process prostate tissue for histological analysis to assess epithelial and stromal proliferation.[11][12][14][15]

2. DMBA-Induced Mammary Tumor Model in Rats

This chemically-induced breast cancer model is useful for studying the effects of hormonal agents on tumor development and progression.[16][17][18]

  • Animal Model: Female Sprague-Dawley rats.

  • Materials:

    • 7,12-Dimethylbenz(a)anthracene (DMBA)

    • Corn oil

    • This compound acetate and other test compounds

  • Protocol:

    • At 50-55 days of age, administer a single oral gavage of DMBA (e.g., 20 mg in 1 ml corn oil) to induce mammary tumors.

    • Begin treatment with this compound acetate or other test compounds at a specified time point after DMBA administration (e.g., 2-4 weeks).

    • Monitor the animals weekly for the appearance and growth of palpable mammary tumors.

    • Measure tumor size with calipers.

    • At the end of the study, euthanize the animals, and excise and weigh the tumors.

    • Perform histological analysis and immunohistochemistry for relevant markers (e.g., ER, PR, Ki-67).[16][17][18]

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental designs, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor Testosterone->AR Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase Conversion DHT DHT DHT->AR Progesterone Progesterone PR Progesterone Receptor Progesterone->PR ARE Androgen Response Element AR->ARE Translocation PRE Progesterone Response Element PR->PRE Translocation Five_Alpha_Reductase->DHT DMA This compound Acetate DMA->AR Antagonism DMA->PR Agonism DMA->Five_Alpha_Reductase Inhibition Gene_Expression Gene Expression (Growth, Proliferation) ARE->Gene_Expression Activation PRE->Gene_Expression Activation

Caption: this compound Acetate's Mechanism of Action.

Experimental_Workflow_BPH Start Start: Male Rats Castration Castration Start->Castration Recovery 1-Week Recovery Castration->Recovery BPH_Induction Testosterone Propionate (4 weeks) Recovery->BPH_Induction Treatment Concurrent Treatment: - Vehicle - this compound Acetate - Other Compounds BPH_Induction->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Prostate_Analysis Prostate Weight Measurement Endpoint->Prostate_Analysis Histo_Analysis Histological Examination Endpoint->Histo_Analysis

Caption: Workflow for Testosterone-Induced BPH Model.

Experimental_Workflow_DMBA Start Start: Female Rats (50-55 days old) DMBA_Admin DMBA Administration (Oral Gavage) Start->DMBA_Admin Latency Latency Period (2-4 weeks) DMBA_Admin->Latency Treatment Treatment Initiation: - Vehicle - this compound Acetate - Other Compounds Latency->Treatment Monitoring Weekly Tumor Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Measurement Tumor Size and Weight Measurement Endpoint->Tumor_Measurement Histo_IHC_Analysis Histology and Immunohistochemistry Endpoint->Histo_IHC_Analysis

Caption: Workflow for DMBA-Induced Mammary Tumor Model.

Conclusion and Future Directions

This compound acetate offers a unique pharmacological profile that makes it a compelling tool compound for researchers studying hormone-dependent diseases. Its dual progestogenic and antiandrogenic activities, coupled with its ability to inhibit 5α-reductase, provide a multi-pronged approach to dissecting complex hormonal signaling pathways.

While the lack of direct receptor binding data for this compound acetate is a current limitation, the data for the structurally similar Chlormadinone acetate provides a strong basis for its use in exploratory studies. Further research to definitively characterize the binding affinities of this compound acetate for the progesterone, androgen, and glucocorticoid receptors is warranted and would significantly enhance its value as a precise research tool.

The experimental protocols provided in this guide offer a starting point for researchers to validate the use of this compound acetate in their specific models of interest. By employing these standardized methods, the scientific community can build a more comprehensive understanding of this compound's effects and its potential to contribute to the development of novel therapeutic strategies for hormone-dependent diseases.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Delmadinone

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of Delmadinone. Adherence to these guidelines is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

This compound, a synthetic progestin, requires careful handling and disposal due to its potential health and environmental effects. The Safety Data Sheet (SDS) for this compound Acetate indicates that the compound is suspected of causing cancer and may damage fertility or the unborn child.[1] Therefore, it is imperative to manage all this compound waste streams with the utmost caution.

Immediate Safety and Disposal Protocols

All personnel handling this compound must be trained on its potential hazards and these disposal procedures. Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling the compound or its waste.

Key Disposal Principles:

  • Do Not Sewer: Under no circumstances should this compound or its waste be disposed of down the drain.[2] Pharmaceutical compounds, particularly hormonal agents, can disrupt aquatic ecosystems and are not effectively removed by standard wastewater treatment processes.

  • Segregation is Crucial: this compound waste must be segregated from non-hazardous laboratory waste. Use designated, clearly labeled, leak-proof containers.

  • Treat as Hazardous Waste: In the absence of a specific classification from regulatory bodies like the Environmental Protection Agency (EPA), this compound should be managed as a hazardous pharmaceutical waste due to its potential health risks.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE in a dedicated, sealed plastic bag or container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste - this compound" and include the date of accumulation.

  • Storage:

    • Store waste containers in a secure, designated area away from general laboratory traffic. The storage area should be well-ventilated.

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.

    • The preferred method for the destruction of pharmaceutical waste is high-temperature incineration by a licensed facility.[3][4]

Quantitative Data Summary

Hazard StatementClassificationSource
Suspected of causing cancerCarcinogenicity[1]
Suspected of damaging fertility or the unborn childReproductive Toxicity[1]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound waste.

DelmadinoneDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal SolidWaste Solid Waste (Unused powder, contaminated PPE) SolidContainer Sealed Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions containing this compound) LiquidContainer Leak-proof Hazardous Waste Container LiquidWaste->LiquidContainer Sharps Sharps (Contaminated needles, syringes) SharpsContainer Designated Sharps Container Sharps->SharpsContainer EHS Contact EHS / Licensed Contractor SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific guidelines and your local regulations for pharmaceutical waste disposal.

References

Personal protective equipment for handling Delmadinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Delmadinone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategoryItemStandard/Requirement
Eye/Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesWear suitable gloves, such as nitrile rubber.
Body Protection Disposable, Low-Permeability GownA disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Laboratory coats should close in the back and should not be worn outside of the laboratory.
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Sandals or perforated shoes are not permitted.
Respiratory Protection Suitable RespiratorA respirator may be required if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area.
Emergency First-Aid Procedures

Immediate action is critical in the event of exposure to this compound.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Operational Plan for Safe Handling

A step-by-step plan ensures that this compound is handled safely from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a locked, well-ventilated, and designated area.

  • Keep the container tightly closed and protected from light.

Preparation and Handling
  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Wear all required personal protective equipment (PPE) as detailed in the table above.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Spill Cleanup
  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material, such as sand or diatomite.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: Used PPE (gloves, gowns), contaminated weigh paper, and plasticware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.[1]

  • Sharps: Contaminated needles and glassware must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[1]

Disposal Procedure
  • All waste containers must be stored in a designated, secure area away from general laboratory traffic.[1]

  • Dispose of all this compound waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Visual Safety Protocols

The following diagrams illustrate the essential workflows for handling this compound safely.

cluster_handling Safe Handling Workflow prep Preparation (in fume hood) handling Handling (with full PPE) prep->handling decon Decontamination (of surfaces and equipment) handling->decon waste Waste Segregation decon->waste cluster_emergency Emergency Response Protocol exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) first_aid Administer Immediate First Aid (as per guidelines) exposure->first_aid medical Seek Professional Medical Attention first_aid->medical report Report Incident to Supervisor medical->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.